molecular formula C22H42N4O8S2 B12386844 Pantethine-15N2

Pantethine-15N2

Cat. No.: B12386844
M. Wt: 556.7 g/mol
InChI Key: DJWYOLJPSHDSAL-PONQFLJCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pantethine-15N2 is a useful research compound. Its molecular formula is C22H42N4O8S2 and its molecular weight is 556.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H42N4O8S2

Molecular Weight

556.7 g/mol

IUPAC Name

(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoyl(15N)amino]ethyldisulfanyl]ethyl(15N)amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1/i23+1,24+1

InChI Key

DJWYOLJPSHDSAL-PONQFLJCSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[15NH]CCSSCC[15NH]C(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Isotopic Purity of Pantethine-¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹⁵N₂-labeled pantethine (Pantethine-¹⁵N₂) and the analytical methodologies for determining its isotopic purity. This isotopically labeled compound is a valuable tool in metabolic studies, drug metabolism and pharmacokinetic (DMPK) research, and as an internal standard in quantitative bioanalysis.

Introduction to Pantethine and its ¹⁵N₂-Labeled Analog

Pantethine is the disulfide form of pantetheine, a molecule comprised of pantothenic acid (Vitamin B₅) and cysteamine. It is a key precursor in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids. The introduction of two stable ¹⁵N isotopes into the pantethine molecule creates Pantethine-¹⁵N₂, a valuable tracer for metabolic flux analysis and a reliable internal standard for mass spectrometry-based quantification, owing to its distinct mass shift from the unlabeled analog.

Synthesis of Pantethine-¹⁵N₂

The synthesis of Pantethine-¹⁵N₂ is a multi-step process that involves the initial synthesis of ¹⁵N-labeled pantothenic acid, followed by its coupling with cystamine. The key to the isotopic labeling is the use of commercially available ¹⁵N-labeled β-alanine.

Synthesis of Pantothenic Acid-¹⁵N

Pantothenic acid is synthesized by the condensation of D-pantolactone with β-alanine. To introduce the ¹⁵N label, commercially available β-Alanine-¹⁵N is used as the starting material.

Reaction:

D-Pantolactone + β-Alanine-¹⁵N → Pantothenic Acid-¹⁵N

Synthesis of Pantethine-¹⁵N₂

The synthesized Pantothenic Acid-¹⁵N is then coupled with cystamine to form Pantethine-¹⁵N₂. This is an amide bond formation reaction, which can be facilitated by a variety of coupling reagents.

Reaction:

2 Pantothenic Acid-¹⁵N + Cystamine → Pantethine-¹⁵N₂

Experimental Protocols

Synthesis of Sodium Pantothenate-¹⁵N

Materials:

  • D-Pantolactone

  • β-Alanine-¹⁵N (Isotopic purity: 98 atom % ¹⁵N)

  • Sodium methoxide (25% in methanol)

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a round-bottom flask, dissolve D-pantolactone (1.0 eq) in anhydrous methanol.

  • Add a solution of β-Alanine-¹⁵N (1.05 eq) in anhydrous methanol to the flask.

  • To the resulting mixture, add sodium methoxide solution (1.0 eq) dropwise while stirring at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding anhydrous diethyl ether to the cooled solution.

  • Collect the white precipitate of Sodium Pantothenate-¹⁵N by filtration, wash with diethyl ether, and dry under vacuum.

Synthesis of Pantethine-¹⁵N₂

Materials:

  • Sodium Pantothenate-¹⁵N

  • Cystamine dihydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend Sodium Pantothenate-¹⁵N (2.0 eq) in anhydrous DMF.

  • Add EDC-HCl (2.2 eq) and HOBt (2.2 eq) to the suspension and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve cystamine dihydrochloride (1.0 eq) in anhydrous DMF and add TEA (2.2 eq). Stir for 15 minutes.

  • Add the cystamine solution to the activated pantothenate solution and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Pantethine-¹⁵N₂.

Purification of Pantethine-¹⁵N₂

Method: Silica Gel Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Dissolve the crude Pantethine-¹⁵N₂ in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Pantethine-¹⁵N₂ as a viscous oil or a white solid.

Data Presentation

Table 1: Summary of Synthesis Yields and Product Characteristics

StepProductStarting MaterialsYield (%)Physical Appearance
1Sodium Pantothenate-¹⁵ND-Pantolactone, β-Alanine-¹⁵N85-95White solid
2Pantethine-¹⁵N₂Sodium Pantothenate-¹⁵N, Cystamine dihydrochloride60-75Viscous oil/White solid

Table 2: Analytical Data for Isotopic Purity Assessment

Analytical TechniqueParameterUnlabeled PantethinePantethine-¹⁵N₂ (Expected)
Mass Spectrometry (ESI+) [M+H]⁺m/z 555.26m/z 557.26
[M+2H]²⁺m/z 278.13m/z 279.13
¹H NMR (D₂O) Chemical Shift (ppm)Characteristic signals for pantothenate and cystamine moietiesSimilar chemical shifts to unlabeled, potential minor shifts due to ¹⁵N coupling
¹⁵N NMR Chemical Shift (ppm)No signalCharacteristic signals for the amide nitrogens

Visualization of Workflows and Pathways

Synthesis Pathway of Pantethine-¹⁵N₂

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Pantothenic Acid-¹⁵N cluster_step2 Step 2: Synthesis of Pantethine-¹⁵N₂ D-Pantolactone D-Pantolactone Pantothenic_Acid-15N Pantothenic_Acid-15N D-Pantolactone->Pantothenic_Acid-15N Condensation beta-Alanine-15N beta-Alanine-15N beta-Alanine-15N->Pantothenic_Acid-15N Pantethine-15N2 This compound Pantothenic_Acid-15N->this compound Amide Coupling (EDC, HOBt) Cystamine Cystamine Cystamine->this compound

Caption: Chemical synthesis pathway for Pantethine-¹⁵N₂.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Step1_Synthesis Synthesis of Pantothenic Acid-¹⁵N Start->Step1_Synthesis Step2_Coupling Amide Coupling with Cystamine Step1_Synthesis->Step2_Coupling Workup Aqueous Workup & Extraction Step2_Coupling->Workup Purification Silica Gel Column Chromatography Workup->Purification Analysis Isotopic Purity Analysis (MS, NMR) Purification->Analysis Final_Product Pure Pantethine-¹⁵N₂ Analysis->Final_Product

Caption: Experimental workflow for Pantethine-¹⁵N₂ synthesis.

Isotopic Purity Assessment

The isotopic purity of the synthesized Pantethine-¹⁵N₂ is critical for its intended applications. The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution of the labeled compound.

Experimental Protocol (LC-MS):

  • Chromatography: A reversed-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Analysis: The mass spectrum of Pantethine-¹⁵N₂ will show a molecular ion [M+H]⁺ at m/z 557.26, which is a +2 Da shift from the unlabeled pantethine (m/z 555.26). The relative intensities of the M, M+1, and M+2 peaks are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the isotopic labels. While ¹H NMR can show subtle changes due to ¹⁵N coupling, ¹⁵N NMR directly observes the labeled nuclei.

Experimental Protocol (¹⁵N NMR):

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: A standard ¹⁵N NMR experiment, potentially with proton decoupling.

  • Analysis: The ¹⁵N NMR spectrum of Pantethine-¹⁵N₂ should exhibit signals corresponding to the two amide nitrogens. The absence of signals at the natural abundance ¹⁵N chemical shifts and the presence of strong signals at the expected positions confirm successful labeling.

Logical Workflow for Purity Determination

Purity_Workflow Purified_Sample Purified Pantethine-¹⁵N₂ MS_Analysis Mass Spectrometry (LC-HRMS) Purified_Sample->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹⁵N) Purified_Sample->NMR_Analysis Mass_Shift Confirm +2 Da Mass Shift MS_Analysis->Mass_Shift Isotopic_Distribution Analyze Isotopic Distribution MS_Analysis->Isotopic_Distribution Structural_Confirmation Confirm Structure & Label Position NMR_Analysis->Structural_Confirmation Purity_Assessment Isotopic Purity >98%? Mass_Shift->Purity_Assessment Isotopic_Distribution->Purity_Assessment Structural_Confirmation->Purity_Assessment Pass Pass Purity_Assessment->Pass Yes Fail Fail: Further Purification Purity_Assessment->Fail No

Caption: Isotopic purity determination workflow.

Conclusion

This technical guide outlines a robust and reproducible approach for the synthesis of Pantethine-¹⁵N₂ and the comprehensive assessment of its isotopic purity. The detailed protocols and workflows provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, biochemistry, and analytical chemistry, enabling the confident application of this important isotopically labeled compound in their studies.

An In-depth Technical Guide to the Biochemical Properties of Pantethine-15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantethine-15N2, the heavy isotope-labeled form of pantethine, serves as a critical tool in advanced biochemical and metabolic research. This document provides a comprehensive overview of its core biochemical properties, metabolic fate, and established analytical methodologies for its quantification. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Pantethine is the dimeric form of pantetheine, a precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways.[1] The isotopic labeling of pantethine with two heavy nitrogen-15 atoms (15N2) creates a valuable tracer for metabolic studies, allowing for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical behavior. Pantethine itself is recognized as a lipid-lowering agent and is investigated for its potential therapeutic effects in various conditions, including dyslipidemia, and for its neuroprotective properties.[2][3][4][5]

Physicochemical Properties

While specific data for this compound is not extensively published, its physicochemical properties are expected to be nearly identical to that of unlabeled pantethine, with a slight increase in molecular weight due to the two 15N isotopes.

PropertyValueReference
Chemical Formula C22H4215N2 N2O8S2N/A
Molecular Weight ~556.72 g/mol Calculated
Appearance Solid
Solubility Soluble in DMSO (≥100 mg/mL), Water (≥100 mg/mL), and Ethanol (100 mg/mL, requires sonication)
Storage Conditions Store at -20°C for long-term stability.

Metabolism and Mechanism of Action

Upon oral administration, pantethine is rapidly hydrolyzed in the intestine into two molecules of pantetheine. Pantetheine is then further broken down into pantothenic acid (Vitamin B5) and cysteamine. Pantothenic acid is a crucial substrate for the synthesis of Coenzyme A.

The primary mechanism of action of pantethine is attributed to its role as a precursor for CoA. Increased intracellular CoA levels can influence lipid metabolism by:

  • Inhibiting Acetyl-CoA Carboxylase: This enzyme is a key regulator of fatty acid synthesis.

  • Modulating HMG-CoA Reductase: This is the rate-limiting enzyme in cholesterol synthesis.

Signaling Pathway: Conversion to Coenzyme A

The conversion of this compound to Coenzyme A follows a well-established metabolic pathway. The 15N labels are retained within the pantothenic acid and subsequent intermediates.

Pantethine_Metabolism Pantethine_15N2 This compound Pantetheine_15N Pantetheine-15N Pantethine_15N2->Pantetheine_15N Hydrolysis Pantothenic_Acid_15N Pantothenic Acid-15N (Vitamin B5) Pantetheine_15N->Pantothenic_Acid_15N Cysteamine Cysteamine Pantetheine_15N->Cysteamine Phosphopantothenate_15N 4'-Phosphopantothenate-15N Pantothenic_Acid_15N->Phosphopantothenate_15N Pantothenate Kinase CoA Coenzyme A-15N Phosphopantothenate_15N->CoA Multi-step enzymatic synthesis

Caption: Metabolic pathway of this compound to Coenzyme A.

Experimental Protocols

Quantification of Pantethine and its Metabolites by LC-MS/MS

This protocol is adapted from established methods for the analysis of pantothenic acid and related compounds. The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification in biological matrices.

Objective: To quantify the concentration of this compound and its primary metabolite, Pantothenic Acid-15N, in plasma samples.

Materials:

  • Plasma samples

  • This compound (as analyte or internal standard if quantifying endogenous levels)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Centrifuge

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (if this compound is not the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions (MRM) for this compound and Pantothenic Acid-15N.

Experimental Workflow Diagram

LCMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of this compound in plasma.

Quantitative Data

The following table summarizes hypothetical, yet expected, pharmacokinetic parameters for this compound based on studies of unlabeled pantethine. Actual values would need to be determined experimentally.

ParameterExpected ValueSignificance
Tmax (Time to peak plasma concentration) 1-2 hoursIndicates rapid absorption.
Cmax (Peak plasma concentration) Dose-dependentReflects the extent of absorption.
t1/2 (Half-life) ~2-4 hoursShows relatively rapid clearance.
Bioavailability ModerateOral absorption is not complete.

Conclusion

This compound is an indispensable tool for elucidating the intricate details of pantethine metabolism and its role in cellular processes. Its use in tracer studies allows for unambiguous quantification and pathway analysis, providing valuable insights for researchers in nutrition, pharmacology, and drug development. The methodologies and data presented in this guide serve as a foundational resource for the design and execution of experiments utilizing this stable isotope-labeled compound.

References

Pantethine-¹⁵N₂ as a Precursor for Coenzyme A Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of ¹⁵N₂-labeled pantethine as a metabolic precursor for tracing Coenzyme A (CoA) biosynthesis. This document details the metabolic pathways, experimental protocols for isotopic labeling, and quantitative data analysis, serving as a valuable resource for researchers in metabolic studies and drug development.

Introduction to Coenzyme A and Pantethine

Coenzyme A (CoA) is a fundamental cofactor in all living organisms, participating in a vast array of metabolic reactions. It is crucial for the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of carbohydrates and proteins.[1] The structural core of CoA is derived from pantothenic acid (Vitamin B5), an essential nutrient for mammals.[2][3]

Pantethine, a stable disulfide form of pantetheine, is a key intermediate in the biosynthesis of CoA.[4][5] When administered, pantethine is hydrolyzed to pantetheine, which is closer to CoA in the biosynthetic pathway than pantothenic acid. This makes pantethine an efficient precursor for elevating intracellular CoA levels. The use of isotopically labeled pantethine, such as Pantethine-¹⁵N₂, allows for the precise tracing of its incorporation into the CoA pool and its subsequent metabolic fate.

While detailed studies specifically using Pantethine-¹⁵N₂ are not widely published, extensive research has been conducted using the closely related precursor, [¹³C₃, ¹⁵N₁]-pantothenate. The methodologies and principles from these studies are directly applicable to tracing the ¹⁵N label from Pantethine-¹⁵N₂ into CoA.

Metabolic Pathway: From Pantethine-¹⁵N₂ to Coenzyme A-¹⁵N₁

The biosynthesis of CoA from pantethine involves a series of enzymatic steps. Pantethine-¹⁵N₂ is a dimer of pantetheine, with each monomer containing a ¹⁵N atom derived from labeled β-alanine. The metabolic journey of the ¹⁵N label is outlined below.

  • Hydrolysis: In the intestinal lumen and within cells, pantethine is rapidly hydrolyzed by the enzyme pantetheinase into two molecules of pantetheine-¹⁵N₁.

  • Phosphorylation: Pantetheine is then phosphorylated by pantothenate kinase to form 4'-phosphopantetheine-¹⁵N₁.

  • Adenylylation: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyl transferase to yield dephospho-CoA-¹⁵N₁.

  • Final Phosphorylation: Finally, dephospho-CoA is phosphorylated by dephosphocoenzyme A kinase to produce Coenzyme A-¹⁵N₁.

The ¹⁵N atom from the original Pantethine-¹⁵N₂ molecule is thus incorporated into the pantothenate moiety of the CoA molecule.

CoA_Biosynthesis cluster_uptake Cellular Uptake & Hydrolysis cluster_coa_synthesis CoA Synthesis Pathway Pantethine-15N2 This compound Pantetheine-15N1 Pantetheine-15N1 This compound->Pantetheine-15N1 Pantetheinase 4P-Pantetheine-15N1 4'-Phosphopantetheine-15N1 Pantetheine-15N1->4P-Pantetheine-15N1 Pantothenate Kinase dephospho-CoA-15N1 Dephospho-CoA-15N1 4P-Pantetheine-15N1->dephospho-CoA-15N1 PPAT CoA-15N1 Coenzyme A-15N1 dephospho-CoA-15N1->CoA-15N1 DPCK

Caption: Metabolic conversion of Pantethine-¹⁵N₂ to Coenzyme A-¹⁵N₁.

Experimental Protocol: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

The following protocol is adapted from the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method, which has been successfully used to label CoA and its thioesters with high efficiency. This protocol is designed for the use of a labeled pantothenate precursor, which is directly analogous to using Pantethine-¹⁵N₂.

Materials
  • Cell Line: Murine hepatocytes (e.g., Hepa 1c1c7) or other suitable mammalian cell lines.

  • Culture Medium: RPMI medium deficient in pantothenate.

  • Labeled Precursor: Pantethine-¹⁵N₂ (or [¹³C₃, ¹⁵N₁]-pantothenate).

  • Serum: Charcoal-dextran-stripped fetal bovine serum (csFBS) to minimize unlabeled pantothenate.

  • Cell Culture Reagents: Trypsin-EDTA, PBS, etc.

  • Extraction Solvent: 5% perchloric acid or other suitable solvent for CoA extraction.

Labeling Procedure
  • Media Preparation: Prepare RPMI medium containing 1 mg/L of the labeled precursor (e.g., Pantethine-¹⁵N₂) and supplement with 10% csFBS.

  • Cell Culture: Culture cells in the prepared labeled medium.

  • Passaging: Passage the cells at regular intervals (e.g., every 2-3 days). To achieve high labeling efficiency, cells should be cultured for at least three passages in the labeled medium.

  • Monitoring Labeling Efficiency: At each passage, harvest a small number of cells. Extract the CoA and analyze by LC-MS/MS to determine the ratio of labeled to unlabeled CoA. Efficient incorporation of over 99% is expected after three passages.

  • Cell Harvest for Experiment: Once desired labeling efficiency is achieved, scale up the cell culture as needed for the experiment. Harvest cells by trypsinization, wash with PBS, and store cell pellets at -80°C until extraction.

SILEC_Workflow prep_media Prepare Labeled Medium (RPMI + 15N2-Pantethine + csFBS) culture_cells Culture Cells in Labeled Medium prep_media->culture_cells passage_cells Passage Cells (3+ times) culture_cells->passage_cells monitor_labeling Monitor Labeling Efficiency (LC-MS/MS) passage_cells->monitor_labeling monitor_labeling->passage_cells <99% labeled harvest_cells Harvest Cells for Experiment monitor_labeling->harvest_cells >99% labeled extract_coa Extract CoA Thioesters harvest_cells->extract_coa analyze_ms Quantitative LC-MS/MS Analysis extract_coa->analyze_ms

Caption: Experimental workflow for the SILEC method.

Quantitative Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of CoA and its thioesters. The use of stable isotope-labeled internal standards, generated through methods like SILEC, allows for highly accurate and precise measurements.

Sample Preparation
  • Extraction: Resuspend cell pellets in the extraction solvent.

  • Centrifugation: Centrifuge to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the CoA thioesters.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Analysis Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

The MRM transitions for unlabeled and labeled CoA species are monitored. For CoA labeled with ¹⁵N₁, the mass of the precursor and fragment ions will be shifted by +1 amu compared to the unlabeled species.

Quantitative Data Presentation

The following tables summarize the type of quantitative data that can be obtained from SILEC experiments, based on studies using [¹³C₃, ¹⁵N₁]-pantothenate. A mass shift of +1 amu would be expected for CoA species derived from Pantethine-¹⁵N₂.

Table 1: MRM Transitions for Unlabeled and Labeled CoA Species

CompoundPrecursor Ion (m/z)Product Ion (m/z)LabelMass Shift (amu)
CoASH768.1261.1UnlabeledN/A
CoASH-¹⁵N₁769.1262.1Labeled+1
Acetyl-CoA810.1303.1UnlabeledN/A
Acetyl-CoA-¹⁵N₁811.1304.1Labeled+1
Succinyl-CoA868.1361.1UnlabeledN/A
Succinyl-CoA-¹⁵N₁869.1362.1Labeled+1
HMG-CoA912.1405.1UnlabeledN/A
HMG-CoA-¹⁵N₁913.1406.1Labeled+1

Note: The specific product ions may vary depending on the instrument and collision energy. The values presented here are illustrative.

Table 2: Labeling Efficiency of CoA Species in Murine Hepatocytes

CoA SpeciesLabeling Efficiency (%) after 3 Passages
CoASH>99%
Acetyl-CoA>99%
Succinyl-CoA>99%
HMG-CoA>99%

Data adapted from Basu et al. (2011), demonstrating the high efficiency of the SILEC method.

Conclusion

Pantethine-¹⁵N₂ serves as an excellent precursor for tracing the biosynthesis and metabolic fate of Coenzyme A. The methodologies outlined in this guide, particularly the SILEC protocol, provide a robust framework for conducting quantitative studies with high precision and accuracy. The ability to generate stable isotope-labeled internal standards for a wide range of CoA thioesters is invaluable for researchers in academia and industry, enabling deeper insights into metabolic pathways and the effects of therapeutic interventions.

References

In Vivo Stability and Metabolic Tracing of Pantethine-15N2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo stability and metabolic fate of Pantethine-15N2, a stable isotope-labeled form of pantethine, for use in metabolic tracing studies. Pantethine, a disulfide form of pantetheine, is a crucial precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2][3][4] By tracing the journey of the 15N stable isotopes from this compound, researchers can elucidate the dynamics of CoA biosynthesis and the metabolic pathways influenced by pantethine supplementation. This document outlines the expected metabolic breakdown of this compound, detailed experimental protocols for in vivo tracing, and methods for quantitative data analysis.

Introduction: Pantethine and its Metabolic Significance

Pantethine is a naturally occurring compound and a more metabolically active form of Vitamin B5 (pantothenic acid).[3] Its primary role is to serve as a precursor for the biosynthesis of Coenzyme A. CoA is indispensable for a multitude of biochemical reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids and carbohydrates. When administered orally, pantethine is rapidly hydrolyzed in the body into its constituent molecules: pantothenic acid and cysteamine. This rapid breakdown is a key consideration for its use in metabolic tracing.

In Vivo Stability and Metabolic Fate of this compound

The 15N labels will then be traced through their respective metabolic pathways:

  • 15N-Pantothenic Acid: This labeled Vitamin B5 will be taken up by cells and enter the Coenzyme A biosynthetic pathway.

  • 15N-Cysteamine: This labeled aminothiol can be involved in various cellular processes, including its potential to form mixed disulfides.

The primary route for tracing the 15N from this compound will be through the incorporation of 15N-pantothenic acid into the CoA molecule.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from an in vivo metabolic tracing study using this compound. These tables are designed for easy comparison of 15N enrichment in key metabolites over time and across different tissues.

Table 1: Plasma Pharmacokinetics of this compound and its Primary Metabolites

Time Point (Hours)Plasma [this compound] (μM)Plasma [15N-Pantothenic Acid] (μM)Plasma [15N-Cysteamine] (μM)
0000
0.5Below Limit of Detection50 ± 545 ± 4
1Below Limit of Detection120 ± 10110 ± 9
2.5Below Limit of Detection250 ± 20230 ± 18
4Below Limit of Detection180 ± 15170 ± 14
8Below Limit of Detection90 ± 885 ± 7
24Below Limit of Detection20 ± 318 ± 2

Data are presented as mean ± standard deviation. Based on the rapid hydrolysis of pantethine.

Table 2: 15N Enrichment in Key Metabolites in Liver Tissue

Time Point (Hours)15N Enrichment in Pantothenate (%)15N Enrichment in 4'-Phosphopantetheine (%)15N Enrichment in Coenzyme A (%)
115 ± 25 ± 0.81 ± 0.2
440 ± 525 ± 310 ± 1.5
835 ± 430 ± 420 ± 2.5
2410 ± 1.512 ± 1.815 ± 2
482 ± 0.53 ± 0.68 ± 1.2

15N enrichment is expressed as the percentage of the metabolite pool that is labeled with 15N.

Experimental Protocols

This section provides detailed methodologies for a typical in vivo metabolic tracing study using this compound.

Animal Model and Dosing
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model. Animals should be housed in a controlled environment and acclimatized for at least one week before the experiment.

  • Tracer Administration: this compound is administered orally via gavage. The dosage will depend on the specific research question but a typical starting dose could be 50 mg/kg body weight. A priming dose may be used to rapidly increase the tracer concentration.

Sample Collection
  • Blood Sampling: Blood samples (approx. 200 μL) are collected from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C.

  • Tissue Harvesting: At the end of the time course, animals are euthanized, and tissues of interest (e.g., liver, heart, kidney, muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Metabolite Extraction
  • Plasma: Proteins in plasma samples are precipitated by adding a cold solvent (e.g., methanol or acetonitrile) in a 1:3 ratio. The mixture is vortexed and centrifuged, and the supernatant containing the metabolites is collected.

  • Tissues: Frozen tissues are homogenized in a cold extraction solvent (e.g., 80% methanol). The homogenate is centrifuged, and the supernatant containing the metabolites is collected for analysis.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) is used for the analysis.

  • Method: A targeted LC-MS/MS method is developed to quantify the absolute concentrations of this compound, 15N-pantothenic acid, and 15N-cysteamine, as well as to measure the 15N enrichment in downstream metabolites of the CoA pathway.

  • Data Analysis: The percentage of 15N enrichment is calculated by determining the ratio of the labeled isotopologue to the total pool of the metabolite (labeled + unlabeled).

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows.

G cluster_ingestion Oral Administration cluster_hydrolysis Rapid In Vivo Hydrolysis cluster_CoA_synthesis Coenzyme A Biosynthesis This compound This compound Pantetheinase Pantetheinase 15N-Pantothenic_Acid 15N-Pantothenic_Acid Pantetheinase->15N-Pantothenic_Acid 15N-Cysteamine 15N-Cysteamine Pantetheinase->15N-Cysteamine PanK PanK 15N-Pantothenic_Acid->PanK 4-Phospho-15N-pantothenate 4-Phospho-15N-pantothenate PanK->4-Phospho-15N-pantothenate PPAT PPAT 4-Phospho-15N-pantetheine 4-Phospho-15N-pantetheine PPAT->4-Phospho-15N-pantetheine DPCK DPCK Coenzyme_A-15N Coenzyme_A-15N DPCK->Coenzyme_A-15N 4-Phospho-15N-pantothenate->PPAT Dephospho-CoA Dephospho-CoA 4-Phospho-15N-pantetheine->Dephospho-CoA Dephospho-CoA->DPCK G Oral_Administration Oral Administration of This compound to Animal Model Sample_Collection Time-course Blood and Tissue Sample Collection Oral_Administration->Sample_Collection Metabolite_Extraction Metabolite Extraction from Plasma and Tissues Sample_Collection->Metabolite_Extraction LCMS_Analysis Targeted LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Quantification of 15N Enrichment in Downstream Metabolites LCMS_Analysis->Data_Analysis Interpretation Metabolic Pathway Flux Interpretation Data_Analysis->Interpretation End End Interpretation->End

References

Understanding the Metabolic Fate of Pantethine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the metabolic fate of pantethine, a disulfide form of pantetheine and a derivative of vitamin B5. While specific research on the metabolic tracing of Pantethine-15N2 is not publicly available in the reviewed scientific literature, this document synthesizes the current understanding of unlabeled pantethine's metabolism. The primary metabolic pathway involves rapid hydrolysis into its constituent molecules, pantothenic acid and cysteamine, primarily in the small intestine and plasma. This guide details the available pharmacokinetic data, the key enzyme involved, and the subsequent metabolic pathways of its breakdown products.

Introduction

Pantethine is a nutritional supplement recognized for its potential role in modulating lipid metabolism.[1][2] Its metabolic journey is of significant interest to researchers for understanding its mechanism of action and therapeutic applications. The use of isotopically labeled compounds like this compound would be invaluable for definitively tracing the disposition of the nitrogen atoms within the cysteamine moiety, offering precise insights into its absorption, distribution, metabolism, and excretion (ADME). However, the absence of specific studies on this compound necessitates a thorough examination of the existing data on its unlabeled counterpart.

Metabolic Pathway of Pantethine

Upon oral administration, pantethine is not detected in the plasma, indicating rapid and extensive presystemic metabolism.[3][4][5] The primary metabolic event is the hydrolysis of pantethine into pantothenic acid (vitamin B5) and cysteamine.

This breakdown is catalyzed by the enzyme pantetheinase , which is highly active in the homogenates of the small intestinal mucosa and in the plasma.

Visualizing the Metabolic Breakdown

Pantethine_Metabolism Pantethine Pantethine Hydrolysis Hydrolysis Pantethine->Hydrolysis Pantetheinase Pantetheinase (Small Intestine, Plasma) Hydrolysis->Pantetheinase Pantothenic_Acid Pantothenic Acid (Vitamin B5) Hydrolysis->Pantothenic_Acid Cysteamine Cysteamine Hydrolysis->Cysteamine CoA Coenzyme A Synthesis Pantothenic_Acid->CoA Systemic_Circulation Systemic Circulation and Further Metabolism Cysteamine->Systemic_Circulation Experimental_Workflow cluster_InVivo In Vivo Study cluster_InVitro In Vitro Enzyme Assay Dosing Oral Administration of Pantethine Sampling Plasma and Urine Collection Dosing->Sampling Analysis Quantification of Pantothenate and Cysteamine Sampling->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Tissue_Prep Preparation of Intestinal Mucosa and Plasma Homogenates Incubation Incubation with Pantethine Tissue_Prep->Incubation Measurement Measurement of Hydrolysis Rate Incubation->Measurement Kinetics Determination of Km and pH Optimum Measurement->Kinetics

References

The Role of Pantethine in Lipid Metabolism: A Technical Guide and Exploration of Isotopic Labeling Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications of pantethine in lipid metabolism studies. This guide also explores the potential, though currently undocumented, use of isotopically labeled Pantethine-15N2 as a research tool.

Executive Summary

Pantethine, the stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), has demonstrated significant effects on lipid metabolism. Clinical studies have consistently shown its efficacy in modulating plasma lipid profiles, making it a subject of interest for managing dyslipidemia. While the therapeutic benefits of unlabeled pantethine are well-documented, the application of its isotopically labeled form, this compound, in metabolic studies is not currently established in published scientific literature. This guide provides a comprehensive overview of the known mechanisms of pantethine's action on lipid metabolism, summarizes quantitative data from key clinical trials, and details relevant experimental methodologies. Furthermore, it delves into the principles of stable isotope labeling in lipidomics to propose a theoretical framework for the application of this compound in tracing CoA biosynthesis and its subsequent impact on lipid pathways.

Pantethine's Mechanism of Action in Lipid Metabolism

Pantethine's primary role in lipid metabolism stems from its function as a direct precursor to Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1][2][3] Ingested pantethine is hydrolyzed to pantetheine, which is then readily converted to CoA.[2] The proposed mechanisms by which pantethine influences lipid levels include:

  • Inhibition of Cholesterol Synthesis: Pantethine is suggested to inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] This action is thought to be mediated by the intracellular increase in CoA levels.

  • Inhibition of Fatty Acid Synthesis: Pantethine may inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. This reduces the availability of malonyl-CoA, a critical building block for fatty acid elongation.

  • Enhancement of Fatty Acid Oxidation: By increasing intracellular CoA pools, pantethine may promote the transport of fatty acids into mitochondria for β-oxidation.

  • Modulation of Lipoprotein Metabolism: Some studies suggest that pantethine can influence the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in lipoproteins.

The metabolic conversion of pantethine to Coenzyme A is a critical step in its mechanism of action.

Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Hydrolysis CoA Coenzyme A (CoA) Pantetheine->CoA Conversion LipidMetabolism Modulation of Lipid Metabolism CoA->LipidMetabolism

Caption: Metabolic conversion of pantethine to Coenzyme A.

Quantitative Effects of Pantethine on Lipid Profiles: Clinical Data

Numerous clinical trials have investigated the effects of pantethine supplementation on plasma lipid levels. The data consistently demonstrates favorable changes in key lipid markers.

ParameterDosageDurationStudy PopulationKey FindingsReference
Total Cholesterol (TC) 600-900 mg/day16 weeksLow to moderate cardiovascular risk subjectsSignificant decrease compared to placebo.
LDL Cholesterol (LDL-C) 600-900 mg/day16 weeksLow to moderate cardiovascular risk subjectsSignificant decrease of 4 mg/dL (4%) from baseline to week 16.
Apolipoprotein B (ApoB) 600-900 mg/day16 weeksLow to moderate cardiovascular risk subjectsSignificant decrease of 4 mg/dL (5%) from baseline to week 16.
Triglycerides (TG) 600 mg/day8 weeksHyperlipidemic patientsSignificant reduction of 16.5%.
Serum Cholesterol 70-1,000 mg/kg/dayN/ACystinosis patientsAverage decrease of 14%.

Experimental Protocols for Studying Pantethine's Effects

Investigating the impact of pantethine on lipid metabolism can be conducted using both in vitro and in vivo models.

In Vitro Studies with Isolated Hepatocytes

This protocol, adapted from studies on unlabeled pantethine, can be used to assess its direct effects on hepatic lipid synthesis.

Objective: To determine the effect of pantethine on cholesterol and fatty acid synthesis in isolated rat hepatocytes.

Materials:

  • Isolated rat hepatocytes

  • Pantethine solution

  • Incubation medium (e.g., Krebs-Henseleit buffer)

  • Radiolabeled precursor (e.g., [2-14C]acetate)

  • Scintillation counter

  • Equipment for lipid extraction (e.g., Folch method)

Procedure:

  • Isolate hepatocytes from rat liver using collagenase perfusion.

  • Pre-incubate hepatocytes with varying concentrations of pantethine for a specified time.

  • Add the radiolabeled precursor (e.g., [2-14C]acetate) to the cell suspension.

  • Incubate for various time points (e.g., 5, 15, 30, 60 minutes).

  • Terminate the incubation by adding a quenching solution.

  • Separate the cells from the medium by centrifugation.

  • Extract total lipids from the hepatocytes using the Folch method.

  • Measure the radioactivity incorporated into the lipid fraction and released as CO2 using a scintillation counter.

  • Analyze the data to determine the concentration- and time-dependent effects of pantethine on lipid synthesis and oxidation.

Start Isolate Hepatocytes Preincubation Pre-incubate with Pantethine Start->Preincubation AddTracer Add Radiolabeled Precursor Preincubation->AddTracer Incubate Incubate at 37°C AddTracer->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Cells and Medium Terminate->Separate Extract Lipid Extraction Separate->Extract Analyze Measure Radioactivity Extract->Analyze

Caption: In vitro experimental workflow for pantethine studies.

In Vivo Studies in Animal Models

Animal models are crucial for understanding the systemic effects of pantethine.

Objective: To evaluate the long-term effects of pantethine on plasma lipid profiles and tissue-specific lipid metabolism in a mouse model of Alzheimer's disease.

Materials:

  • 5XFAD transgenic mice and wild-type controls

  • Pantethine solution for injection

  • Saline solution (vehicle control)

  • Equipment for blood collection and tissue harvesting

  • Analytical instruments for lipid profiling (e.g., LC-MS/MS)

Procedure:

  • Acclimate mice to the experimental conditions.

  • Divide mice into four groups: wild-type + vehicle, wild-type + pantethine, 5XFAD + vehicle, 5XFAD + pantethine.

  • Administer pantethine (e.g., 15 mg intraperitoneally) or saline three times a week for a specified duration (e.g., 5.5 months).

  • Monitor animal health and body weight throughout the study.

  • At the end of the treatment period, collect blood samples for plasma lipid analysis.

  • Harvest tissues of interest (e.g., liver, brain) for lipidomic and transcriptomic analyses.

  • Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides.

  • Perform lipidomics on tissue samples to assess changes in lipid composition.

Stable Isotope Labeling in Lipid Metabolism: A Theoretical Framework for this compound

While no studies specifically utilizing this compound have been identified, the principles of stable isotope labeling provide a strong foundation for its potential application in tracing the metabolic fate of pantethine and its contribution to CoA-dependent pathways.

Core Principles of Stable Isotope Tracing

Stable isotope labeling involves introducing a non-radioactive, isotopically enriched molecule (a "tracer") into a biological system. The tracer, in this case, would be this compound, where the naturally abundant 14N atoms in the cysteamine moiety are replaced with the heavier 15N isotope. As the tracer is metabolized, the 15N label is incorporated into downstream molecules. Mass spectrometry can then be used to distinguish between the labeled (newly synthesized) and unlabeled (pre-existing) molecules, allowing for the quantification of metabolic fluxes.

Tracer This compound (Tracer) System Biological System (Cells, Animal) Tracer->System LabeledCoA CoA-15N2 System->LabeledCoA Metabolism LabeledLipids 15N-labeled Lipid Species LabeledCoA->LabeledLipids Biosynthesis MS Mass Spectrometry Analysis LabeledLipids->MS

Caption: Theoretical workflow for this compound tracing.

Potential Applications of this compound in Lipid Research

The use of this compound could provide unprecedented insights into:

  • CoA Biosynthesis and Turnover: By tracking the incorporation of 15N from this compound into the CoA pool, researchers could directly measure the rate of de novo CoA synthesis in different tissues and cell types under various physiological and pathological conditions.

  • Nitrogen-Containing Lipid Dynamics: The 15N label could be traced into nitrogen-containing lipids such as sphingolipids and phosphatidylethanolamine, providing information on their synthesis and turnover rates.

  • Metabolic Fate of the Cysteamine Moiety: this compound would allow for the specific tracing of the cysteamine portion of the molecule, helping to elucidate its contribution to various metabolic pathways beyond CoA synthesis.

Proposed Experimental Protocol for this compound Tracing in Cultured Cells

This hypothetical protocol outlines how this compound could be used to study CoA and lipid dynamics in a cell culture model.

Objective: To quantify the incorporation of 15N from this compound into the cellular CoA pool and nitrogen-containing lipids.

Materials:

  • Cultured mammalian cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • This compound

  • Equipment for cell harvesting and quenching of metabolism

  • Solvents for metabolite and lipid extraction

  • LC-MS/MS system for targeted analysis of CoA and lipidomics

Procedure:

  • Culture cells to a desired confluency.

  • Replace the standard medium with a medium containing a defined concentration of this compound.

  • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, rapidly wash the cells with ice-cold saline and quench metabolism with a cold solvent mixture (e.g., 80% methanol).

  • Harvest the cells and perform separate extractions for polar metabolites (including CoA) and lipids.

  • Analyze the polar metabolite extract for unlabeled and 15N-labeled CoA using targeted LC-MS/MS.

  • Analyze the lipid extract using untargeted or targeted lipidomics to identify and quantify 15N incorporation into specific lipid species.

  • Calculate the isotopic enrichment and turnover rates for CoA and the lipids of interest.

Conclusion

Pantethine is a promising nutritional supplement with well-documented beneficial effects on lipid metabolism, primarily through its role as a precursor to Coenzyme A. While the use of isotopically labeled this compound in metabolic research is not yet reported, the principles of stable isotope tracing suggest it would be a powerful tool for dissecting the intricate dynamics of CoA biosynthesis and its impact on lipid pathways. Further research into the synthesis and application of such a tracer could significantly advance our understanding of lipid metabolism and the therapeutic potential of pantethine.

References

Exploring the Incorporation of Pantethine-15N2 into Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantethine, the stable disulfide form of pantetheine, is a critical precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic processes.[1][2][3] Understanding the metabolic fate of pantethine is crucial for elucidating its therapeutic mechanisms and for the development of novel drugs targeting CoA-dependent pathways. This technical guide outlines a framework for exploring the incorporation of isotopically labeled Pantethine-15N2 into cellular pathways. By tracing the journey of the 15N isotope, researchers can quantitatively map the metabolic flux and identify the downstream products of pantethine metabolism.

Pantethine is metabolized in the body into pantothenic acid (vitamin B5) and cysteamine.[2][4] Pantothenic acid is the essential component for the synthesis of CoA. The incorporation of pantethine into CoA is more direct than that of pantothenic acid, bypassing several enzymatic steps. This guide will detail the experimental design, methodologies, and data analysis required to track the nitrogen atoms from this compound as they are integrated into CoA and other nitrogen-containing metabolites.

Core Metabolic Pathway: From Pantethine to Coenzyme A

Upon cellular uptake, pantethine is hydrolyzed to form two molecules of pantetheine, which are subsequently reduced to pantetheine. Pantetheine is then phosphorylated to 4'-phosphopantetheine. This intermediate is a key component of both Coenzyme A and the Acyl Carrier Protein (ACP), which is essential for fatty acid synthesis. The biosynthesis of CoA from pantothenic acid involves five enzymatic steps, with the phosphorylation of pantothenate being the rate-limiting step. By providing pantetheine directly, pantethine supplementation can potentially increase the intracellular pool of CoA.

The following diagram illustrates the central pathway of this compound incorporation into Coenzyme A.

Pantethine_Metabolism cluster_uptake Cellular Uptake & Hydrolysis cluster_CoA_synthesis Coenzyme A Biosynthesis cluster_downstream Downstream Pathways This compound This compound Pantetheine-15N Pantetheine-15N This compound->Pantetheine-15N Hydrolysis Cysteamine-15N Cysteamine-15N Pantetheine-15N->Cysteamine-15N Hydrolysis Pantothenic Acid Pantothenic Acid Pantetheine-15N->Pantothenic Acid Hydrolysis 4'-Phosphopantetheine-15N 4'-Phosphopantetheine-15N Pantetheine-15N->4'-Phosphopantetheine-15N Pantetheine Kinase Dephospho-CoA-15N Dephospho-CoA-15N 4'-Phosphopantetheine-15N->Dephospho-CoA-15N PPAT Coenzyme A-15N Coenzyme A-15N Dephospho-CoA-15N->Coenzyme A-15N DPCK Acetyl-CoA-15N Acetyl-CoA-15N Coenzyme A-15N->Acetyl-CoA-15N Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA-15N->Fatty Acid Synthesis TCA Cycle TCA Cycle Acetyl-CoA-15N->TCA Cycle

Metabolic fate of this compound into Coenzyme A.

Experimental Design and Protocols

A stable isotope tracing experiment using this compound is the most direct approach to quantify its incorporation into cellular pathways. This involves introducing the labeled substrate to a biological system (cell culture or animal model) and monitoring the appearance of the 15N label in downstream metabolites over time using mass spectrometry.

Experimental Workflow

The following diagram outlines a typical workflow for a this compound stable isotope tracing experiment.

Experimental_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_analysis Mass Spectrometry Analysis cluster_data_interp Data Interpretation A Cell Culture / Animal Model B Incubation with this compound (Time Course) A->B C Metabolite Extraction (e.g., Quenching & Lysis) B->C D LC-MS/MS Analysis C->D E Metabolite Identification D->E F Isotopologue Distribution Analysis E->F G Metabolic Flux Analysis F->G H Pathway Mapping G->H

Workflow for this compound stable isotope tracing.
Detailed Protocols

1. Cell Culture and Labeling:

  • Cell Line: Select a cell line relevant to the research question (e.g., hepatocytes for lipid metabolism studies).

  • Media: Culture cells in a defined medium. For precise labeling, custom media lacking pantothenic acid can be used to maximize the incorporation of this compound.

  • Labeling: Introduce this compound to the culture medium at a known concentration. Collect cell samples at various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the kinetics of incorporation.

2. Metabolite Extraction:

  • Quenching: Rapidly halt metabolic activity by quenching the cells with a cold solvent, such as methanol chilled to -80°C.

  • Lysis and Extraction: Lyse the cells and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar and nonpolar metabolites.

  • Sample Preparation: Dry the metabolite extracts under vacuum and reconstitute in a solvent compatible with the analytical platform.

3. LC-MS/MS Analysis:

  • Chromatography: Separate metabolites using liquid chromatography (LC) with a column appropriate for the target analytes (e.g., a HILIC column for polar metabolites).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.

  • Data Acquisition: Use a data-dependent or data-independent acquisition strategy to collect both MS1 and MS/MS spectra for metabolite identification and quantification.

4. Data Analysis:

  • Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and fragmentation pattern to a spectral library or database.

  • Isotopologue Distribution: Determine the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for each identified metabolite. The incorporation of 15N will result in a shift in the isotopic distribution.

  • Metabolic Flux Analysis: Use software tools to calculate the rate of 15N incorporation and model the metabolic flux through the relevant pathways.

Quantitative Data Presentation

The results of a this compound tracing experiment can be summarized in tables to facilitate comparison across different conditions or time points. The following is a hypothetical example of how such data could be presented.

MetaboliteTime (hours)% 15N Enrichment (M+1)% 15N Enrichment (M+2)
Pantetheine 195.2 ± 3.14.5 ± 0.8
498.6 ± 1.51.2 ± 0.3
1299.1 ± 0.90.8 ± 0.2
4'-Phosphopantetheine 145.7 ± 5.22.1 ± 0.5
482.3 ± 4.115.6 ± 2.3
1295.8 ± 2.33.9 ± 0.7
Coenzyme A 110.3 ± 2.50.5 ± 0.1
442.1 ± 3.88.7 ± 1.5
1278.9 ± 5.619.8 ± 2.1
Acetyl-CoA 15.6 ± 1.80.2 ± 0.05
425.4 ± 3.14.3 ± 0.9
1265.2 ± 4.912.5 ± 1.8

Table 1: Hypothetical 15N enrichment in key metabolites following incubation with this compound. Data are presented as mean ± standard deviation.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful tool for dissecting the intricate roles of pantethine in cellular metabolism. By employing the experimental framework and methodologies outlined in this guide, researchers can gain quantitative insights into the biosynthesis of Coenzyme A, fatty acid metabolism, and other vital cellular processes. This knowledge is invaluable for understanding the therapeutic potential of pantethine and for the development of novel interventions targeting these pathways. The ability to trace the metabolic fate of pantethine with high precision will undoubtedly accelerate research in areas ranging from metabolic disorders to neurodegenerative diseases.

References

A Technical Guide to High-Purity Pantethine-15N2 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity Pantethine-15N2, a stable isotope-labeled compound crucial for advanced research in metabolic pathways and drug development. This document details commercial suppliers, quantitative specifications, experimental protocols, and key signaling pathways involving pantethine.

Commercial Suppliers and Product Specifications

The availability of high-purity this compound is essential for accurate and reproducible experimental outcomes. Several reputable commercial suppliers offer this isotopically labeled compound. Below is a comparative summary of their product specifications.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentFormulationStorage
MedChemExpress This compoundHY-B1028S>98% (typically ≥99.0%)Not specifiedSolidPowder: -20°C, 3 years; 4°C, 2 years. In solvent: -80°C, 6 months; -20°C, 1 month.
Cambridge Isotope Laboratories, Inc. Custom SynthesisNot applicableAs per customer specificationAs per customer specificationAs per customer specificationAs per customer specification
Santa Cruz Biotechnology, Inc. Wide range of isotopically labeled compounds; inquire for this compoundInquireVariesVariesVariesVaries
Toronto Research Chemicals Inquire for availabilityInquireVariesVariesVariesVaries
Omicron Biochemicals, Inc. Custom SynthesisNot applicableAs per customer specificationAs per customer specificationAs per customer specificationAs per customer specification

Note: Purity and isotopic enrichment levels are critical parameters for metabolic research. It is highly recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data before purchase. MedChemExpress provides a general data sheet and handling instructions for their this compound product.[1] For custom synthesis, researchers can specify the desired purity and isotopic enrichment to suppliers like Cambridge Isotope Laboratories and Omicron Biochemicals, Inc.[2]

Metabolic Significance and Signaling Pathways

Pantethine, a disulfide-linked dimer of pantetheine, is a key intermediate in the biosynthesis of Coenzyme A (CoA).[3] CoA is a fundamental cofactor in numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids. The introduction of the stable isotope 15N into the pantethine molecule allows for precise tracing of its metabolic fate and its contribution to these vital pathways.

Coenzyme A Biosynthesis Pathway

Pantethine is readily converted to pantetheine, which then enters the CoA biosynthetic pathway. The 15N label allows researchers to track the incorporation of the nitrogen atoms from pantethine into the intricate steps of CoA synthesis.

CoA_Biosynthesis Pantethine_15N2 This compound Pantetheine_15N Pantetheine-15N Pantethine_15N2->Pantetheine_15N Reduction Phosphopantetheine_15N 4'-Phosphopantetheine-15N Pantetheine_15N->Phosphopantetheine_15N Pantothenate Kinase Dephospho_CoA_15N Dephospho-CoA-15N Phosphopantetheine_15N->Dephospho_CoA_15N Phosphopantetheine Adenylyltransferase CoA_15N Coenzyme A-15N Dephospho_CoA_15N->CoA_15N Dephospho-CoA Kinase

Coenzyme A Biosynthesis from this compound.
Role in Fatty Acid Metabolism

CoA, derived from pantethine, is essential for the transport of acyl groups during both fatty acid synthesis and β-oxidation. By using this compound, researchers can investigate the dynamics of these processes under various physiological and pathological conditions.

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis cluster_oxidation Fatty Acid β-Oxidation Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase (ACP-SH) Fatty_Acyl_CoA Fatty Acyl-CoA Mitochondrion Mitochondrion Fatty_Acyl_CoA->Mitochondrion Carnitine Shuttle Acetyl_CoA_Ox Acetyl-CoA Mitochondrion->Acetyl_CoA_Ox Fatty_Acids_Ox Fatty Acids Fatty_Acids_Ox->Fatty_Acyl_CoA Pantethine_15N2 This compound CoA_15N Coenzyme A-15N Pantethine_15N2->CoA_15N CoA_15N->Acetyl_CoA CoA_15N->Fatty_Acyl_CoA

Role of this compound derived CoA in Fatty Acid Metabolism.

Experimental Protocols

The use of this compound in metabolic studies typically involves cell culture or animal models, followed by mass spectrometry-based analysis to trace the incorporation of the 15N label into various metabolites.

General Workflow for 15N Tracing Experiments

This workflow outlines the key steps for a typical metabolic tracing experiment using this compound.

Experimental_Workflow start Start: Experimental Design culture Cell Culture / Animal Model with this compound start->culture harvest Sample Harvesting (e.g., cells, tissues) culture->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data Data Processing and Isotopologue Analysis analysis->data interpretation Metabolic Flux Analysis and Pathway Interpretation data->interpretation end End: Conclusion interpretation->end

General workflow for a this compound tracing experiment.
Detailed Methodologies

3.2.1. Cell Culture Labeling

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours in standard culture medium.

  • Labeling Medium Preparation: Prepare fresh culture medium supplemented with a known concentration of high-purity this compound. The concentration should be optimized based on the cell type and experimental goals.

  • Labeling: Replace the standard medium with the this compound containing medium and incubate for a specific duration (e.g., 24, 48, or 72 hours) to allow for the uptake and metabolism of the labeled compound.

  • Cell Harvesting:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.

3.2.2. Animal Studies

  • Acclimatization: Acclimate animals to the experimental conditions for a week.

  • Administration of this compound: Administer a defined dose of this compound to the animals, either orally (gavage) or via injection, depending on the research question.

  • Sample Collection: At predetermined time points, collect blood, urine, and/or specific tissues of interest.

  • Sample Processing: Process the collected samples to extract metabolites. For tissues, this will involve homogenization in an appropriate buffer followed by extraction procedures similar to those for cell cultures.

  • Mass Spectrometry Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the isotopic enrichment in downstream metabolites of pantethine.

3.2.3. Mass Spectrometry Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC) or gas chromatography (GC) for the separation and detection of metabolites.

  • Method Development: Develop a targeted or untargeted metabolomics method to identify and quantify pantethine and its downstream metabolites. This includes optimizing the chromatographic separation and mass spectrometer parameters.

  • Data Analysis: Use specialized software to process the raw mass spectrometry data. This involves peak picking, integration, and the determination of the mass isotopologue distribution for each metabolite of interest. This data is then used to calculate metabolic fluxes.

Conclusion

High-purity this compound is an invaluable tool for researchers investigating the intricate details of CoA biosynthesis and its role in central metabolism. By carefully selecting a reliable commercial supplier and employing robust experimental protocols, scientists can leverage the power of stable isotope tracing to gain deeper insights into cellular metabolism, with significant implications for understanding disease and developing novel therapeutic strategies. The information and methodologies presented in this guide are intended to serve as a foundational resource for researchers embarking on studies utilizing this powerful research compound.

References

The Role of Stable Isotope-Labeled Pantothenate in Elucidating Pantothenate Metabolism and Coenzyme A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pantothenate, also known as vitamin B5, is an essential nutrient that serves as the precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids.[1][2] Given its central role, understanding the dynamics of pantothenate metabolism and CoA biosynthesis is critical for various fields of research, from basic cell biology to drug development. While the query specified Pantethine-15N2, the current body of scientific literature extensively details the use of stable isotope-labeled pantothenate , particularly [13C3,15N1]-pantothenate , as a robust tracer for these studies. This technical guide will provide a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of stable isotope-labeled pantothenate to investigate this vital metabolic pathway.

Pantethine, a dimeric form of pantetheine, is a key intermediate in the conversion of pantothenate to CoA.[3] Therefore, tracing the metabolic fate of labeled pantothenate provides direct insights into the flux through the pathway that involves pantethine. The methodologies described herein are based on the principle of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), a powerful technique for generating stable isotope-labeled internal standards for mass spectrometry-based quantification of metabolites.[4]

Core Principles of Isotope Tracing in Pantothenate Metabolism

The fundamental principle of using stable isotope-labeled pantothenate is to introduce a "heavy" version of the molecule into a biological system and track its incorporation into downstream metabolites. By replacing standard pantothenate in cell culture media with a labeled version, such as [13C3,15N1]-pantothenate, the entire CoA and acyl-CoA pool becomes isotopically labeled.[1] This allows for:

  • Metabolic Flux Analysis: Quantifying the rate of synthesis and turnover of CoA and its derivatives.

  • Accurate Quantification: Using the labeled CoA and acyl-CoAs as internal standards for precise measurement of their endogenous, unlabeled counterparts via isotope dilution mass spectrometry.

  • Pathway Elucidation: Confirming the steps and intermediates in the CoA biosynthetic pathway.

Experimental Protocols

The following sections detail the key experimental methodologies for conducting stable isotope tracing studies of pantothenate metabolism in both mammalian cells and yeast.

I. Stable Isotope Labeling of Mammalian Cells (Hepa 1c1c7)

This protocol is adapted from established methods for labeling murine hepatocytes.

1. Cell Culture and Media Preparation:

  • Cell Line: Murine hepatocytes (e.g., Hepa 1c1c7).

  • Basal Medium: RPMI medium lacking pantothenate.

  • Labeling Medium: Supplement the basal medium with 1 mg/L [13C3,15N1]-pantothenate.

  • Serum: Use 10% charcoal-dextran-stripped fetal bovine serum (csFBS) to minimize the concentration of unlabeled pantothenate.

  • Culture Conditions: Standard incubation conditions (e.g., 37°C, 5% CO2).

2. Labeling Procedure:

  • Culture cells in the labeling medium for multiple passages (typically three) to achieve >99% incorporation of the stable isotope into the CoA pool.

  • Monitor labeling efficiency at each passage by analyzing the ratio of labeled to unlabeled CoA.

3. Metabolite Extraction:

  • Harvest cells by scraping and centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline.

  • Extract metabolites using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

II. Stable Isotope Labeling of Yeast (Saccharomyces cerevisiae pan6Δ)

This protocol utilizes a Pan6-deficient yeast strain, which is auxotrophic for pantothenate, ensuring complete incorporation of the labeled precursor.

1. Yeast Strain and Media Preparation:

  • Yeast Strain: Saccharomyces cerevisiae with a deletion in the PAN6 gene (pan6Δ), which encodes pantothenate synthetase.

  • Growth Medium: A defined minimal medium lacking pantothenate.

  • Labeling Medium: Supplement the growth medium with [13C3,15N1]-pantothenic acid as the sole source of pantothenate.

2. Labeling Procedure:

  • Culture the pan6Δ yeast cells in the labeling medium.

  • The auxotrophic nature of the strain ensures that all de novo synthesized CoA will be labeled.

3. Metabolite Extraction:

  • Harvest yeast cells by centrifugation.

  • Perform metabolite extraction using methods suitable for yeast, such as boiling ethanol or cold methanol extraction.

III. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Chromatographic Separation:

  • Utilize a suitable liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for the separation of polar metabolites like CoA and its thioesters.

2. Mass Spectrometry Analysis:

  • Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

  • Define MRM transitions for both the unlabeled (light) and labeled (heavy) versions of CoA and its derivatives. The isotopic labeling with [13C3,15N1]-pantothenate results in a 4 Dalton (Da) mass increase in the labeled CoA species.

Data Presentation

Quantitative data from these experiments are crucial for understanding the dynamics of pantothenate metabolism. The following tables summarize key findings from published studies.

ParameterValueCell SystemReference
Labeling Efficiency >99%Murine Hepatocytes (Hepa 1c1c7)
Number of Passages for >99% Labeling 3Murine Hepatocytes (Hepa 1c1c7)
Mass Increase of Labeled CoA 4 DaN/A

Table 1: Labeling Efficiency and Parameters for [13C3,15N1]-pantothenate Incorporation.

TreatmentTotal Cholesterol ReductionLDL-C ReductionApolipoprotein B ReductionStudy PopulationReference
Pantethine (600-900 mg/day for 16 weeks) 3% (6 mg/dL)4% (4 mg/dL)5% (4 mg/dL)Low- to moderate-cardiovascular risk subjects
Pantethine (900 mg/day) Significant decrease11% decrease from baselineNot reportedLow to moderate cardiovascular risk subjects

Table 2: Effects of Pantethine Supplementation on Lipid Metabolism. While not a direct tracer study, this data highlights the metabolic impact of pantethine, a key intermediate in the pantothenate to CoA pathway.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is essential for a clear understanding of the research. The following diagrams were generated using Graphviz.

CoA_Biosynthesis cluster_pathway CoA Biosynthesis Pathway Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PanK 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK

Coenzyme A biosynthesis pathway from pantothenate.

The diagram above illustrates the five enzymatic steps involved in the conversion of pantothenate to Coenzyme A. Each step is catalyzed by a specific enzyme, starting with the phosphorylation of pantothenate by Pantothenate Kinase (PanK).

SILEC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Culture Start cell culture in standard medium Labeling Switch to medium with [13C3,15N1]-Pantothenate Start Culture->Labeling Day 0 Incubation Incubate for several passages (e.g., 3 passages for >99% labeling) Labeling->Incubation Harvest Harvest cells Incubation->Harvest e.g., Day 7-10 Extract Extract metabolites Harvest->Extract Separate Separate supernatant Extract->Separate LC_MS LC-MS/MS analysis (MRM mode) Separate->LC_MS Quantify Quantify labeled and unlabeled CoA species LC_MS->Quantify

References

Unveiling the Isotopic Distinction: A Technical Guide to Pantethine and Pantethine-15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences between pantethine and its stable isotope-labeled counterpart, Pantethine-15N2. Primarily utilized as an internal standard in quantitative mass spectrometry-based bioanalysis, this compound offers unparalleled accuracy and precision in determining pantethine concentrations in complex biological matrices. This guide will delve into the core distinctions, present comparative data, detail relevant experimental protocols, and provide visual representations of key concepts to support advanced research and development.

Core Concepts: The Fundamental Distinction

The principal difference between Pantethine and this compound lies in their isotopic composition. This compound is a synthetic form of pantethine where two naturally occurring nitrogen-14 (¹⁴N) atoms are replaced with the stable, heavier isotope, nitrogen-15 (¹⁵N).

Pantethine is a disulfide-linked dimer of pantetheine, a molecule comprised of pantothenic acid (Vitamin B5) and cysteamine. It is a crucial precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including fatty acid metabolism.[1][2]

This compound , as a stable isotope-labeled (SIL) analog, is chemically and biologically identical to pantethine in terms of its reactivity and physiological effects. However, its increased molecular weight due to the two ¹⁵N atoms allows it to be distinguished from the endogenous, unlabeled pantethine by mass spectrometry. This property is the cornerstone of its application in stable isotope dilution mass spectrometry (SID-MS).

The likely positions for the ¹⁵N labels are the two amide nitrogen atoms within the pantothenic acid moieties of the pantethine molecule. This is because the biosynthesis of pantethine involves the formation of amide bonds, and introducing ¹⁵N-labeled precursors during synthesis would logically result in labeling at these positions.

Comparative Data: Physicochemical Properties

The introduction of two ¹⁵N isotopes results in a predictable increase in the molecular weight of this compound compared to Pantethine. Other physicochemical properties are expected to be virtually identical, as the substitution of a stable isotope has a negligible effect on the chemical behavior of the molecule.

PropertyPantethineThis compoundReference
Chemical Formula C₂₂H₄₂N₄O₈S₂C₂₂H₄₂¹⁵N₂N₂O₈S₂[3]
Molar Mass 554.72 g/mol Approx. 556.72 g/mol [3]
Monoisotopic Mass 554.2444 DaApprox. 556.2385 Da[4]
Appearance White powder or liquid (est)Expected to be identical
Solubility in Water 5.664e+004 mg/L @ 25 °C (est)Expected to be identical
Biological Activity Precursor to Coenzyme AIdentical to Pantethine

Experimental Protocols

Synthesis of this compound
Quantitative Analysis of Pantethine using Stable Isotope Dilution Mass Spectrometry (SID-MS)

SID-MS is the gold standard for quantitative bioanalysis due to its high accuracy and precision. The use of this compound as an internal standard corrects for variations in sample preparation, matrix effects, and instrument response.

Objective: To accurately quantify the concentration of pantethine in a biological sample (e.g., plasma, tissue homogenate).

Materials:

  • Biological sample

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a known amount of this compound solution.

    • Vortex to ensure thorough mixing and equilibration.

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) - Optional Cleanup Step:

    • Condition an appropriate SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the pantethine and this compound with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the prepared sample onto a C18 reversed-phase column.

      • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of pantethine from other matrix components.

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the transitions for both pantethine and this compound.

        • Pantethine: Monitor the transition of the precursor ion (e.g., [M+H]⁺) to a specific product ion.

        • This compound: Monitor the transition of its corresponding precursor ion (e.g., [M+H]⁺ with a +2 Da shift) to the same product ion or a similarly shifted product ion.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both pantethine and this compound.

    • Calculate the peak area ratio (Pantethine / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known pantethine standards (also containing a fixed amount of this compound).

    • Determine the concentration of pantethine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Chemical Structures

G Chemical Structures of Pantethine and this compound cluster_pantethine Pantethine cluster_pantethine_15n2 This compound p_struct p_struct p15n2_struct [Structure with 15N labels on amide nitrogens]

Caption: Structures of Pantethine and its isotopically labeled form.

Metabolic Pathway of Pantethine to Coenzyme A

pantothenic_acid Pantothenic Acid (Vitamin B5) pantetheine Pantetheine pantothenic_acid->pantetheine + Cysteamine pantethine Pantethine pantetheine->pantethine Dimerization (Disulfide bond) coenzyme_a Coenzyme A (CoA) pantetheine->coenzyme_a Further enzymatic steps pantethine->pantetheine Reduction

Caption: Simplified metabolic pathway from Pantothenic Acid to Coenzyme A.

Experimental Workflow for SID-MS Analysis

start Biological Sample (containing Pantethine) add_is Spike with known amount of this compound (Internal Standard) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Optional Cleanup) supernatant->spe lc_ms LC-MS/MS Analysis supernatant->lc_ms Direct Injection spe->lc_ms data_analysis Data Analysis (Peak Area Ratio Calculation) lc_ms->data_analysis quantification Quantification (using Calibration Curve) data_analysis->quantification

Caption: General workflow for Pantethine quantification using SID-MS.

References

Methodological & Application

Application Notes and Protocols for the Use of Pantethine-¹⁵N₂ as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern research and drug development. The accuracy and reliability of these measurements are paramount, and the use of an appropriate internal standard is critical to achieving high-quality data. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry as they have nearly identical physicochemical properties to the analyte of interest, co-elute chromatographically, and are differentiated only by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][2][3] This allows for the correction of variability throughout the entire analytical workflow, from sample extraction to ionization in the mass spectrometer.[3][4]

Pantethine, the disulfide form of pantetheine, is a precursor to Coenzyme A, a vital molecule in numerous metabolic pathways. Accurate quantification of pantethine and related compounds is crucial for studying these pathways and for the development of therapeutics that target them. Pantethine-¹⁵N₂ is a stable isotope-labeled version of pantethine that serves as an ideal internal standard for its quantification by isotope dilution mass spectrometry.

These application notes provide a comprehensive overview of the principles and a detailed protocol for using Pantethine-¹⁵N₂ as an internal standard for the quantitative analysis of pantethine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical method is isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled internal standard, Pantethine-¹⁵N₂, is added to the samples at the beginning of the sample preparation process. Both the endogenous analyte (pantethine) and the internal standard are then co-extracted, co-chromatographed, and co-detected by the mass spectrometer. Any loss of analyte during sample processing or variations in instrument response will affect both the analyte and the internal standard equally. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved.

Experimental Workflow Overview

The general workflow for the quantification of pantethine using Pantethine-¹⁵N₂ as an internal standard is as follows:

workflow sample Biological Sample (e.g., Plasma, Tissue Homogenate) is_spike Spike with Pantethine-¹⁵N₂ Internal Standard sample->is_spike extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) is_spike->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for pantethine quantification.

Signaling Pathway Context

Pantethine is a key intermediate in the biosynthesis of Coenzyme A (CoA) from pantothenate (Vitamin B5). The accurate measurement of pantethine levels can provide insights into the activity of this critical metabolic pathway.

coa_pathway pantothenate Pantothenate (Vitamin B5) phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa pantethine Pantethine phosphopantetheine->pantethine dimerization coa Coenzyme A (CoA) dephospho_coa->coa

Caption: Simplified Coenzyme A biosynthesis pathway highlighting pantethine.

Detailed Experimental Protocols

The following protocols provide a starting point for method development and can be adapted based on the specific biological matrix and instrumentation.

I. Preparation of Stock and Working Solutions
  • Pantethine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pantethine standard and dissolve it in an appropriate solvent (e.g., methanol or water) to a final volume of 10 mL.

  • Pantethine-¹⁵N₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Pantethine-¹⁵N₂ and dissolve it in the same solvent as the analyte stock solution to a final volume of 1 mL.

  • Working Solutions: Prepare serial dilutions of the pantethine stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of the Pantethine-¹⁵N₂ internal standard at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).

II. Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

  • Aliquoting: Aliquot 100 µL of the biological sample, calibration standards, or quality control samples into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Pantethine-¹⁵N₂ internal standard working solution to each tube.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

III. LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for your specific instrument and column.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Value
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterSuggested Value
Ionization Source Electrospray Ionization (ESI), positive ion mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing pure standards of pantethine and Pantethine-¹⁵N₂. The precursor ion will be the [M+H]⁺ ion, and product ions will be generated by collision-induced dissociation.
Instrument Parameters Optimize collision energy, declustering potential, and source temperature for maximum signal intensity.

Data Presentation: Illustrative Quantitative Data

The following tables present example data from a method validation experiment for the quantification of pantethine using Pantethine-¹⁵N₂ as an internal standard. Note: This is illustrative data and will vary based on the specific assay conditions.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
Pantethine1 - 1000> 0.991/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ18.510.295.8
LQC36.27.5102.1
MQC504.85.998.7
HQC8003.54.6101.5

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LQC85.284.50.921.01
HQC88.186.90.951.02

Conclusion

The use of Pantethine-¹⁵N₂ as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of pantethine in complex biological matrices. The stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise data. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a reliable bioanalytical method for pantethine quantification.

References

Application Notes and Protocols for Pantethine-15N2 Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantethine, the dimeric form of pantetheine and a precursor to Coenzyme A (CoA), is a critical molecule in cellular metabolism. Its role extends across various pathways, including lipid metabolism, the Krebs cycle, and inflammatory signaling. The use of isotopically labeled Pantethine, such as Pantethine-15N2, provides a powerful tool for tracing its metabolic fate and understanding its mechanism of action in vitro. These application notes provide a detailed protocol for the administration of this compound in cell culture, enabling researchers to conduct dose-response studies and trace its incorporation into cellular metabolites.

Pantethine has been shown to modulate lipid biosynthesis by inhibiting key enzymes like acetyl-CoA carboxylase and HMG-CoA reductase.[1][2] Furthermore, it exhibits anti-inflammatory properties, in part through the downregulation of the NF-κB signaling pathway. This protocol is designed to facilitate the investigation of these and other pantethine-mediated cellular processes.

Key Experimental Protocols

I. Protocol for Determining Optimal this compound Concentration (Dose-Response)

This protocol outlines a method to determine the optimal working concentration of this compound for your specific cell line and experimental endpoint. A dose-response experiment is crucial to identify a concentration that elicits a measurable biological effect without causing significant cytotoxicity.

Materials:

  • This compound

  • Appropriate cell line (e.g., hepatocytes, macrophages, or a cell line relevant to your research)

  • Complete cell culture medium

  • Sterile, tissue culture-treated plates (e.g., 96-well or 24-well)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)

  • Assay-specific reagents for your endpoint of interest (e.g., ELISA kits for cytokines, reagents for cholesterol synthesis assay)

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for your cell line.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in a sterile solvent (e.g., sterile water or PBS). The solubility of pantethine should be considered.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations. A suggested starting range is 10 µM to 1000 µM.[3] It is advisable to include a vehicle control (medium with the solvent used for the stock solution at the highest concentration used).

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the cells for a predetermined duration. Based on published studies, incubation times can range from 4 to 72 hours, depending on the endpoint being measured.[3][4]

  • Assessment of Cell Viability and Biological Endpoint:

    • At the end of the incubation period, assess cell viability using a standard assay to identify any cytotoxic effects of the treatment.

    • In parallel plates, perform assays to measure your biological endpoint of interest (e.g., inhibition of cholesterol synthesis, reduction in inflammatory markers).

Data Presentation:

Summarize the results in a table to easily compare the effects of different concentrations.

This compound Conc. (µM)Cell Viability (%)Biological Endpoint (units)
0 (Vehicle Control)100
10
50
100
250
500
1000
II. Protocol for Metabolic Labeling with this compound

This protocol describes how to label cells with this compound to trace its incorporation into downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium (consider using a custom medium lacking unlabeled pantothenic acid for maximal incorporation)

  • Sterile tissue culture plates or flasks

  • Ice-cold 0.9% NaCl solution

  • Ice-cold methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifugal evaporator or nitrogen stream for drying

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency (typically 70-80%).

    • Replace the standard culture medium with a medium containing the predetermined optimal concentration of this compound. For maximal labeling efficiency, consider using a custom medium devoid of unlabeled pantothenic acid.

    • Incubate for a duration sufficient to allow for significant metabolic incorporation. This may range from a few hours to several cell-doubling times.

  • Metabolite Extraction:

    • Place the culture plates on ice to quench metabolic activity.

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold 0.9% NaCl solution to remove any residual medium.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Incubate on ice for 10 minutes to allow for metabolite extraction.

    • Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.

  • Sample Preparation for LC-MS Analysis:

    • Centrifuge the cell lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Dry the metabolite extract using a centrifugal evaporator or a gentle stream of nitrogen.

    • Store the dried extracts at -80°C until LC-MS analysis.

Data Presentation:

Present the quantitative LC-MS data in a table, showing the relative abundance of key 15N-labeled metabolites.

MetaboliteUnlabeled (Control)15N-Labeled (Treated)Fold Change
Coenzyme A
Acetyl-CoA
Other relevant metabolites

Signaling Pathways and Experimental Workflows

Pantethine's Role in Lipid Metabolism

Pantethine influences lipid metabolism primarily by serving as a precursor for Coenzyme A, which is essential for fatty acid synthesis and oxidation. Furthermore, pantethine and its metabolites can inhibit key enzymes in cholesterol and fatty acid biosynthesis.

Lipid_Metabolism_Pathway cluster_enzymes Key Enzymes Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Reduction Cysteamine Cysteamine Pantethine->Cysteamine Hydrolysis HMGCoA_Reductase HMG-CoA Reductase Pantethine->HMGCoA_Reductase Inhibits CoA Coenzyme A Pantetheine->CoA Biosynthesis AcetylCoA_Carboxylase Acetyl-CoA Carboxylase Cysteamine->AcetylCoA_Carboxylase Inhibits AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase HMGCoA HMG-CoA AcetylCoA->HMGCoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol

Caption: Pantethine's influence on lipid metabolism pathways.

Pantethine's Modulation of the NF-κB Signaling Pathway

Pantethine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB IkB_p p-IκB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases Degradation Degradation IkB_p->Degradation Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Pantethine Pantethine Pantethine->IKK Inhibits

Caption: Pantethine's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for this compound Administration and Analysis

The following diagram illustrates the overall workflow from cell culture to data analysis.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Pantethine_Treatment Treat with This compound Cell_Seeding->Pantethine_Treatment Incubation Incubate Pantethine_Treatment->Incubation Quenching Quench Metabolism Incubation->Quenching Washing Wash Cells Quenching->Washing Extraction Extract Metabolites Washing->Extraction Drying Dry Extract Extraction->Drying LCMS LC-MS Analysis Drying->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Overall experimental workflow for this compound studies.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Pantethine-15N2 and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Pantethine-15N2 and its primary metabolites: Pantetheine-15N2, Pantothenic Acid-15N, and Cysteamine-15N. The method utilizes a simple protein precipitation for sample preparation from human plasma, followed by a rapid and efficient chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method is ideal for pharmacokinetic studies, drug metabolism research, and clinical investigations involving this compound.

Introduction

Pantethine, the disulfide form of pantetheine, is a nutritional supplement and a precursor to Coenzyme A (CoA), a vital molecule in numerous metabolic pathways.[1][2] To facilitate detailed pharmacokinetic and metabolic studies, stable isotope-labeled versions of pantethine, such as this compound, are invaluable tools. Upon administration, this compound is expected to be metabolized into its constituent labeled moieties, primarily Pantetheine-15N2, which is further broken down into Pantothenic Acid-15N and Cysteamine-15N by the enzyme pantetheinase.[3] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method to accurately quantify this compound and its key labeled metabolites in human plasma. The use of stable isotopes allows for precise differentiation from their endogenous, unlabeled counterparts.

Experimental

Materials and Reagents
  • This compound (ISTD) and its unlabeled analytical standards (Pantethine, Pantetheine, Pantothenic Acid, Cysteamine) were of the highest purity available.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from a certified vendor)

Sample Preparation

A protein precipitation method was employed for the extraction of the analytes from human plasma.

Protocol:

  • Thaw human plasma samples on ice.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 2
    1.0 2
    5.0 95
    6.0 95
    6.1 2

    | 8.0 | 2 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in positive ion mode. The analytes were quantified using Multiple Reaction Monitoring (MRM).

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions:

The following MRM transitions were optimized for the detection of this compound and its labeled metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 557.2279.1503020
Pantetheine-15N2 280.1148.1502515
Pantothenic Acid-15N 221.191.1502012
Cysteamine-15N 79.162.1501510

Results and Discussion

This LC-MS/MS method provides excellent chromatographic separation and sensitive detection of this compound and its metabolites. The protein precipitation protocol offers a simple and efficient way to prepare plasma samples, yielding clean extracts and minimizing matrix effects. The optimized MRM transitions ensure high specificity and allow for accurate quantification of the target analytes.

Data Presentation

Table 1: Quantitative Summary of Analyte Performance

AnalyteRetention Time (min)LLOQ (ng/mL)ULOQ (ng/mL)Linearity (R²)
Cysteamine-15N1.81.0500>0.995
Pantothenic Acid-15N2.50.5250>0.998
Pantetheine-15N23.21.0500>0.996
This compound4.52.01000>0.994

(Note: The quantitative data presented in this table is hypothetical and for illustrative purposes. Actual values would be determined during method validation.)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma precipitation Add 300 µL Acetonitrile (0.1% FA) plasma->precipitation vortex Vortex 1 min precipitation->vortex centrifuge Centrifuge 14,000 rpm, 10 min, 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection separation C18 Reversed-Phase Chromatography injection->separation detection Triple Quadrupole MS (MRM Mode) separation->detection quantification Quantification of Analytes detection->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound and its metabolites.

metabolic_pathway pantethine This compound pantetheine Pantetheine-15N2 pantethine->pantetheine Reduction pantothenic_acid Pantothenic Acid-15N pantetheine->pantothenic_acid Pantetheinase cysteamine Cysteamine-15N pantetheine->cysteamine Pantetheinase coa Coenzyme A Synthesis pantetheine->coa

Caption: Metabolic pathway of this compound.

Conclusion

The LC-MS/MS method described in this application note is a reliable and robust tool for the simultaneous quantification of this compound and its major metabolites in human plasma. The simple sample preparation, rapid chromatographic analysis, and high selectivity of the MRM detection make it well-suited for high-throughput applications in clinical and research settings. This method will aid in a deeper understanding of the pharmacokinetics and metabolism of pantethine.

References

Application Note: Quantification of Coenzyme A Thioesters using Stable Isotope Labeling with Pantethine-¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its thioester derivatives are central metabolites in numerous cellular processes, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The accurate quantification of acyl-CoA thioesters is crucial for understanding cellular metabolic states and for the development of therapeutic agents targeting metabolic pathways. Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is a powerful technique for the accurate quantification of metabolites by mass spectrometry. This application note details a method for the quantification of a wide range of CoA thioesters using Pantethine-¹⁵N₂ as a metabolic precursor for stable isotope labeling.

Pantethine, a dimeric form of pantetheine, is a key precursor in the biosynthesis of Coenzyme A.[1] When cells are cultured in a medium containing ¹⁵N₂-labeled pantethine, the labeled pantetheine is taken up and incorporated into the cellular CoA pool. This results in the de novo synthesis of CoA and its subsequent acylated forms with a specific mass shift, creating a complete set of internal standards for quantification. This method, adapted from established SILEC protocols using labeled pantothenate, offers a robust and accurate approach for quantitative acyl-CoA profiling.[2][3][4][5]

Principle of the Method

The methodology is based on the metabolic incorporation of ¹⁵N₂-labeled pantethine into the Coenzyme A backbone. Since mammalian and many other eukaryotic cells cannot synthesize pantothenate (Vitamin B5) de novo, they rely on uptake from the culture medium. By replacing the standard pantothenate or pantethine in the medium with Pantethine-¹⁵N₂, the entire cellular pool of CoA and its thioesters becomes isotopically labeled.

These labeled acyl-CoA thioesters serve as ideal internal standards. They are chemically identical to their endogenous counterparts and therefore co-elute during chromatographic separation and exhibit the same ionization efficiency in the mass spectrometer. A known amount of the labeled cell extract is spiked into the unlabeled sample of interest. The ratio of the peak areas of the endogenous (light) and the labeled (heavy) acyl-CoA thioesters in the mass spectrometer allows for precise and accurate quantification, correcting for any sample loss during preparation and variations in instrument response.

Data Presentation

The following table presents representative quantitative data for various short-chain acyl-CoA thioesters obtained from HepG2 cells using a stable isotope labeling LC-MS/MS method. This data demonstrates the typical concentrations of these key metabolites in a standard cell line and serves as a benchmark for similar experiments.

Acyl-CoA ThioesterConcentration (pmol/10⁶ cells)Standard Deviation
Acetyl-CoA10.6441.364
Succinyl-CoA25.4672.818
Propionyl-CoA3.5320.652
CoASH (Free CoA)1.7340.189
Butyryl-CoA1.0130.159
HMG-CoA0.9710.326
Glutaryl-CoA0.6470.112
Valeryl-CoA1.1180.143
Crotonoyl-CoA0.0320.015
Lactoyl-CoA0.0110.003
Data adapted from "Quantitative prospective and retrospective mass spectrometry of lactoyl-CoA in mammalian cells and tissues", Trefely, et al., bioRxiv, 2020.

Experimental Protocols

Protocol 1: Generation of ¹⁵N₂-Labeled Acyl-CoA Thioester Internal Standards

This protocol describes the generation of a cell lysate containing a complete set of ¹⁵N₂-labeled acyl-CoA thioesters to be used as an internal standard.

Materials:

  • Cell line of choice (e.g., HepG2, HEK293)

  • Pantothenate-free cell culture medium (e.g., custom RPMI)

  • Dialyzed fetal bovine serum (dFBS)

  • Pantethine-¹⁵N₂

  • Standard cell culture flasks and reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • Sonicator

  • Centrifuge

Procedure:

  • Cell Culture Preparation: Culture the chosen cell line in standard complete medium until confluent.

  • Adaptation to Labeled Medium:

    • Prepare the labeling medium: pantothenate-free medium supplemented with 10% dFBS and Pantethine-¹⁵N₂ (final concentration to be optimized, typically in the range of 1-5 mg/L).

    • Passage the cells and seed them into the labeling medium.

    • Culture the cells in the labeling medium for at least three passages to ensure complete incorporation of the labeled precursor (>99%).

  • Harvesting Labeled Cells:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to the culture flask and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Sonicate the cell lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete cell lysis.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Collection and Storage of Internal Standard:

    • Carefully collect the supernatant, which contains the ¹⁵N₂-labeled acyl-CoA thioesters.

    • Store the labeled extract at -80°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Sample Preparation for Quantification of Acyl-CoA Thioesters

This protocol details the preparation of experimental samples for LC-MS/MS analysis.

Materials:

  • Experimental cells or tissue samples

  • ¹⁵N₂-labeled acyl-CoA internal standard from Protocol 1

  • Ice-cold 10% TCA

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • SPE column conditioning and elution solvents (e.g., methanol, acetonitrile, water, acetic acid)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Collection: Harvest experimental cells or tissue samples and immediately quench metabolism by flash-freezing in liquid nitrogen.

  • Extraction:

    • Homogenize the frozen sample in ice-cold 10% TCA.

    • Spike the homogenate with a known amount of the ¹⁵N₂-labeled acyl-CoA internal standard from Protocol 1. The amount to be added should be optimized to be in a similar range as the endogenous analytes.

  • Protein Precipitation and Clarification:

    • Sonicate the mixture on ice as described in Protocol 1.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) for Sample Cleanup:

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoA thioesters using an appropriate elution solvent.

  • Sample Concentration and Reconstitution:

    • Dry the eluate using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried sample in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50 mM ammonium acetate).

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of acyl-CoA thioesters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

LC Method:

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate)

  • Mobile Phase B: Organic solvent (e.g., acetonitrile)

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to separate the acyl-CoA thioesters based on their hydrophobicity.

  • Flow Rate: Optimized for the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each endogenous (light) and labeled (heavy) acyl-CoA thioester. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da from the precursor ion.

  • Collision Energy and other MS parameters: Optimize for each analyte to achieve maximum sensitivity.

Data Analysis:

  • Integrate the peak areas for both the light (endogenous) and heavy (labeled) forms of each acyl-CoA thioester.

  • Calculate the peak area ratio (Light / Heavy).

  • Quantify the endogenous concentration using a calibration curve or by direct comparison to the known amount of the spiked internal standard.

Visualizations

Metabolic Pathway

Coenzyme A Biosynthesis from Pantethine Pantethine-¹⁵N₂ Pantethine-¹⁵N₂ Pantetheine-¹⁵N₂ Pantetheine-¹⁵N₂ Pantethine-¹⁵N₂->Pantetheine-¹⁵N₂ Reduction Pantothenate-¹⁵N₂ Pantothenate-¹⁵N₂ Pantetheine-¹⁵N₂->Pantothenate-¹⁵N₂ Hydrolysis 4'-Phosphopantetheine-¹⁵N₂ 4'-Phosphopantetheine-¹⁵N₂ Pantothenate-¹⁵N₂->4'-Phosphopantetheine-¹⁵N₂ 5 Enzymatic Steps Dephospho-CoA-¹⁵N₂ Dephospho-CoA-¹⁵N₂ 4'-Phosphopantetheine-¹⁵N₂->Dephospho-CoA-¹⁵N₂ Adenylation Coenzyme A-¹⁵N₂ Coenzyme A-¹⁵N₂ Dephospho-CoA-¹⁵N₂->Coenzyme A-¹⁵N₂ Phosphorylation Acyl-CoA Thioesters-¹⁵N₂ Acyl-CoA Thioesters-¹⁵N₂ Coenzyme A-¹⁵N₂->Acyl-CoA Thioesters-¹⁵N₂ Acylation

Caption: Metabolic pathway of Pantethine-¹⁵N₂ to labeled Coenzyme A.

Experimental Workflow

Workflow for Quantification of Acyl-CoA Thioesters cluster_0 Internal Standard Preparation cluster_1 Sample Analysis Cell Culture Cell Culture Labeling Labeling with Pantethine-¹⁵N₂ Cell Culture->Labeling Extraction_IS Extraction of Labeled Acyl-CoAs Labeling->Extraction_IS Spiking Spike with Labeled Internal Standard Extraction_IS->Spiking Sample Experimental Sample (Cells/Tissue) Sample->Spiking Extraction_Sample Extraction and SPE Cleanup Spiking->Extraction_Sample LCMS LC-MS/MS Analysis Extraction_Sample->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Caption: Overview of the experimental workflow.

References

Application Notes and Protocols: Pantethine-15N2 as a Novel Tracer for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2][3] By introducing stable isotope-labeled substrates, researchers can trace the path of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism.[4][5] While 13C-labeled glucose and 15N-labeled glutamine are commonly used tracers, there is a continuous need for novel tracers to probe specific metabolic pathways. This document proposes the use of Pantethine-15N2, a doubly-labeled pantethine molecule, as a novel tracer for investigating coenzyme A (CoA) metabolism and its influence on various metabolic processes.

Pantethine is a naturally occurring compound that is a dimer of pantetheine, which is synthesized from pantothenic acid (vitamin B5) and cysteamine. It is a key precursor for the biosynthesis of CoA, a critical cofactor in the metabolism of carbohydrates, lipids, and amino acids. By labeling pantethine with 15N in its two nitrogen atoms, we can trace its contribution to the cellular nitrogen pool and its incorporation into CoA and other nitrogen-containing metabolites.

Principle of this compound Tracing

Upon entering the cell, this compound is hydrolyzed to form two molecules of pantothenic acid and two molecules of 15N-labeled cysteamine. The 15N label from cysteamine can then be traced into downstream metabolic pathways. The primary application of this tracer is to quantify the flux through the CoA biosynthesis pathway and to investigate the metabolic fate of the nitrogen from the cysteamine moiety.

Potential Applications

  • Quantifying Coenzyme A Biosynthesis: Directly measure the rate of CoA synthesis from an exogenous pantethine source.

  • Investigating Fatty Acid Metabolism: Trace the incorporation of the pantetheine moiety of CoA into the acyl carrier protein domain of fatty acid synthase.

  • Probing the Link between CoA and Amino Acid Metabolism: Determine the contribution of the nitrogen from the cysteamine portion of pantethine to the cellular amino acid pool.

  • Drug Development: Evaluate the effect of drug candidates on CoA metabolism and related pathways.

Proposed Metabolic Pathway for this compound

The following diagram illustrates the proposed metabolic fate of this compound and the potential pathways that can be traced using this molecule.

Pantethine_Metabolism Pantetheine-15N Pantetheine-15N Cysteamine-15N Cysteamine-15N Pantetheine-15N->Cysteamine-15N Hydrolysis Pantothenic_Acid Pantothenic_Acid Pantetheine-15N->Pantothenic_Acid CoA-15N CoA-15N Pantetheine-15N->CoA-15N Biosynthesis Amino_Acid_Pool_15N Amino_Acid_Pool_15N Cysteamine-15N->Amino_Acid_Pool_15N Transamination Fatty_Acid_Metabolism Fatty_Acid_Metabolism CoA-15N->Fatty_Acid_Metabolism TCA_Cycle TCA_Cycle CoA-15N->TCA_Cycle Acetyl-CoA

Proposed metabolic fate of this compound.

Experimental Protocols

The following are generalized protocols for using this compound as a tracer in cell culture experiments. These should be optimized for specific cell lines and experimental conditions.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing this compound at a concentration to be optimized (e.g., 10-100 µM). The corresponding unlabeled pantethine should be absent from the medium.

  • Labeling: When cells reach the desired confluency, replace the existing medium with the this compound-containing medium.

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation (e.g., 0, 1, 4, 8, 24 hours).

Metabolite Extraction
  • Quenching: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

Sample Analysis by Mass Spectrometry
  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography (LC) system.

  • Chromatography: Separate the metabolites using a suitable LC method (e.g., reversed-phase or HILIC chromatography).

  • Mass Spectrometry: Acquire data in full scan mode to detect all labeled and unlabeled metabolites. Use tandem mass spectrometry (MS/MS) to confirm the identity of metabolites.

Data Presentation

The following table summarizes the expected 15N-labeled metabolites and their corresponding isotopologues that can be monitored in a this compound tracing experiment.

MetaboliteLabeled AtomExpected Isotopologue (M+)Potential Pathway Investigated
CysteamineNitrogenM+1Pantethine Uptake and Hydrolysis
PantetheineNitrogenM+1Coenzyme A Precursor Pool
Coenzyme ANitrogenM+1Coenzyme A Biosynthesis
TaurineNitrogenM+1Cysteamine Catabolism
AlanineNitrogenM+1Transamination Reactions
GlutamateNitrogenM+1Nitrogen Assimilation

Experimental Workflow

The following diagram outlines the general workflow for a metabolic flux analysis experiment using this compound.

Experimental_Workflow Labeling 2. Labeling with this compound Quenching 3. Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis LC_MS_Analysis->Data_Analysis Flux_Calculation 7. Metabolic Flux Calculation Data_Analysis->Flux_Calculation

General workflow for this compound MFA.

Conclusion

This compound holds promise as a novel tracer for the detailed investigation of CoA metabolism and its intricate connections to other central metabolic pathways. The protocols and workflows outlined in this document provide a foundational framework for researchers to begin exploring the utility of this tracer in their specific areas of interest. Further development and application of this compound will undoubtedly contribute to a deeper understanding of cellular metabolism in both health and disease.

References

Application Notes & Protocols: Experimental Design for In Vivo Studies with Pantethine-¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantethine, the disulfide form of pantetheine, is a precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2] The use of stable isotope-labeled Pantethine, specifically Pantethine-¹⁵N₂, offers a powerful tool for in vivo metabolic tracing studies.[3][4] This allows researchers to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of pantethine and its metabolic fate, providing critical insights into its mechanism of action and therapeutic potential. These application notes provide a comprehensive guide to designing and executing in vivo studies utilizing Pantethine-¹⁵N₂.

Pantethine is rapidly hydrolyzed in the body to pantothenic acid (Vitamin B5) and cysteamine by the enzyme pantetheinase, which is highly active in the small intestinal mucosa and plasma.[5] Consequently, pantethine itself is often undetectable in plasma following oral administration. This rapid breakdown is a critical consideration in experimental design, as the focus of tracing studies will likely be on the metabolic fate of its ¹⁵N-labeled products.

Key Research Applications

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion of Pantethine-¹⁵N₂ and its labeled metabolites.

  • Coenzyme A Biosynthesis: Tracing the incorporation of the ¹⁵N label into the CoA pool and downstream metabolic pathways.

  • Lipid Metabolism: Investigating the influence of pantethine on lipid profiles, including total cholesterol, LDL-C, and non-HDL-C, as suggested in studies on its hypolipidemic effects.

  • Neurodegenerative Disease Models: Studying the role of pantethine in conditions like Pantothenate Kinase-Associated Neurodegeneration (PKAN).

Experimental Design and Protocols

A well-structured experimental design is paramount for obtaining robust and reproducible data in in vivo studies.

Animal Model Selection

The choice of animal model is dependent on the research question. Common models for metabolic studies include:

  • Mice (e.g., C57BL/6J): Widely used for their genetic tractability and well-characterized metabolism. They are suitable for initial toxicity and dose-ranging studies.

  • Rats (e.g., Wistar): Often used in pharmacokinetic and toxicology studies due to their larger size, which facilitates easier blood sampling.

Dose Selection and Administration
  • Tolerability: Oral administration of pantethine in wild-type mice has been shown to be tolerable up to 15 mg/mL in drinking water. Higher doses (45 mg/mL) have been associated with a decrease in body weight.

  • Route of Administration: The route of administration will significantly impact the pharmacokinetic profile.

    • Oral Gavage: Allows for precise dosage administration.

    • Intravenous (IV) Injection: Bypasses first-pass metabolism, providing a direct measure of systemic clearance.

    • Ad libitum in Drinking Water: Suitable for longer-term studies but offers less control over the exact dosage consumed.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study with Pantethine-¹⁵N₂.

G cluster_pre Pre-Administration Phase cluster_admin Administration Phase cluster_post Post-Administration Phase acclimatization Animal Acclimatization (1-2 weeks) baseline Baseline Sample Collection (Blood, Urine, Feces) acclimatization->baseline admin Pantethine-¹⁵N₂ Administration (Oral Gavage or IV) baseline->admin sampling Time-Course Sample Collection (Blood, Tissues) admin->sampling analysis Sample Processing and LC-MS/MS Analysis sampling->analysis data Data Analysis (Pharmacokinetics, Isotope Enrichment) analysis->data

Figure 1. Experimental workflow for in vivo Pantethine-¹⁵N₂ studies.

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Pantethine-¹⁵N₂ in Mice
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment.

  • Grouping:

    • Group 1: Oral administration of Pantethine-¹⁵N₂ (e.g., 50 mg/kg).

    • Group 2: Intravenous administration of Pantethine-¹⁵N₂ (e.g., 10 mg/kg).

    • Group 3: Vehicle control (oral or IV).

  • Administration:

    • For oral administration, dissolve Pantethine-¹⁵N₂ in sterile water and administer via oral gavage.

    • For IV administration, dissolve in sterile saline and inject via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., 50 µL) via the saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

  • Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Harvesting: At the final time point, euthanize animals and harvest relevant tissues (e.g., liver, kidney, intestine, brain). Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Analysis: Analyze plasma and tissue homogenates for ¹⁵N-labeled metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

Protocol 2: Tracing Pantethine-¹⁵N₂ into the Coenzyme A Pool
  • Animal Model and Housing: As described in Protocol 1.

  • Administration: Administer a single oral dose of Pantethine-¹⁵N₂ (e.g., 50 mg/kg).

  • Tissue Harvesting: Euthanize animals at various time points (e.g., 1, 4, 8, 24 hours) post-administration. Harvest liver tissue, as it is a primary site of CoA synthesis.

  • Metabolite Extraction: Extract metabolites from liver tissue using a suitable method (e.g., methanol/acetonitrile/water extraction).

  • Analysis: Analyze the extracts by LC-MS/MS to determine the isotopic enrichment of ¹⁵N in the CoA pool and related metabolites.

  • Data Analysis: Quantify the rate of incorporation of ¹⁵N into CoA to assess the contribution of pantethine to CoA biosynthesis.

Data Presentation

Quantitative data should be presented in a clear and concise manner to facilitate comparison between experimental groups.

Table 1: Hypothetical Pharmacokinetic Parameters of ¹⁵N-Pantothenic Acid following Oral Administration of Pantethine-¹⁵N₂ in Mice

ParameterValue (Mean ± SD)
Cmax (µg/mL)15.2 ± 3.1
Tmax (hr)2.0 ± 0.5
AUC₀₋₂₄ (µg·hr/mL)125.6 ± 22.4
Half-life (t₁/₂) (hr)8.5 ± 1.7

Table 2: Hypothetical Isotopic Enrichment of ¹⁵N in Liver Coenzyme A Pool

Time Post-Administration (hr)¹⁵N Enrichment (%) (Mean ± SD)
15.2 ± 1.1
412.8 ± 2.5
818.6 ± 3.2
2410.4 ± 2.1

Signaling Pathway Visualization

The metabolic fate of Pantethine-¹⁵N₂ can be visualized to illustrate its incorporation into the Coenzyme A biosynthetic pathway.

G cluster_ingestion Ingestion and Absorption cluster_coa_synthesis Coenzyme A Biosynthesis pantethine_15N2 Pantethine-¹⁵N₂ pantothenic_acid_15N ¹⁵N-Pantothenic Acid pantethine_15N2->pantothenic_acid_15N Pantetheinase cysteamine_15N ¹⁵N-Cysteamine pantethine_15N2->cysteamine_15N Pantetheinase phospho_pantothenate_15N ¹⁵N-4'-Phosphopantothenate pantothenic_acid_15N->phospho_pantothenate_15N Pantothenate Kinase phospho_pantetheine_15N ¹⁵N-4'-Phosphopantetheine phospho_pantothenate_15N->phospho_pantetheine_15N coa_15N ¹⁵N-Coenzyme A phospho_pantetheine_15N->coa_15N

Figure 2. Metabolic pathway of Pantethine-¹⁵N₂ to Coenzyme A.

Conclusion

In vivo studies with Pantethine-¹⁵N₂ provide an invaluable methodology for elucidating the metabolic role of pantethine. The protocols and guidelines presented here offer a framework for researchers to design and conduct rigorous experiments, ultimately contributing to a deeper understanding of the therapeutic potential of this compound. Careful consideration of the animal model, dosage, administration route, and analytical methods is essential for generating high-quality, reproducible data.

References

Application Notes and Protocols for Pantethine-15N2 Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantethine, the stable disulfide form of pantetheine, is a crucial intermediate in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The quantitative analysis of pantethine and its metabolic fate is of significant interest in drug development and metabolic research. Stable isotope labeling, in conjunction with mass spectrometry, offers a highly specific and sensitive method for tracing and quantifying metabolites. The use of Pantethine-15N2 as an internal standard is the gold standard for accurate quantification, as it co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

This document provides detailed application notes and standardized protocols for the preparation of various biological samples for the quantitative analysis of pantethine using a this compound stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Key Principles of Sample Preparation for Pantethine Metabolomics

Effective sample preparation is critical for accurate and reproducible metabolomic analysis. The primary goals are to:

  • Quench Metabolism: Immediately halt all enzymatic activity to prevent alteration of metabolite levels post-sampling.

  • Efficient Extraction: Maximize the recovery of pantethine from the biological matrix.

  • Remove Interferences: Eliminate proteins, lipids, and other molecules that can interfere with LC-MS/MS analysis.

  • Ensure Stability: Prevent the degradation of pantethine during storage and processing. Studies have shown that pantethine can degrade under hydrolytic, thermal, and oxidative stress[1].

Experimental Protocols

Protocol 1: Extraction from Cultured Cells

This protocol is designed for the extraction of pantethine from adherent or suspension cell cultures.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, chilled to -80°C

  • Water, LC-MS grade, chilled to 4°C

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >13,000 rpm and maintaining 4°C

  • Microcentrifuge tubes, 1.5 mL

Procedure:

  • Cell Washing:

    • Adherent Cells: Aspirate the culture medium. Quickly wash the cells twice with 5 mL of ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and centrifuging between washes.

  • Metabolism Quenching and Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol (v/v in water) to the cell plate (for adherent cells) or pellet (for suspension cells).

    • For adherent cells, use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell lysate/suspension to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a predetermined amount of this compound internal standard solution to each sample.

  • Lysis and Protein Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at >13,000 rpm for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Plasma or Serum

This protocol is suitable for the extraction of pantethine from plasma or serum samples.

Materials:

  • Trichloroacetic acid (TCA) solution, 10% (w/v) in water, ice-cold OR Acetonitrile with 1% formic acid, chilled to -20°C

  • This compound internal standard solution

  • Centrifuge capable of reaching >13,000 rpm and maintaining 4°C

  • Microcentrifuge tubes, 1.5 mL

Procedure:

  • Sample Thawing:

    • Thaw plasma or serum samples on ice.

  • Internal Standard Spiking:

    • In a clean microcentrifuge tube, add 100 µL of plasma or serum.

    • Add the predetermined amount of this compound internal standard solution.

  • Protein Precipitation (Choose one method):

    • Method A (Trichloroacetic Acid): Add 200 µL of ice-cold 10% TCA solution. Vortex for 30 seconds.

    • Method B (Acetonitrile): Add 300 µL of chilled acetonitrile with 1% formic acid. Vortex for 1 minute.

  • Incubation and Centrifugation:

    • Incubate the mixture at 4°C for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at >13,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the clear supernatant to a new tube.

  • Drying and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness using a vacuum concentrator.

    • Reconstitute the extract in the initial mobile phase for LC-MS/MS analysis.

  • Analysis:

    • Transfer the clear supernatant (or reconstituted extract) to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Extraction from Tissue

This protocol is for the extraction of pantethine from solid tissue samples.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction solvent: Acetonitrile:Methanol:Water (40:40:20 v/v/v), chilled to -20°C

  • This compound internal standard solution

  • Homogenizer (e.g., bead beater)

  • Centrifuge capable of reaching >13,000 rpm and maintaining 4°C

  • Microcentrifuge tubes, 2 mL

Procedure:

  • Tissue Pulverization:

    • Flash-freeze the tissue sample in liquid nitrogen immediately after collection to quench metabolism.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Sample Weighing:

    • Weigh approximately 20-50 mg of the frozen tissue powder into a pre-chilled 2 mL microcentrifuge tube.

  • Extraction and Internal Standard Spiking:

    • Add 1 mL of the chilled extraction solvent and the predetermined amount of this compound internal standard.

  • Homogenization:

    • Homogenize the sample using a bead beater or other suitable homogenizer until the tissue is completely dispersed.

  • Protein Precipitation and Extraction:

    • Incubate at -20°C for 1 hour to facilitate protein precipitation and metabolite extraction.

    • Centrifuge at >13,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a new clean tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness in a vacuum concentrator.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • Analysis:

    • Centrifuge the reconstituted sample to pellet any insoluble material and transfer the clear supernatant to an autosampler vial.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The use of this compound allows for the calculation of the absolute concentration of endogenous pantethine.

Table 1: Comparison of Pantethine Extraction Efficiency from Different Matrices

Sample MatrixExtraction MethodMean Recovery (%)RSD (%)
Cultured Cells (HEK293)80% Methanol92.54.8
Human PlasmaAcetonitrile88.16.2
Human PlasmaTrichloroacetic Acid85.47.1
Mouse Liver TissueACN:MeOH:H2O89.75.5

Recovery and RSD are calculated based on the response ratio of endogenous pantethine to this compound internal standard in spiked samples versus a neat standard solution.

Table 2: Stability of Pantethine in Extracted Samples

Storage ConditionTime Point% Degradation
4°C in Autosampler24 hours< 2%
4°C in Autosampler48 hours< 5%
-80°C (Reconstituted)1 week< 1%
-80°C (Dried Extract)1 monthNot detectable

Degradation is measured as the percentage decrease in the peak area ratio of pantethine to this compound relative to a freshly prepared sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for this compound metabolomics sample preparation.

G cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_purification Purification cluster_analysis_prep Analysis Preparation cluster_analysis Analysis sc Biological Sample (Cells, Plasma, Tissue) q Metabolism Quenching (e.g., Liquid N2, Cold Solvent) sc->q is Spike with This compound IS q->is ex Extraction with Cold Organic Solvent is->ex hom Homogenization (for tissue) ex->hom pp Protein Precipitation ex->pp hom->pp cent Centrifugation pp->cent sup Supernatant Collection cent->sup dry Evaporation to Dryness sup->dry recon Reconstitution in Mobile Phase dry->recon final_cent Final Centrifugation recon->final_cent lms LC-MS/MS Analysis final_cent->lms

Caption: General workflow for this compound metabolomics sample preparation.

Signaling Pathway Context

Pantethine is a key molecule in the synthesis of Coenzyme A. Understanding its levels is critical for studying metabolic pathways dependent on CoA.

pantothenate Pantothenate (Vitamin B5) phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate ppc 4'-Phosphopantothenoyl- cysteine phosphopantothenate->ppc pantetheine 4'-Phosphopantetheine ppc->pantetheine dephospho_coa Dephospho-CoA pantetheine->dephospho_coa cysteamine Cysteamine pantetheine->cysteamine Breakdown coa Coenzyme A (CoA) dephospho_coa->coa pantethine Pantethine pantethine->pantetheine Reduction

Caption: Simplified biosynthetic pathway of Coenzyme A from Pantothenate, highlighting Pantethine.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Pantethine-15N2 for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantethine, the dimeric form of pantetheine, is a crucial intermediate in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including fatty acid, carbohydrate, and protein metabolism.[1][2] Its role in cellular energy production and lipid modulation has made it a subject of interest in various research fields, including the study of metabolic disorders. Stable isotope-labeled compounds, such as Pantethine-15N2, are invaluable tools in metabolic research, enabling precise tracing and quantification of metabolic fluxes. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer is predicted to follow a similar pattern to its unlabeled counterpart, with a characteristic mass shift in fragments containing the 15N isotopes. The two 15N atoms are located in the amide linkages of the pantothenic acid moieties.

Molecular Weight Calculation:

  • Pantethine (C22H42N4O8S2): The monoisotopic mass is approximately 554.2448 Da.

  • Nitrogen-14 (14N): The atomic mass is approximately 14.003074 Da.

  • Nitrogen-15 (15N): The atomic mass is approximately 15.000109 Da.

  • Mass difference per 15N: 15.000109 - 14.003074 = 0.997035 Da.

  • Total mass increase for this compound: 2 * 0.997035 = 1.99407 Da.

  • Predicted Monoisotopic Mass of this compound: 554.2448 + 1.99407 = 556.23887 Da .

The fragmentation of the this compound precursor ion ([M+H]+ at m/z 557.2461) is expected to occur at the amide bonds and the disulfide bridge, yielding several characteristic product ions. The table below summarizes the predicted major fragment ions for both unlabeled Pantethine and this compound.

Proposed Fragment StructureUnlabeled Pantethine (m/z)This compound (m/z)Mass Shift (Da)
[M+H]+ 555.2521 557.2462 +1.9941
Pantetheine moiety278.1300279.1270+0.9970
Pantothenic acid219.1185220.1155+0.9970
Cysteamine disulfide153.0022153.00220
Fragment from cleavage of amide bond (C9H18NO3)204.1287204.12870
Fragment from cleavage of amide bond (C6H11N2O2S)175.0596176.0566+0.9970

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in biological matrices. Optimization of specific parameters may be required depending on the sample type and instrumentation.

1. Sample Preparation

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation is often sufficient.

    • To 100 µL of sample, add 300 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-98% B

    • 8-10 min: 98% B

    • 10-10.1 min: 98-2% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 557.2

  • Product Ions (Q3):

    • m/z 279.1 (Pantetheine-15N moiety)

    • m/z 220.1 (Pantothenic acid-15N moiety)

  • Collision Energy (CE): Optimization is required, but a starting range of 15-30 eV is recommended.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Diagrams

Fragmentation_Pattern This compound This compound [M+H]+ = 557.2 Frag1 Pantetheine-15N m/z = 279.1 This compound->Frag1 Cleavage of S-S bond Frag2 Pantothenic acid-15N m/z = 220.1 This compound->Frag2 Cleavage of amide bond Frag3 Cysteamine disulfide m/z = 153.0 Frag1->Frag3 Cleavage of amide bond

Caption: Predicted fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry (MRM) LC->MS Data Data MS->Data Data Acquisition & Analysis

Caption: LC-MS/MS workflow for this compound.

Pantethine_Metabolism Pantothenic_Acid Pantothenic Acid (Vitamin B5) Phosphopantothenic_Acid 4'-Phosphopantothenic Acid Pantothenic_Acid->Phosphopantothenic_Acid Pantothenate Kinase Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine Phosphopantothenic_Acid->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Pantetheinase Pantetheine->Phosphopantetheine Pantothenate Kinase

Caption: Pantethine in Coenzyme A biosynthesis.

Conclusion

The use of this compound in conjunction with LC-MS/MS offers a powerful approach for detailed metabolic investigations. The predicted fragmentation pattern and the provided protocol serve as a robust starting point for researchers. The stable isotope label allows for accurate differentiation from endogenous, unlabeled pantethine, enabling precise quantification and flux analysis. This methodology can be applied to various biological samples to elucidate the role of pantethine in health and disease, and to evaluate the efficacy of therapeutic interventions targeting CoA metabolism.

References

Application Notes and Protocols: Incorporating Pantethine-15N2 in Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is a powerful technique for the quantitative analysis of metabolites in complex biological samples using mass spectrometry. Analogous to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for proteomics, SILEC utilizes the cell's own biosynthetic machinery to incorporate stable isotope-labeled essential nutrients into specific classes of metabolites. This approach enables the generation of ideal internal standards that co-extract with the analyte of interest, correcting for variations in sample preparation and matrix effects during analysis.

This document provides detailed application notes and protocols for the incorporation of Pantethine-15N2 into the Coenzyme A (CoA) pool of cultured cells. Pantethine, a dimer of pantetheine, is a precursor to pantothenic acid (Vitamin B5), which is essential for the biosynthesis of CoA. By replacing standard pantethine or pantothenic acid in the cell culture medium with this compound, researchers can achieve efficient and near-complete labeling of CoA and its various thioester derivatives. These labeled CoA species serve as excellent internal standards for accurate quantification of their unlabeled counterparts in a variety of experimental conditions.

Principle of the Method

Mammalian cells cannot synthesize pantothenic acid de novo and therefore rely on its uptake from the culture medium. Pantethine is readily metabolized in the body to pantetheine, which is then further broken down into pantothenic acid and cysteamine.[1][2][3] The pantothenic acid is then utilized in a five-step enzymatic pathway to synthesize Coenzyme A.[4][5] By providing this compound, where the two nitrogen atoms within the β-alanine moieties are replaced with the heavy isotope 15N, the resulting pantothenic acid and subsequently the entire CoA pool will be labeled. This mass shift allows for the distinction and relative or absolute quantification of labeled and unlabeled CoA species by mass spectrometry.

Applications

The SILEC methodology using this compound has broad applications in various research areas, including:

  • Metabolic Flux Analysis: To study the dynamics of CoA biosynthesis and turnover in response to genetic perturbations, drug treatment, or changes in nutrient availability.

  • Drug Discovery and Development: To investigate the effects of drug candidates on metabolic pathways involving CoA, such as fatty acid metabolism, the Krebs cycle, and cholesterol synthesis.

  • Disease Research: To elucidate the role of altered CoA metabolism in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

  • Nutritional Science: To assess the cellular uptake and metabolism of pantethine and its contribution to the overall CoA pool.

Data Presentation

The efficiency of labeling is a critical parameter in SILEC experiments. The following table summarizes the expected labeling efficiency of Coenzyme A (as CoASH) in Hepa 1c1c7 cells cultured in the presence of labeled pantothenate over several passages. This data is adapted from studies using [13C3, 15N1]-pantothenate and is expected to be comparable when using this compound as the precursor.

Passage NumberLabeling Efficiency (%) of CoASH
1~75%
2~90%
3>99%
4>99.5%

Table 1: Expected Labeling Efficiency of Coenzyme A (CoASH) over multiple passages in SILEC medium. Data is based on the established protocols for labeled pantothenate and indicates near-complete labeling after three to four passages.

Experimental Protocols

Materials
  • This compound (structure assumed to have 15N labels in the β-alanine moieties)

  • Pantothenate-free cell culture medium (e.g., custom RPMI 1640)

  • Charcoal-stripped Fetal Bovine Serum (csFBS)

  • Cell line of choice (e.g., Hepa 1c1c7 murine hepatocytes)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Extraction solution (e.g., 80% methanol or other suitable solvent for CoA extraction)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol 1: Cell Culture and Labeling with this compound
  • Prepare SILEC Medium: Prepare pantothenate-free medium supplemented with 10% (v/v) heat-inactivated charcoal-stripped FBS, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Add this compound to a final concentration equivalent to 1 mg/L of pantothenic acid. Note: The optimal concentration of this compound may need to be determined empirically.

  • Cell Adaptation: Thaw and culture the chosen cell line in the prepared SILEC medium. For adherent cells like Hepa 1c1c7, allow the cells to reach confluence.

  • Passaging for Complete Labeling: Passage the cells at a 1:5 split ratio in the SILEC medium. Repeat the passaging every 3-4 days for a total of three to four passages to ensure near-complete incorporation of the stable isotope.

  • Optional Ultra-Labeling Step: For achieving the highest possible labeling efficiency (>99.5%), after the final passage, replace the medium with a "SILEC ultra-labeling medium" containing a higher concentration of this compound (e.g., equivalent to 3 mg/L of pantothenic acid) and a lower serum concentration (e.g., 3% csFBS) for the final 24 hours of culture.

  • Cell Harvesting: After the labeling period, wash the cells twice with ice-cold PBS. For adherent cells, scrape them into PBS. For suspension cells, pellet them by centrifugation.

Protocol 2: Extraction of Coenzyme A and its Thioesters
  • Prepare Cell Lysate: Resuspend the cell pellet in a suitable volume of ice-cold extraction solution (e.g., 1 mL of 80% methanol per 10^7 cells).

  • Cell Lysis: Sonicate the cell suspension on ice using a probe sonicator (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis and release of intracellular metabolites.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the CoA species and transfer it to a new tube.

  • Sample Preparation for LC-MS/MS: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid).

Protocol 3: LC-MS/MS Analysis and Quantification
  • Chromatographic Separation: Separate the CoA species using a suitable reverse-phase HPLC column (e.g., C18) with a gradient of mobile phases, such as 5 mM ammonium acetate in water (A) and 5 mM ammonium acetate in 95% acetonitrile (B).

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for both the unlabeled (light) and 15N-labeled (heavy) CoA species. The mass shift for CoA labeled with two 15N atoms will be +2 Da.

  • Quantification: Determine the ratio of the peak areas of the heavy (internal standard) to light (endogenous) forms of each CoA species. For absolute quantification, a standard curve of known concentrations of the unlabeled analyte spiked with a fixed amount of the labeled internal standard should be prepared.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Pantethine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Pantethine-15N2_in This compound This compound->Pantethine-15N2_in Uptake Pantetheine-15N Pantetheine-15N Pantethine-15N2_in->Pantetheine-15N Reduction Pantothenic_Acid-15N Pantothenic Acid-15N Pantetheine-15N->Pantothenic_Acid-15N Cysteamine Cysteamine Pantetheine-15N->Cysteamine 4-Phosphopantothenate-15N 4'-Phosphopantothenate-15N Pantothenic_Acid-15N->4-Phosphopantothenate-15N PANK 4-Phosphopantothenoyl-cysteine-15N 4'-Phosphopantothenoyl-cysteine-15N 4-Phosphopantothenate-15N->4-Phosphopantothenoyl-cysteine-15N PPCS 4-Phosphopantetheine-15N 4'-Phosphopantetheine-15N 4-Phosphopantothenoyl-cysteine-15N->4-Phosphopantetheine-15N PPCDC Dephospho-CoA-15N Dephospho-CoA-15N 4-Phosphopantetheine-15N->Dephospho-CoA-15N PPAT Coenzyme_A-15N Coenzyme A-15N Dephospho-CoA-15N->Coenzyme_A-15N DPCK Acyl-CoA-15N Acyl-CoA-15N Coenzyme_A-15N->Acyl-CoA-15N Acyl-CoA Synthetases

Caption: Metabolic pathway of this compound to Coenzyme A-15N.

SILEC_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis A Prepare SILEC Medium with this compound B Cell Culture and Adaptation (3-4 Passages) A->B C Harvest Cells B->C D Cell Lysis (e.g., Sonication) C->D E Protein Precipitation D->E F Collect Supernatant E->F G LC Separation F->G H MS/MS Detection (MRM) G->H I Data Analysis (Heavy/Light Ratio) H->I

Caption: Experimental workflow for SILEC using this compound.

References

Application Note: Tracing Drug-Induced Changes in Lipid Metabolism Using Pantethine-15N2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pantethine, a dimeric form of pantetheine and a precursor to Coenzyme A (CoA), plays a pivotal role in lipid metabolism.[1][2] It is involved in the synthesis and oxidation of fatty acids and is a key component in the regulation of cholesterol levels.[3][4] Understanding how therapeutic agents modulate these pathways is crucial for the development of drugs targeting metabolic disorders. Stable isotope labeling, a powerful technique in metabolic research, allows for the precise tracking of molecules through complex biochemical pathways.[5] This application note describes the use of Pantethine-15N2, a stable isotope-labeled variant of pantethine, to study the effects of drugs on lipid metabolism. The nitrogen-15 (¹⁵N) labels serve as tracers that can be detected by mass spectrometry, enabling the quantitative analysis of metabolic fluxes.

Principle of the Method

Upon entering the cell, this compound is metabolized to pantetheine-15N2 and subsequently to Coenzyme A (CoA-15N2). The ¹⁵N atoms are incorporated into the phosphopantetheine moiety of CoA. This labeled CoA-15N2 then participates in various metabolic processes, including the synthesis of fatty acids and cholesterol. By measuring the incorporation of ¹⁵N into newly synthesized lipids, researchers can quantify the rate of lipid synthesis and assess the impact of a drug on these pathways. A drug that inhibits fatty acid synthesis, for example, would lead to a decrease in the incorporation of ¹⁵N from this compound into fatty acids.

Featured Product:

  • Product Name: this compound

  • Chemical Formula: C₂₂H₄₂¹⁵N₄O₈S₂

  • Molecular Weight: 558.7 g/mol

  • Isotopic Purity: >98%

  • Appearance: White to off-white solid

  • Storage: -20°C

Experimental Protocols

1. Cell Culture and Drug Treatment

This protocol outlines the general procedure for labeling cells with this compound and treating them with a test compound.

  • Cell Line: A metabolically active cell line, such as HepG2 (human hepatoma cells), is recommended.

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • This compound

    • Test compound (drug of interest)

  • Procedure:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Prepare the labeling medium by supplementing DMEM with a final concentration of 100 µM this compound.

    • Prepare the treatment medium by adding the test compound at the desired concentration to the labeling medium. Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add 2 mL of the treatment or control medium to each well.

    • Incubate the cells for the desired period (e.g., 24 hours).

2. Lipid Extraction

This protocol describes the extraction of total lipids from the labeled cells.

  • Reagents:

    • Methanol (ice-cold)

    • Chloroform

    • 0.9% NaCl solution

  • Procedure:

    • After incubation, place the 6-well plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell suspension to a glass tube.

    • Add 2 mL of chloroform and vortex thoroughly.

    • Add 1 mL of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipids in a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1) for mass spectrometry analysis.

3. Mass Spectrometry Analysis

This protocol provides a general guideline for the analysis of ¹⁵N-labeled lipids using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive or Triple TOF) coupled with a liquid chromatography system.

  • Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating major lipid classes.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 40% to 100% B over 20 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive and negative electrospray ionization (ESI) to cover a broad range of lipid classes.

    • Scan Mode: Full scan mode to detect all ions and targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) to specifically look for the ¹⁵N-labeled lipids.

    • Data Analysis: The incorporation of ¹⁵N is determined by the mass shift in the lipid molecules. For example, a lipid that has incorporated one CoA-15N2 molecule will show a mass increase corresponding to the number of ¹⁵N atoms.

Data Presentation

The quantitative data from the mass spectrometry analysis can be summarized in tables to compare the effects of the drug treatment with the control.

Table 1: Hypothetical Effect of a Drug on the Incorporation of ¹⁵N from this compound into Major Fatty Acids

Fatty AcidControl (¹⁵N Incorporation, %)Drug-Treated (¹⁵N Incorporation, %)Fold Changep-value
Palmitate (16:0)15.2 ± 1.87.6 ± 0.90.50<0.01
Stearate (18:0)12.5 ± 1.56.1 ± 0.70.49<0.01
Oleate (18:1)18.9 ± 2.29.5 ± 1.10.50<0.01

Table 2: Hypothetical Effect of a Drug on the Incorporation of ¹⁵N from this compound into Cholesterol

LipidControl (¹⁵N Incorporation, %)Drug-Treated (¹⁵N Incorporation, %)Fold Changep-value
Cholesterol5.8 ± 0.72.9 ± 0.40.50<0.05

Visualizations

Metabolic Pathway of this compound

Pantethine_Metabolism cluster_drug_effect Drug Inhibition Acetyl-CoA Carboxylase Acetyl-CoA Carboxylase HMG-CoA Reductase HMG-CoA Reductase This compound This compound Pantetheine-15N2 Pantetheine-15N2 This compound->Pantetheine-15N2 CoA-15N2 CoA-15N2 Pantetheine-15N2->CoA-15N2 Acetyl-CoA Acetyl-CoA CoA-15N2->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol

Caption: Metabolic fate of this compound and points of drug inhibition.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed HepG2 Cells B Add this compound & Drug/Vehicle A->B C Incubate for 24h B->C D Quench Metabolism (Ice-cold Methanol) C->D E Lipid Extraction (Chloroform/Methanol) D->E F Dry & Resuspend E->F G LC-MS Analysis F->G H Data Processing G->H I Quantify 15N Incorporation H->I

Caption: Workflow for studying drug effects using this compound.

Logical Relationship of Data Interpretation

Data_Interpretation A Measure 15N abundance in Fatty Acids & Cholesterol B Compare Drug-Treated vs. Control A->B C Decreased 15N Incorporation B->C D No Significant Change B->D E Inhibition of Lipid Synthesis Pathway C->E F Drug has no effect on this pathway D->F

Caption: Logic for interpreting the experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Pantethine-15N2 Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pantethine-15N2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the use of this compound for stable isotope labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it utilized in metabolic labeling?

A1: this compound is a stable isotope-labeled form of pantethine, which is the disulfide form of pantetheine and a precursor to Coenzyme A (CoA). In metabolic labeling experiments, cells are cultured in a medium containing this compound. The cells take up and metabolize it, incorporating the heavy nitrogen isotopes into CoA and other downstream metabolites. This allows for the tracking and quantification of these molecules using mass spectrometry.

Q2: What is the metabolic fate of this compound in cell culture?

A2: Pantethine is rapidly hydrolyzed by pantetheinase, an enzyme found in serum and on the cell surface, into two molecules of pantetheine. Pantetheine is then further broken down into pantothenic acid (Vitamin B5) and cysteamine.[1][2][3] When using this compound, this process yields pantothenic acid-15N1 and cysteamine-15N1. Both of these labeled precursors are then used by the cell to synthesize labeled Coenzyme A-15N2.

Q3: Is there a difference between using this compound and Pantothenic acid-15N1 for labeling?

A3: Yes, there is a key difference. This compound provides both labeled pantothenic acid-15N1 and labeled cysteamine-15N1. Pantothenic acid-15N1 alone will only label the pantothenate moiety of Coenzyme A. Therefore, using this compound ensures that both nitrogen atoms in the resulting Coenzyme A molecule are labeled, which can be advantageous for certain mass spectrometry applications and for studying the metabolic fate of both precursor molecules.

Q4: How stable is this compound in cell culture medium?

A4: Pantethine, like other vitamins, can be susceptible to degradation in cell culture media, particularly with exposure to heat, light, and oxidative stress.[4][5] It is recommended to prepare fresh media with this compound for each experiment and to minimize exposure to light. The stability can also be influenced by the composition of the medium and the presence of other reactive components.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments in a question-and-answer format.

Issue 1: Low or No Incorporation of 15N Label

  • Q: I am not observing the expected mass shift in my target metabolites after incubation with this compound. What could be the reason?

    • A:

      • Insufficient Incubation Time: The incorporation of the 15N label into Coenzyme A and other metabolites is a time-dependent process. Refer to the experimental protocol for recommended incubation times, which may need to be optimized for your specific cell line and experimental conditions.

      • High Concentration of Unlabeled Pantethine/Pantothenic Acid in Basal Medium or Serum: Standard cell culture media and fetal bovine serum (FBS) contain unlabeled pantothenic acid, which will compete with the labeled form. This will dilute the isotopic enrichment of your target metabolites. It is crucial to use a pantothenic acid-free basal medium and dialyzed or charcoal-stripped FBS to reduce the concentration of unlabeled precursors.

      • Low Cell Viability or Metabolic Activity: If your cells are not healthy or are metabolically inactive, they will not efficiently take up and metabolize the this compound. Ensure that your cells are in the logarithmic growth phase and that the concentration of this compound used is not cytotoxic.

      • Degradation of this compound: As mentioned in the FAQs, this compound can degrade in the culture medium. Prepare fresh medium for each experiment and handle the labeled compound according to the manufacturer's instructions.

Issue 2: High Background Noise in Mass Spectrometry Data

  • Q: My mass spectra show high background noise, making it difficult to detect the labeled metabolites. How can I reduce the noise?

    • A:

      • Suboptimal Sample Preparation: Incomplete cell lysis, protein precipitation, or extraction can introduce contaminants that interfere with mass spectrometry analysis. Optimize your sample preparation protocol to ensure clean extracts.

      • Matrix Effects: The presence of other molecules in the sample can suppress the ionization of your target analytes. Consider using a purification step, such as solid-phase extraction (SPE), to remove interfering substances.

      • Instrument Contamination: A contaminated mass spectrometer can be a significant source of background noise. Ensure regular cleaning and maintenance of your instrument.

      • Co-eluting Compounds: Other cellular metabolites may have similar retention times to your labeled compounds, leading to overlapping peaks and increased background. Adjusting your liquid chromatography (LC) gradient may help to improve separation.

Issue 3: Inconsistent Labeling Efficiency Between Experiments

  • Q: I am observing significant variability in the percentage of 15N incorporation across different experimental replicates. What could be the cause?

    • A:

      • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all affect metabolic activity and, consequently, the rate of label incorporation. Standardize your cell culture procedures to minimize this variability.

      • Batch-to-Batch Variation in Labeled Compound or Serum: There can be lot-to-lot differences in the purity of the this compound and the concentration of unlabeled pantothenic acid in the serum. It is advisable to test new batches before use in critical experiments.

      • Inaccurate Quantification of Labeled vs. Unlabeled Species: Ensure that your mass spectrometry method is optimized for the accurate quantification of both the labeled and unlabeled forms of your target metabolites. This includes having a sufficient number of data points across the chromatographic peaks and using appropriate integration parameters.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound labeling experiments. These values are intended as a starting point and may require optimization for your specific experimental setup.

Table 1: Recommended Starting Concentrations for this compound Labeling

Cell TypeRecommended Starting ConcentrationNotes
Adherent Mammalian Cells (e.g., HEK293, HeLa)10 - 50 µMHigher concentrations may be necessary for shorter incubation times.
Suspension Mammalian Cells (e.g., Jurkat)20 - 100 µMSuspension cells may have different uptake kinetics.

Table 2: Expected Mass Shifts for Key Metabolites

MetaboliteUnlabeled Monoisotopic Mass (Da)Labeled (15N2) Monoisotopic Mass (Da)Mass Shift (Da)
Pantothenic Acid-15N1219.116220.113+1.00
Cysteamine-15N177.03578.032+1.00
Coenzyme A-15N2767.135769.129+1.99
4'-Phosphopantetheine-15N2358.087360.081+1.99

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Mammalian Cells

  • Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare a sufficient volume of pantothenic acid-free cell culture medium supplemented with dialyzed or charcoal-stripped fetal bovine serum (FBS) to the desired final concentration (e.g., 10%). Add this compound to the medium to the desired final concentration (e.g., 25 µM).

  • Labeling: When the cells reach the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS).

Visualizations

Pantethine_Metabolism cluster_extracellular Extracellular cluster_cell Cell This compound This compound Pantetheine-15N1 Pantetheine-15N1 This compound->Pantetheine-15N1 Pantetheinase (in serum/on cell surface) Pantothenic_acid-15N1 Pantothenic_acid-15N1 Pantetheine-15N1->Pantothenic_acid-15N1 Hydrolysis Cysteamine-15N1 Cysteamine-15N1 Pantetheine-15N1->Cysteamine-15N1 Hydrolysis 4_Phosphopantothenoylcysteine-15N2 4_Phosphopantothenoylcysteine-15N2 Pantothenic_acid-15N1->4_Phosphopantothenoylcysteine-15N2 Pantothenate Kinase (PANK) Cysteamine-15N1->4_Phosphopantothenoylcysteine-15N2 PPCS 4_Phosphopantetheine-15N2 4_Phosphopantetheine-15N2 4_Phosphopantothenoylcysteine-15N2->4_Phosphopantetheine-15N2 PPCDC Dephospho-CoA-15N2 Dephospho-CoA-15N2 4_Phosphopantetheine-15N2->Dephospho-CoA-15N2 PPAT Coenzyme_A-15N2 Coenzyme_A-15N2 Dephospho-CoA-15N2->Coenzyme_A-15N2 DPCK

Caption: Metabolic pathway of this compound to Coenzyme A-15N2.

experimental_workflow Cell_Culture 1. Seed and Culture Cells Labeling 2. Add this compound Labeling Medium Cell_Culture->Labeling Incubation 3. Incubate for 24-72h Labeling->Incubation Extraction 4. Metabolite Extraction (80% Methanol) Incubation->Extraction Analysis 5. LC-MS Analysis Extraction->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing

Caption: Experimental workflow for this compound labeling.

References

Technical Support Center: Troubleshooting Low Incorporation of Pantethine-15N2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the low incorporation of Pantethine-15N2 in your research experiments. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during isotopic labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized?

Pantethine is the dimeric, stable disulfide form of pantetheine. It is a precursor to Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the metabolism of carbohydrates and proteins.[1][2][3] Upon ingestion or cellular uptake, Pantethine is metabolized into pantetheine, which is then converted to Coenzyme A.[1][4] this compound is a stable isotope-labeled version of Pantethine, where two nitrogen atoms are replaced with the heavy isotope 15N, allowing it to be traced and quantified in metabolic studies.

Q2: Why is it important to monitor the incorporation of this compound?

Tracking the incorporation of this compound allows researchers to elucidate the dynamics of CoA-dependent metabolic pathways. This can provide insights into cellular metabolism, the effects of drugs on metabolic pathways, and the mechanisms of diseases related to metabolic dysfunction.

Q3: What are some common reasons for observing low incorporation of this compound?

Low incorporation can stem from a variety of factors, including:

  • Experimental Design: Suboptimal labeling time, inappropriate concentration of the tracer, or issues with the cell culture conditions.

  • Reagent Quality and Stability: Degradation of the this compound tracer or other critical reagents. Pantethine is known to be less stable than pantothenic acid and can degrade over time if not stored properly.

  • Sample Preparation: Inefficient cell lysis, incomplete extraction of metabolites, or loss of the labeled compound during sample processing.

  • Analytical Method: Insufficient sensitivity of the analytical instrument (e.g., mass spectrometer), or improper method setup for detecting the 15N-labeled species.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving the issue of low this compound incorporation.

Guide 1: Issues Related to Experimental Design and Cell Culture

Problem: The experimental conditions are not optimized for efficient uptake and metabolism of this compound.

dot

Experimental Design Troubleshooting start Low this compound Incorporation check_concentration Is the this compound concentration optimal? start->check_concentration check_time Is the labeling duration sufficient? check_concentration->check_time Yes optimize_concentration Optimize Concentration: Perform a dose-response experiment. check_concentration->optimize_concentration No check_culture Are cell culture conditions (e.g., confluency, media) appropriate? check_time->check_culture Yes optimize_time Optimize Time Course: Perform a time-course experiment. check_time->optimize_time No optimize_culture Optimize Culture Conditions: Ensure healthy, actively dividing cells. check_culture->optimize_culture No solution Improved Incorporation check_culture->solution Yes optimize_concentration->solution optimize_time->solution optimize_culture->solution

Caption: Troubleshooting workflow for experimental design.

Troubleshooting Steps & Solutions:

ParameterPotential IssueRecommended Action
Tracer Concentration Concentration of this compound may be too low for detectable incorporation or too high, leading to cellular toxicity.Perform a dose-response experiment. Test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration that maximizes incorporation without affecting cell viability.
Labeling Duration The incubation time with this compound may be too short for significant metabolic incorporation to occur.Conduct a time-course experiment. Harvest cells at multiple time points (e.g., 1, 4, 8, 12, 24 hours) after adding the tracer to identify the optimal labeling duration.
Cell Culture Conditions Cells may not be in an optimal metabolic state for uptake and utilization of Pantethine. Factors include cell confluency, passage number, and media composition.Ensure cells are in the logarithmic growth phase and at an appropriate confluency (typically 70-80%). Use fresh culture media and avoid using cells of a high passage number.
Guide 2: Issues Related to Reagent Stability and Sample Preparation

Problem: The this compound tracer has degraded, or the sample preparation method is inefficient.

dot

Reagent and Sample Prep Troubleshooting start Low this compound Incorporation check_stability Is the this compound stock solution fresh and properly stored? start->check_stability check_lysis Is the cell lysis method effective? check_stability->check_lysis Yes prepare_fresh Prepare Fresh Stock: Use a new vial of tracer and prepare fresh solutions. check_stability->prepare_fresh No/Unsure check_extraction Is the metabolite extraction protocol efficient for polar compounds like CoA? check_lysis->check_extraction Yes optimize_lysis Optimize Lysis: Compare different lysis methods (e.g., sonication, freeze-thaw). check_lysis->optimize_lysis No optimize_extraction Optimize Extraction: Test different solvent systems (e.g., methanol/acetonitrile/water). check_extraction->optimize_extraction No solution Improved Incorporation check_extraction->solution Yes prepare_fresh->solution optimize_lysis->solution optimize_extraction->solution

Caption: Troubleshooting for reagent and sample preparation.

Troubleshooting Steps & Solutions:

ParameterPotential IssueRecommended Action
Tracer Stability Pantethine can be unstable and prone to degradation, especially if not stored correctly (e.g., refrigerated). Forced degradation studies have shown it is susceptible to hydrolytic, thermal, and oxidative stress.Always use freshly prepared solutions of this compound. Store the stock powder and solutions as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.
Cell Lysis Incomplete cell lysis will result in a low yield of intracellular metabolites.Evaluate the efficiency of your lysis method. Consider and compare different techniques such as sonication, repeated freeze-thaw cycles, or the use of specific lysis buffers to ensure complete disruption of the cell membrane.
Metabolite Extraction The extraction solvent may not be optimal for Coenzyme A and its precursors, which are polar molecules.Use a polar solvent system for extraction. A common choice is a mixture of methanol, acetonitrile, and water. Ensure the extraction is performed at a cold temperature (e.g., on ice or at -20°C) to quench metabolic activity and prevent degradation.
Guide 3: Issues Related to Analytical Methodology

Problem: The analytical method is not sensitive enough or is not correctly configured to detect this compound and its labeled metabolites.

dot

Analytical Method Troubleshooting start Low this compound Signal check_instrument Is the mass spectrometer calibrated and tuned? start->check_instrument check_transitions Are the mass transitions (precursor/product ions) for 15N-labeled CoA correct? check_instrument->check_transitions Yes calibrate_tune Calibrate and Tune: Ensure instrument is performing to specification. check_instrument->calibrate_tune No check_chromatography Is the chromatographic separation adequate? Co-elution with unlabeled species? check_transitions->check_chromatography Yes verify_transitions Verify Transitions: Infuse a standard of This compound to confirm. check_transitions->verify_transitions No optimize_chromatography Optimize Chromatography: Adjust gradient, column, or mobile phase. check_chromatography->optimize_chromatography No solution Accurate Detection check_chromatography->solution Yes calibrate_tune->solution verify_transitions->solution optimize_chromatography->solution

Caption: Troubleshooting workflow for analytical methods.

Troubleshooting Steps & Solutions:

ParameterPotential IssueRecommended Action
Instrument Sensitivity The mass spectrometer may not be sensitive enough to detect low levels of labeled metabolites.Ensure the instrument is properly calibrated and tuned. Optimize source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for your target analytes.
Mass Transitions Incorrect mass-to-charge (m/z) values for the precursor and product ions of 15N-labeled Coenzyme A will lead to no detectable signal.Calculate the expected m/z values for the 15N-labeled species. For this compound, the mass will be shifted by +2 Da compared to the unlabeled compound. Infuse a standard of this compound to confirm the mass transitions and optimize collision energy.
Chromatography Poor chromatographic separation can lead to ion suppression from co-eluting matrix components, reducing the signal of the target analyte.Optimize the liquid chromatography (LC) method to ensure good peak shape and resolution. This may involve adjusting the mobile phase composition, gradient, or using a different LC column. It is also crucial to ensure the labeled and unlabeled species co-elute.

Experimental Protocols

Protocol 1: General Cell Labeling with this compound
  • Cell Seeding: Plate cells in appropriate culture vessels and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of this compound.

  • Labeling: Remove the existing medium from the cells, wash once with PBS, and add the prepared labeling medium.

  • Incubation: Incubate the cells for the desired duration under standard culture conditions (e.g., 37°C, 5% CO2).

  • Harvesting: After incubation, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Metabolite Quenching and Extraction: Immediately add an ice-cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Sample Processing: Vortex the lysate thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Analysis: Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

Protocol 2: Metabolite Extraction for LC-MS/MS Analysis
  • Prepare Extraction Solvent: Prepare a solution of 80% methanol in water. Chill the solvent to -20°C.

  • Cell Harvesting: After washing the labeled cells with ice-cold PBS, add 1 mL of the cold extraction solvent per 10 cm dish.

  • Scraping and Collection: Use a cell scraper to detach the cells and collect the cell suspension in a pre-chilled microcentrifuge tube.

  • Lysis: Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume of the initial LC mobile phase for analysis.

Signaling Pathway

dot

Pantethine Metabolism Pantethine_15N2 This compound Pantetheine_15N2 Pantetheine-15N2 Pantethine_15N2->Pantetheine_15N2 Reduction Phosphopantetheine_15N2 4'-Phosphopantetheine-15N2 Pantetheine_15N2->Phosphopantetheine_15N2 Pantothenate Kinase Dephospho_CoA_15N2 Dephospho-CoA-15N2 Phosphopantetheine_15N2->Dephospho_CoA_15N2 PPAT CoA_15N2 Coenzyme A-15N2 Dephospho_CoA_15N2->CoA_15N2 DPCK Metabolic_Pathways Various Metabolic Pathways (e.g., Fatty Acid Synthesis, TCA Cycle) CoA_15N2->Metabolic_Pathways

Caption: Metabolic pathway of Pantethine to Coenzyme A.

References

"minimizing isotopic scrambling in Pantethine-15N2 tracer experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in Pantethine-15N2 tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of this compound tracer experiments?

A1: Isotopic scrambling refers to the unintentional redistribution of the 15N stable isotopes from the this compound tracer to nitrogen positions in other molecules that are not part of the direct metabolic pathway of interest.[1] In a this compound experiment, the goal is to track the fate of the two nitrogen atoms from the tracer as it's metabolized. Scrambling occurs when these 15N atoms are transferred to other molecules, such as amino acids, leading to an overestimation of pathway flux and inaccurate interpretation of the results.[2]

Q2: What is the primary metabolic fate of this compound and where is scrambling most likely to occur?

A2: Pantethine is the disulfide dimer of pantetheine.[3] In biological systems, it is rapidly hydrolyzed by pantetheinase (or vanin) enzymes into two molecules: pantothenic acid (vitamin B5) and the aminothiol cysteamine.[4][5] The this compound tracer is labeled in both of these moieties. The primary risk of scrambling comes from the 15N-labeled amino group of cysteamine, which can be transferred to other molecules via transamination reactions. Glutamate and alanine are central hubs for these nitrogen transfers.

Q3: How can I detect if 15N scrambling is occurring in my experiment?

A3: Detecting scrambling involves measuring 15N enrichment in metabolites that are not direct products of pantethine metabolism. The most effective method is to analyze the mass isotopomer distribution (MID) of key amino acids that are highly active in nitrogen exchange, such as glutamate, glutamine, and alanine. Significant 15N enrichment (e.g., M+1) in these amino acids, beyond what can be attributed to natural abundance, is a strong indicator of isotopic scrambling.

Q4: What is the difference between biological and analytical scrambling?

A4: Biological scrambling occurs due to metabolic reactions within the cells, such as transamination. This is the primary concern in this compound experiments. Analytical scrambling can occur during sample preparation or within the mass spectrometer itself, for example, through fragmentation and rearrangement of ions. While less common for this type of tracer, it's important to use optimized analytical methods to minimize this possibility.

Troubleshooting Guide

Issue 1: High 15N enrichment is detected in glutamate, alanine, or other amino acids.

  • Possible Cause 1: Prolonged Incubation Time. The longer the cells are incubated with the tracer, the more opportunity there is for the 15N label from cysteamine to enter the general nitrogen pool through reversible transamination reactions.

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Collect samples at multiple, earlier time points (e.g., 1, 4, 8, 12 hours) to track the incorporation of 15N into both the target metabolites and potential scrambling products like glutamate.

      • Select the Optimal Time Point: Choose the earliest time point that provides sufficient labeling in your target pathway without significant labeling in the general amino acid pool.

  • Possible Cause 2: Ineffective Metabolic Quenching. If metabolic activity is not stopped instantly during harvesting, enzymatic reactions, including transaminases, can continue, leading to scrambling.

    • Troubleshooting Steps:

      • Flash-Freeze Cells: Rapidly aspirate the media and immediately flash-freeze the cell monolayer with liquid nitrogen. This is one of the most effective ways to halt metabolism instantly.

      • Use Pre-Chilled Quenching/Extraction Solutions: If flash-freezing is not possible, use an ice-cold quenching solution, such as a methanol/water mixture (e.g., 80:20) at -75°C or colder. Ensure the solution is added rapidly after media removal.

  • Possible Cause 3: High Transaminase Activity. The specific cell type or experimental conditions may promote high rates of transamination, leading to rapid scrambling.

    • Troubleshooting Steps:

      • Consider Metabolic Inhibitors: In some cases, it may be possible to use inhibitors of transaminases, such as aminooxyacetate. However, this must be done with caution as it will significantly perturb cellular metabolism. This approach is more common in cell-free systems.

      • Analyze Metabolic Flux: Use software for metabolic flux analysis (MFA) to model the relative rates of pantethine metabolism versus transamination. This can help quantify the extent of scrambling.

Issue 2: Inconsistent 15N labeling results between biological replicates.

  • Possible Cause 1: Inconsistent Sample Handling. Variations in the timing of media removal, washing, and quenching can lead to significant differences in labeling patterns between samples.

    • Troubleshooting Steps:

      • Standardize Harvesting Protocol: Create and strictly follow a standard operating procedure (SOP) for sample harvesting. Use timers to ensure each step is performed consistently for the same duration across all replicates.

      • Process Samples in Small Batches: Avoid processing a large number of plates simultaneously to ensure that the time from incubator to quenching is minimized and consistent for every sample.

  • Possible Cause 2: Incomplete Metabolite Extraction. The efficiency of metabolite extraction can vary, leading to inconsistent measurements.

    • Troubleshooting Steps:

      • Optimize Extraction Solvent: Test different cold extraction solvents. An 80% methanol / 20% water solution is a common starting point for polar metabolites.

      • Ensure Complete Cell Lysis: After adding the extraction solvent, ensure cells are thoroughly scraped and vortexed to achieve complete lysis and extraction.

  • Possible Cause 3: Cell Health Variability. Differences in cell density, passage number, or overall health can affect metabolic rates and tracer uptake.

    • Troubleshooting Steps:

      • Standardize Cell Culture: Ensure all replicates are seeded at the same density and harvested at the same level of confluency. Use cells from the same passage number for the entire experiment.

      • Monitor Cell Viability: Check cell viability before and after the experiment to ensure the tracer concentration or incubation time is not causing toxicity.

Experimental Protocols

Protocol 1: this compound Labeling in Cultured Cells
  • Cell Seeding: Plate cells at a consistent density to achieve approximately 80% confluency at the time of the experiment.

  • Tracer Preparation: Prepare the labeling medium by supplementing normal growth medium with this compound. The final concentration should be optimized, but typically ranges from 50 to 200 µM.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Immediately add the pre-warmed this compound labeling medium.

    • Incubate for the desired time period, as determined by a time-course experiment.

  • Metabolic Quenching & Harvesting:

    • Quickly aspirate the labeling medium.

    • Wash the cells once with ice-cold 0.9% NaCl solution to remove residual tracer.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench all metabolic activity.

  • Metabolite Extraction:

    • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the frozen cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., >16,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.

  • Sample Processing:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant completely using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until mass spectrometry analysis.

Protocol 2: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute dried extracts in a suitable solvent (e.g., 50% methanol) compatible with your liquid chromatography (LC) method.

  • Chromatography: Use a suitable LC column for separating polar metabolites, such as a HILIC or reversed-phase C18 column.

  • Mass Spectrometry:

    • Analyze samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately resolve mass isotopologues.

    • Use an electrospray ionization (ESI) source, typically in positive ion mode for cysteamine and other amino acids.

    • Acquire data in full scan mode to capture all isotopologues.

    • Alternatively, use parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) on a triple quadrupole instrument for targeted analysis of specific metabolites and their isotopologues.

  • Data Analysis:

    • Extract the mass isotopomer distributions (MIDs) for pantetheine, cysteamine, glutamate, and other relevant metabolites.

    • Correct the raw MIDs for the natural abundance of all stable isotopes (e.g., 13C, 15N, 18O). Several software packages and algorithms are available for this correction.

Data Presentation

Table 1: Example Mass Isotopomer Distributions (MIDs) for Key Metabolites

This table shows a simplified, hypothetical comparison of MIDs for key metabolites after a this compound experiment, corrected for natural abundance.

MetaboliteIsotopologueExpected MID (Minimal Scrambling)Observed MID (Significant Scrambling)Interpretation
Cysteamine M+05%5%The unlabeled pool of the metabolite.
M+1 (15N) 95% 75% The M+1 peak represents direct labeling from the tracer. A lower percentage may indicate loss of label to other pathways.
Glutamate M+099%70%The unlabeled pool of glutamate.
M+1 (15N) <1% 30% A high M+1 peak in glutamate indicates significant transfer of the 15N label from cysteamine, confirming scrambling.
Pantothenate M+05%5%The unlabeled pool of the metabolite.
M+1 (15N) 95% 95% The nitrogen in the pantothenate amide bond is generally stable, showing minimal scrambling.
Table 2: Suggested Starting Parameters for Mass Spectrometry Analysis

These parameters are a general guide and should be optimized for your specific instrument and metabolites of interest.

ParameterSettingRationale
Ionization Mode ESI PositiveProvides good sensitivity for amine-containing compounds like cysteamine and amino acids.
Scan Type Full Scan (High-Res MS) or MRM (Triple Quad)Full scan captures all isotopologues; MRM provides high sensitivity for targeted analysis.
Mass Resolution > 70,000 (for Orbitrap)High resolution is crucial to separate isotopologue peaks from other interfering ions.
Capillary Temperature 275-325 °COptimize to ensure efficient desolvation without causing thermal degradation.
In-source CID 0-10 VKeep low to prevent fragmentation of the parent ion in the source.
Collision Energy (for MS/MS) Optimize per compoundTune to achieve characteristic product ions for confident identification and quantification.

Visualizations

Pantethine_Metabolism cluster_tracer Tracer Input cluster_hydrolysis Hydrolysis cluster_pathways Metabolic Fates pantethine This compound pantetheinase Pantetheinase (Vanin) pantethine->pantetheinase pantothenate Pantothenic Acid-15N (Vitamin B5) pantetheinase->pantothenate cysteamine Cysteamine-15N pantetheinase->cysteamine coa Coenzyme A-15N (Target Pathway) pantothenate->coa CoA Biosynthesis aminopool General Amino Acid Pool cysteamine->aminopool Transamination glutamate Glutamate-15N (Scrambling Indicator) aminopool->glutamate Experimental_Workflow start Start: Plate Cells wash1 Wash with PBS start->wash1 add_tracer Add this compound Labeling Medium wash1->add_tracer incubate Incubate (Optimized Duration) add_tracer->incubate wash2 Wash with Ice-Cold Saline incubate->wash2 quench Quench Metabolism (Liquid Nitrogen) wash2->quench extract Extract Metabolites (-80°C 80% Methanol) quench->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge dry Dry Supernatant centrifuge->dry analyze LC-MS/MS Analysis dry->analyze end End: Data Analysis analyze->end Troubleshooting_Tree q1 High 15N in Glutamate/ Alanine Detected? a1_yes Scrambling is likely occurring. Proceed to diagnosis. q1->a1_yes Yes a1_no Minimal scrambling detected. Protocol is likely optimal. q1->a1_no No q2 Was a time-course experiment performed? a2_yes Select earlier time point for main experiment. q2->a2_yes Yes a2_no Action: Perform time-course to find optimal incubation time. q2->a2_no No q3 Was metabolism quenched instantly (e.g., Liquid N2)? a3_yes Scrambling is likely due to prolonged incubation. q3->a3_yes Yes a3_no Action: Implement flash-freezing or colder quenching solution. q3->a3_no No a1_yes->q3 a3_yes->q2

References

Technical Support Center: Analysis of Pantethine-15N2 Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pantethine-15N2 labeled compounds. The information provided aims to help improve detection sensitivity and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?

A1: In positive ESI mode, this compound is expected to form a protonated molecule [M+H]+. Due to the incorporation of two 15N atoms, the mass of this precursor ion will be shifted accordingly. The fragmentation of pantethine typically occurs at the amide linkages and the disulfide bond. While specific experimental data for this compound is not widely published, we can predict the major fragmentation pathways based on the structure of pantethine and data from related labeled compounds. The primary fragment ions would likely result from the cleavage of the amide bonds, leading to the formation of ions corresponding to the pantothenic acid-15N moiety and the cysteamine portion.

Q2: I am observing a low signal intensity for my this compound analyte. What are the potential causes and how can I troubleshoot this?

A2: Low signal intensity is a common issue in LC-MS/MS analysis. The causes can be broadly categorized into issues with the sample, the liquid chromatography (LC) separation, or the mass spectrometer (MS) settings. Our troubleshooting guide below provides a systematic approach to identifying and resolving the root cause of a weak signal.

Q3: How can I mitigate matrix effects when analyzing this compound in complex biological samples?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge when analyzing samples like plasma, urine, or tissue homogenates.[1] To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Employ protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly impact the ionization of your analyte.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard, such as a commercially available deuterated or 13C-labeled pantethine or pantothenic acid, is crucial. This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

Q4: What are typical LC-MS/MS parameters for the analysis of pantothenic acid and related compounds that I can use as a starting point?

A4: As a starting point, you can refer to published methods for pantothenic acid. A common approach involves reversed-phase chromatography using a C18 column with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency. For MS detection in positive ESI mode, you would perform Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.

Troubleshooting Guide: Low Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.

Step 1: Verify Instrument Performance

Before troubleshooting your specific analyte, ensure the LC-MS/MS system is performing optimally.

  • System Suitability Test: Analyze a known standard compound to confirm that the instrument meets the manufacturer's sensitivity specifications.

  • Check for Leaks: Inspect the LC system for any leaks, as these can lead to unstable spray and reduced signal.

  • Clean the Ion Source: A contaminated ion source is a frequent cause of poor signal. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components.

Step 2: Optimize Mass Spectrometry Parameters

Fine-tuning the MS parameters is critical for maximizing the signal of your specific analyte.

  • Precursor Ion Selection: Ensure you have selected the correct m/z for the protonated this compound molecule.

  • Fragmentation (Collision Energy Optimization): The collision energy (CE) directly impacts the abundance of your product ions. It is crucial to perform a CE optimization experiment by infusing a standard of your analyte and varying the CE to find the value that yields the highest intensity for your chosen product ions. While optimal CE is protein-specific, a ramp of 10–50 eV is a good starting point for optimization.

  • Product Ion Selection: Select the most intense and stable product ions for your MRM transitions.

Step 3: Evaluate and Optimize Liquid Chromatography

The chromatographic separation can significantly impact detection sensitivity.

  • Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will result in a lower signal-to-noise ratio. This can often be improved by adjusting the mobile phase composition (e.g., organic solvent ratio, pH).

  • Co-elution with Interferences: If your analyte co-elutes with a high-abundance matrix component, its ionization can be suppressed. Adjusting the LC gradient to better separate your analyte can significantly improve the signal.

Step 4: Assess and Address Sample-Related Issues

Problems with the sample itself can lead to a weak signal.

  • Sample Degradation: Pantethine can be susceptible to degradation. Ensure proper sample storage and handling to maintain its integrity. A study on pantethine stability showed degradation under hydrolytic, thermal, and oxidative stress.[2]

  • Sample Preparation and Extraction Efficiency: Inefficient extraction from the sample matrix will result in a low concentration of the analyte being injected into the LC-MS/MS system. Evaluate your extraction protocol for recovery.

Quantitative Data Summary

The following table summarizes typical quantitative parameters reported for the analysis of pantothenic acid, which can serve as a benchmark for methods involving this compound.

ParameterTypical ValueSource
Linearity Range0.08 - 1.2 µg/mL[3]
10 - 1500 µg/L[4]
Limit of Detection (LOD)3.0 µg/kg[4]
Limit of Quantification (LOQ)0.42 - 5.0 µg/L
~1 ng/injection
Recovery91.0% - 105%
95% - 106%

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol provides a general procedure for the extraction of pantethine from a plasma matrix.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated or 13C-labeled pantethine).

    • Vortex the sample for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Filtration/Final Centrifugation:

    • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Development for this compound

This protocol outlines the key steps for developing a robust LC-MS/MS method.

  • Analyte Infusion and MS Optimization:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the solution directly into the mass spectrometer using a syringe pump.

    • In positive ESI mode, optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the [M+H]+ ion.

    • Perform a product ion scan to identify the major fragment ions.

    • For each major fragment, perform a collision energy optimization to determine the CE that yields the highest intensity.

  • LC Method Development:

    • Select a suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Develop a gradient elution method using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Start with a shallow gradient (e.g., 5% to 95% B over 10 minutes) and adjust as needed to achieve good peak shape and separation from matrix interferences.

  • MRM Method Creation:

    • Based on the optimized MS parameters, create an MRM method with at least two transitions (one for quantification and one for confirmation) for this compound and its internal standard.

  • Method Validation:

    • Validate the method by assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to relevant guidelines.

Visualizations

Troubleshooting_Workflow start Low Signal Intensity Observed check_instrument Step 1: Verify Instrument Performance - System Suitability Test - Check for Leaks - Clean Ion Source start->check_instrument optimize_ms Step 2: Optimize MS Parameters - Correct Precursor Ion? - Collision Energy Optimized? - Appropriate Product Ions? check_instrument->optimize_ms Instrument OK optimize_lc Step 3: Optimize LC Separation - Good Peak Shape? - Co-elution with Interferences? optimize_ms->optimize_lc MS Parameters Optimized check_sample Step 4: Assess Sample Issues - Sample Degradation? - Inefficient Extraction? optimize_lc->check_sample LC Separation Optimized resolved Signal Intensity Improved check_sample->resolved Sample Issues Addressed

Caption: A workflow diagram for troubleshooting low signal intensity.

Signaling_Pathway cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample with this compound precipitation Protein Precipitation (e.g., Acetonitrile) plasma->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifugation2 Final Centrifugation/Filtration reconstitution->centrifugation2 final_sample Sample for LC-MS/MS Analysis centrifugation2->final_sample lc_separation LC Separation (Reversed-Phase) final_sample->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi quad1 Q1: Precursor Ion Selection ([M+H]+) esi->quad1 quad2 Q2: Collision-Induced Dissociation (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector

Caption: Experimental workflow for this compound analysis.

References

"addressing matrix effects in Pantethine-15N2 quantification"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Pantethine-15N2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects in the LC-MS/MS analysis of pantethine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the quantification of pantethine?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In simpler terms, substances in your biological sample (like salts, lipids, and metabolites) can either suppress or enhance the signal of pantethine, leading to inaccurate and imprecise quantification.[2][3] This is a major concern in bioanalysis as it can compromise the reliability of pharmacokinetic, toxicokinetic, and biomarker data.

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in addressing matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. This compound is an ideal internal standard for pantethine analysis because it has nearly identical chemical and physical properties to the unlabeled pantethine. This means it will behave similarly during sample preparation, chromatography, and ionization. Consequently, any signal suppression or enhancement experienced by the pantethine will also be experienced by this compound. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to accurate quantification.

Q3: What are the common sources of matrix effects in biological samples such as plasma or serum?

A3: The primary sources of matrix effects in plasma and serum are phospholipids, which are highly abundant and can co-elute with many analytes, causing significant ion suppression. Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation. Anticoagulants and other additives used during sample collection can also contribute to matrix effects.

Q4: Besides using a SIL-IS, what other strategies can be employed to minimize matrix effects?

A4: Several strategies can be used to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) can help remove interfering components from the matrix. SPE is often more effective than PPT at removing phospholipids.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate pantethine from co-eluting matrix components is a crucial step. This can involve adjusting the gradient, changing the column chemistry, or using a more efficient column.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of pantethine. However, this approach is only viable if the pantethine concentration is high enough to be detected after dilution.

  • Modification of Mass Spectrometric Conditions: In some cases, adjusting parameters in the ion source can help reduce the occurrence of matrix effects.

Troubleshooting Guides

Issue 1: Significant ion suppression or enhancement is observed for the pantethine signal.

  • Possible Cause: Co-elution of matrix components is interfering with the ionization of pantethine.

  • Solutions:

    • Incorporate this compound as an Internal Standard: This is the most effective way to compensate for ion suppression or enhancement.

    • Improve Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate pantethine from the region where matrix effects are most pronounced. A post-column infusion experiment can help identify these regions.

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Issue 2: The calibration curve for pantethine is non-linear and shows high variability at the lower limit of quantification (LLOQ).

  • Possible Cause: Inconsistent matrix effects across different concentrations of calibrators, especially at the LLOQ where the analyte-to-matrix ratio is low.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard: this compound will help to normalize the response and improve the linearity of the calibration curve.

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.

    • Review Sample Preparation: An inefficient sample preparation method may lead to higher matrix variability. Consider optimizing the extraction procedure.

Issue 3: Poor reproducibility of quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different lots of biological matrix or between individual samples.

  • Solutions:

    • Employ this compound: A SIL-IS is highly effective in correcting for sample-to-sample variations in matrix effects.

    • Evaluate Matrix Lot Variability: During method development, test at least six different lots of the biological matrix to assess the impact of inter-subject variability on the assay.

    • Enhance Sample Cleanup: A more robust sample preparation method will minimize the differences in matrix composition between samples.

Data on Mitigation of Matrix Effects

The following table summarizes hypothetical data from a study comparing different sample preparation techniques for the quantification of pantethine in human plasma, with and without the use of this compound as an internal standard.

Sample Preparation MethodInternal StandardMatrix Effect (%)Accuracy (% Bias)Precision (%CV)
Protein Precipitation (PPT)None-45% (Suppression)35%25%
Protein Precipitation (PPT)This compound-43% (Suppression)5%8%
Liquid-Liquid Extraction (LLE)None-20% (Suppression)18%15%
Liquid-Liquid Extraction (LLE)This compound-18% (Suppression)3%6%
Solid-Phase Extraction (SPE)None-5% (Suppression)8%10%
Solid-Phase Extraction (SPE)This compound-4% (Suppression)2%4%

Note: Matrix effect was calculated as (1 - [Peak Area in Matrix] / [Peak Area in Neat Solution]) * 100. Accuracy and precision were determined from the analysis of QC samples. This data illustrates that while more advanced sample preparation techniques reduce matrix effects, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision.

Experimental Protocol: Pantethine Quantification in Human Plasma using LC-MS/MS with this compound

This protocol describes a method for the quantification of pantethine in human plasma using solid-phase extraction (SPE) and LC-MS/MS with this compound as the internal standard.

1. Materials and Reagents

  • Pantethine and this compound reference standards

  • Human plasma (K2EDTA)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • SPE cartridges (e.g., Mixed-mode cation exchange)

2. Sample Preparation (Solid-Phase Extraction)

  • Spike: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Pre-treat: Add 200 µL of 0.1% formic acid in water to the plasma sample, vortex to mix.

  • Condition SPE Plate: Condition the wells of the SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash the wells with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Pantethine: Precursor ion > Product ion (specific m/z values to be determined experimentally)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined experimentally)

4. Data Analysis

  • Quantification is based on the peak area ratio of pantethine to this compound.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibrators using a weighted (1/x²) linear regression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike pretreat Pre-treatment spike->pretreat spe Solid-Phase Extraction pretreat->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc UHPLC Separation dry_recon->lc ms Mass Spectrometry (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: Workflow for Pantethine Quantification using SIL-IS.

matrix_effect_logic cluster_problem cluster_cause cluster_solution inaccurate_results Inaccurate Quantification matrix_effects Matrix Effects (Ion Suppression/Enhancement) inaccurate_results->matrix_effects is caused by sil_is Use this compound (SIL-IS) matrix_effects->sil_is is compensated by sample_prep Improve Sample Preparation matrix_effects->sample_prep is minimized by chromatography Optimize Chromatography matrix_effects->chromatography is minimized by

References

"avoiding contamination in Pantethine-15N2 stock solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pantethine-15N2 stock solutions. Our goal is to help you minimize contamination and ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the isotopic label affect its properties?

This compound is a stable isotope-labeled version of Pantethine, a dimeric form of pantetheine and a precursor to Coenzyme A. The ¹⁵N isotope is incorporated into the molecular structure, providing a distinct mass shift that is detectable by mass spectrometry. This makes it a valuable tool for tracer studies in metabolic research. The ¹⁵N label is stable and does not undergo exchange with other nitrogen atoms, ensuring the integrity of the labeled compound throughout experimental procedures. The chemical reactivity and physical properties of this compound are not significantly different from its unlabeled counterpart.

Q2: What are the recommended solvents for preparing this compound stock solutions?

The choice of solvent depends on the experimental application and desired concentration. Common solvents for Pantethine include:

  • Dimethyl Sulfoxide (DMSO): Suitable for preparing high-concentration stock solutions.

  • Water (Milli-Q or equivalent): Can be used for immediate use, but aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis.[1]

  • Acetonitrile: A potential solvent, though solubility may be limited.[1]

  • Ethanol: Can be used, but may be less ideal for certain applications due to potential reactivity.

Always use high-purity, sterile solvents to minimize the risk of chemical contamination.

Q3: What are the optimal storage conditions for this compound stock solutions?

To ensure the stability of your this compound stock solutions, adhere to the following storage recommendations:

  • Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.

  • Light Protection: Store stock solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Troubleshooting Guide

Issue 1: Unexpected Degradation of this compound Stock Solution

Symptoms:

  • Loss of biological activity in your experiments.

  • Appearance of unexpected peaks in your analytical data (e.g., LC-MS).

  • A gradual decrease in the concentration of the parent compound over time.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis Avoid prolonged storage in aqueous solutions. If an aqueous solution is necessary for your experiment, prepare it fresh before use. For stock solutions, use aprotic solvents like DMSO.
Thermal Degradation Always store stock solutions at or below -20°C. Avoid leaving the solution at room temperature for extended periods. Use an ice bath when handling the solution outside of the freezer.
Oxidation Use degassed solvents for solution preparation. Store aliquots under an inert atmosphere (argon or nitrogen). Avoid introducing air into the stock solution vial.
Repeated Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes immediately after preparation. This minimizes the number of times the main stock is exposed to temperature fluctuations.
Incorrect pH Ensure the pH of your solution is appropriate for Pantethine stability if working in a buffered system. Extreme pH values can accelerate degradation.

Issue 2: Microbial Contamination of this compound Stock Solution

Symptoms:

  • Visible turbidity, cloudiness, or particulate matter in the solution.

  • A sudden change in the color or pH of the solution.

  • Inconsistent or unexpected results in cell-based assays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Non-sterile Technique Always prepare stock solutions in a sterile environment, such as a laminar flow hood or biological safety cabinet. Use sterile pipette tips, tubes, and vials.
Contaminated Solvents or Reagents Use commercially available, sterile, high-purity solvents. Filter-sterilize solvents if their sterility is not guaranteed.
Improper Storage Ensure storage containers are properly sealed to prevent the entry of microorganisms. Store solutions at low temperatures (-20°C or -80°C) to inhibit microbial growth.
Cross-contamination Avoid sharing pipettes or reagents between different solutions. Maintain a clean and organized workspace.

Issue 3: Chemical Contamination of this compound Stock Solution

Symptoms:

  • Appearance of unknown peaks in analytical data (LC-MS, NMR).

  • Interference with downstream analytical assays.

  • Unexpected biological effects in your experiments.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Leachables from Plasticware Use high-quality polypropylene or glass containers for preparing and storing stock solutions. Avoid using plastics that may leach contaminants into your solvent.
Solvent Impurities Use high-purity, HPLC-grade or MS-grade solvents to minimize the introduction of chemical impurities.
Cross-contamination from Lab Equipment Thoroughly clean all glassware and equipment before use. Dedicate specific glassware for the preparation of sensitive stock solutions.

Data Presentation

Table 1: Illustrative Stability of this compound in Common Solvents at Various Temperatures

Disclaimer: The following table provides illustrative stability information based on the known chemical properties of Pantethine. Actual stability may vary depending on the specific experimental conditions, purity of solvents, and handling techniques. It is always recommended to perform your own stability studies for critical applications.

SolventStorage TemperatureEstimated StabilityRecommended Maximum Storage Duration
DMSO -80°CHigh> 6 months
-20°CGood1-3 months
4°CLimited< 1 week
Room Temperature (20-25°C)Low< 24 hours
Water (Aqueous Buffer) -80°CModerate (risk of degradation upon thawing)For immediate use after thawing
-20°CLowNot recommended for storage
4°CVery LowPrepare fresh for each use
Room Temperature (20-25°C)Very LowPrepare fresh for each use
Ethanol -80°CGood3-6 months
-20°CModerate< 1 month
4°CLow< 48 hours
Room Temperature (20-25°C)Very Low< 8 hours

Experimental Protocols

Protocol 1: Verification of Concentration and Purity of this compound Stock Solution by LC-MS/MS

This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound stock solution

  • Unlabeled Pantethine analytical standard

  • HPLC-grade or MS-grade acetonitrile, methanol, and water

  • Formic acid (MS-grade)

  • Sterile microcentrifuge tubes and autosampler vials

2. Preparation of Standards and Samples:

  • Prepare a series of calibration standards of unlabeled Pantethine in the desired solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Dilute an aliquot of the this compound stock solution to fall within the calibration range.

3. LC-MS/MS Instrumentation and Conditions (Example):

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute Pantethine (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Unlabeled Pantethine: Monitor the transition from the precursor ion to a specific product ion.

    • This compound: Monitor the transition from the ¹⁵N-labeled precursor ion to the corresponding labeled product ion. The exact m/z values will depend on the specific labeling pattern.

  • Data Analysis:

    • Generate a calibration curve using the peak areas of the unlabeled Pantethine standards.

    • Determine the concentration of the this compound sample by comparing its peak area to the calibration curve.

    • Assess purity by examining the chromatogram for the presence of unexpected peaks, particularly those corresponding to known degradation products.[2]

Visualizations

Contamination_Troubleshooting_Workflow cluster_microbial Microbial Contamination cluster_chemical Chemical Degradation/Contamination start Start: Suspected Contamination or Degradation of This compound Stock check_visual Visually Inspect Solution: - Turbidity? - Color Change? - Precipitate? start->check_visual microbial_yes Likely Microbial Contamination check_visual->microbial_yes Yes chemical_no No Visual Signs of Microbial Contamination check_visual->chemical_no No discard Discard Contaminated Stock microbial_yes->discard review_aseptic Review Aseptic Technique and Sterility of Materials discard->review_aseptic prepare_new Prepare New Stock Solution Using Strict Aseptic Technique review_aseptic->prepare_new analyze_purity Analyze Purity and Concentration (e.g., LC-MS/MS) chemical_no->analyze_purity check_degradation Degradation Products or Impurities Detected? analyze_purity->check_degradation review_storage Review Storage Conditions: - Temperature? - Light Exposure? - Freeze-Thaw Cycles? check_degradation->review_storage Yes no_impurities Solution is Pure and at Expected Concentration check_degradation->no_impurities No review_prep Review Solution Preparation: - Solvent Purity? - pH? - Handling? review_storage->review_prep review_prep->discard end_ok Proceed with Experiment no_impurities->end_ok Degradation_Pathways cluster_hydrolysis Hydrolytic Stress cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress pantethine This compound hydrolysis_product Pantetheine-15N2 + Cysteamine-15N2 pantethine->hydrolysis_product H2O thermal_products Various Degradation Products (e.g., PD1, PD2) pantethine->thermal_products Heat oxidative_product Oxidized Degradation Products (e.g., POx) pantethine->oxidative_product Oxidizing Agents

References

Technical Support Center: Pantethine-15N2 Tracing Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pantethine-15N2 as a stable isotope tracer in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic fate of this compound?

Pantethine is a precursor to Coenzyme A (CoA).[1][2] The administered this compound, which is labeled with two heavy nitrogen isotopes, will be metabolized into various downstream molecules. The primary pathway involves the hydrolysis of pantethine into pantothenic acid (Vitamin B5) and cysteamine.[1] The 15N label will be incorporated into CoA and other nitrogen-containing metabolites. Tracking the 15N label allows for the elucidation of the metabolic pathways influenced by pantethine.

Q2: What are the key steps in a this compound tracing experiment?

A typical workflow for a stable isotope tracing experiment includes:

  • Experimental Design: Defining the biological question, selecting the appropriate cell line or animal model, and determining the concentration and duration of this compound labeling.

  • Sample Preparation: Culturing cells or treating animals with this compound, followed by quenching of metabolic activity and extraction of metabolites.

  • Mass Spectrometry Analysis: Utilizing high-resolution mass spectrometry (MS) to detect and quantify the 15N-labeled metabolites.

  • Data Analysis: Processing the raw MS data to identify metabolites, correct for natural isotope abundance, and calculate isotopic enrichment to determine metabolic fluxes.

Q3: How do I correct for the natural abundance of 15N in my data?

Correcting for the natural abundance of heavy isotopes is a critical step in stable isotope tracing analysis. The naturally occurring 15N (approximately 0.37%) contributes to the mass isotopomer distribution (MID) of metabolites.[2] This correction is typically performed using computational algorithms that subtract the contribution of naturally abundant isotopes from the measured MIDs to determine the true level of 15N enrichment from the tracer.

Q4: What is metabolic flux analysis and how is it relevant to my this compound tracing data?

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[3] While metabolomics provides a snapshot of metabolite concentrations, MFA provides a dynamic view of cellular metabolism. By measuring the incorporation of 15N from this compound into downstream metabolites over time, MFA can be used to calculate the rates of enzymatic reactions in pathways involving pantethine metabolism. This allows for a more in-depth understanding of how a particular condition or treatment affects metabolic pathways.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no 15N incorporation detected in downstream metabolites. 1. Insufficient labeling time or tracer concentration. 2. Poor uptake of this compound by the cells or organism. 3. Rapid turnover and dilution of the label. 4. Issues with the mass spectrometer's sensitivity.1. Optimize the labeling duration and this compound concentration through time-course and dose-response experiments. 2. Verify the expression of transporters responsible for pantethine uptake. 3. Analyze samples at earlier time points. 4. Ensure the mass spectrometer is properly calibrated and operating at optimal sensitivity.
High background noise in mass spectrometry data. 1. Contamination during sample preparation. 2. Poor chromatographic separation. 3. Suboptimal mass spectrometer settings.1. Use high-purity solvents and reagents. Ensure meticulous cleaning of all labware. 2. Optimize the liquid chromatography (LC) method to improve the separation of metabolites from interfering compounds. 3. Adjust MS parameters such as spray voltage, capillary temperature, and collision energy.
Inconsistent results between biological replicates. 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent sample handling and extraction procedures. 3. Biological heterogeneity.1. Standardize cell culture protocols and ensure consistent cell numbers for each experiment. 2. Follow a strict and consistent protocol for sample quenching, extraction, and storage. 3. Increase the number of biological replicates to improve statistical power.
Difficulty in identifying 15N-labeled metabolites. 1. Low resolution of the mass spectrometer. 2. Lack of appropriate standards for labeled compounds. 3. Complex fragmentation patterns.1. Use a high-resolution mass spectrometer (e.g., Orbitrap) to accurately determine the mass-to-charge ratio (m/z) of isotopologues. 2. If available, use chemically synthesized 15N-labeled standards to confirm retention time and fragmentation patterns. 3. Utilize tandem mass spectrometry (MS/MS) to obtain structural information and aid in metabolite identification.
Calculated isotopic enrichment is unexpectedly low. 1. Incomplete labeling of the precursor pool. 2. Contribution from unlabeled endogenous sources. 3. Errors in the natural abundance correction algorithm.1. Ensure that the this compound tracer is of high isotopic purity. 2. Consider the contribution of unlabeled intracellular pools to the metabolite of interest. 3. Verify the accuracy of the natural abundance correction software or script being used.

Experimental Protocols

Generalized Protocol for this compound Tracing in Cultured Cells

This protocol provides a general framework. Specific parameters such as cell type, tracer concentration, and labeling time should be optimized for your experimental system.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. Note: The optimal concentration should be determined empirically but a starting point could be in the range of 10-100 µM.

  • Time-Course Labeling: Incubate the cells with the tracer for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamics of 15N incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the lysate thoroughly and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS:

    • Inject the metabolite extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatographic method (e.g., HILIC for polar metabolites) to separate the compounds.

    • Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of specific metabolites.

  • Data Analysis:

    • Process the raw data using software capable of handling stable isotope tracing data.

    • Identify metabolites based on accurate mass, retention time, and MS/MS fragmentation patterns.

    • Correct for the natural abundance of 15N.

    • Calculate the fractional enrichment of 15N in downstream metabolites.

Data Presentation

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites after this compound Tracing

This table provides a template for presenting quantitative data from a this compound tracing experiment. The values are for illustrative purposes only.

MetaboliteM+1 Enrichment (%)M+2 Enrichment (%)
Pantetheine 5.2 ± 0.894.1 ± 2.3
4'-Phosphopantetheine 4.9 ± 0.693.5 ± 2.8
Dephospho-CoA 4.5 ± 0.592.8 ± 3.1
Coenzyme A (CoA) 4.3 ± 0.791.7 ± 3.5
Cysteamine 95.1 ± 1.93.2 ± 0.4
Glutathione 15.3 ± 2.11.1 ± 0.2

Visualizations

This compound to Coenzyme A Metabolic Pathway

Pantethine_Metabolism cluster_uptake Cellular Uptake cluster_coa_synthesis Coenzyme A Biosynthesis This compound This compound Pantetheine-15N2 Pantetheine-15N2 This compound->Pantetheine-15N2 Hydrolysis Cysteamine-15N Cysteamine-15N This compound->Cysteamine-15N Pantothenic Acid Pantothenic Acid This compound->Pantothenic Acid 4'-Phosphopantetheine-15N2 4'-Phosphopantetheine-15N2 Pantetheine-15N2->4'-Phosphopantetheine-15N2 PANK Dephospho-CoA-15N2 Dephospho-CoA-15N2 4'-Phosphopantetheine-15N2->Dephospho-CoA-15N2 PPAT Coenzyme A-15N2 Coenzyme A-15N2 Dephospho-CoA-15N2->Coenzyme A-15N2 DPCK

Caption: Metabolic fate of this compound leading to Coenzyme A synthesis.

Data Analysis Workflow for this compound Tracing

Data_Analysis_Workflow Raw_MS_Data Raw Mass Spectrometry Data (.raw) Data_Conversion Data Conversion (e.g., to .mzXML) Raw_MS_Data->Data_Conversion Peak_Picking Peak Picking & Feature Detection Data_Conversion->Peak_Picking Metabolite_ID Metabolite Identification (Accurate Mass, RT, MS/MS) Peak_Picking->Metabolite_ID Natural_Abundance_Correction Natural Isotope Abundance Correction Metabolite_ID->Natural_Abundance_Correction Isotopic_Enrichment_Calculation Calculate 15N Enrichment Natural_Abundance_Correction->Isotopic_Enrichment_Calculation Metabolic_Flux_Analysis Metabolic Flux Analysis (MFA) Isotopic_Enrichment_Calculation->Metabolic_Flux_Analysis Biological_Interpretation Biological Interpretation Metabolic_Flux_Analysis->Biological_Interpretation

Caption: A streamlined workflow for analyzing this compound tracing data.

References

"troubleshooting guide for Pantethine-15N2 LC-MS/MS assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pantethine-15N2 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for Pantethine and this compound in positive electrospray ionization (ESI+)?

A1: Based on the molecular weight of Pantethine (~554.7 g/mol ), the expected protonated precursor ion ([M+H]+) would have a mass-to-charge ratio (m/z) of approximately 555.7. For the stable isotope-labeled internal standard, this compound, which incorporates two 15N atoms in place of 14N atoms, the expected precursor ion ([M+2+H]+) would be approximately m/z 557.7.

Q2: What are some common issues encountered when using stable isotope-labeled internal standards like this compound?

A2: Common issues include:

  • Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled analyte, which can affect the accuracy of measurements, especially at low concentrations.

  • Inadequate Co-elution: The analyte and internal standard should have identical retention times. Poor chromatography can lead to separation and inaccurate quantification.

  • Ion Suppression/Enhancement: The analyte and internal standard can influence each other's ionization efficiency.

  • Instability: H/D exchange (if deuterium were used) or degradation of the standard can occur under certain pH or storage conditions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound LC-MS/MS experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

Question: My chromatogram shows asymmetric peaks for Pantethine and/or this compound. What could be the cause and how can I fix it?

Answer: Poor peak shape is a common chromatographic issue that can compromise resolution and integration accuracy.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the injection volume or dilute the sample.Symmetrical, Gaussian-shaped peaks.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.Sharper, more symmetrical peaks. Injecting a large volume of a strong solvent can cause peak distortion.[1]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Regularly injecting system suitability tests can help identify contamination early.[2]Improved peak shape and retention time stability.
Secondary Interactions with Column For basic compounds like Pantethine, secondary interactions with residual silanols on the column can cause tailing. Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if compatible with MS).Reduced peak tailing.
Mismatched pH of Mobile Phase Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Pantethine to ensure it is in a single ionic form.Improved peak symmetry.
Issue 2: Low Signal Intensity or No Peak Detected

Question: I am observing a very weak signal, or no signal at all, for Pantethine and/or the internal standard. What should I investigate?

Answer: A lack of signal can stem from issues with the sample preparation, the LC system, or the mass spectrometer.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Sample Preparation Failure Review the sample preparation protocol. For protein precipitation, ensure the correct solvent-to-sample ratio (e.g., 3:1 acetonitrile to plasma) and adequate vortexing and centrifugation are used.[2]Detection of the analyte and internal standard peaks.
Incorrect MS Parameters Verify the correct precursor and product ion m/z values are entered in the acquisition method. Optimize cone voltage and collision energy for Pantethine and this compound by infusing a standard solution.A significant increase in signal intensity.
Ion Source Contamination Clean the ion source components (e.g., ESI probe, capillary). Contamination can suppress ionization.[2]Restoration of signal intensity and a cleaner baseline.
LC System Leak or Blockage Check for leaks in the LC flow path. Monitor the system pressure; unusually low pressure may indicate a leak, while high pressure could signify a blockage.Stable system pressure and consistent flow, leading to reproducible retention times and signal.
Analyte Degradation Pantethine can be susceptible to degradation under certain conditions.[3] Prepare fresh standards and samples and ensure proper storage conditions (e.g., protected from light and at a low temperature).Appearance or increase in the signal of the target analyte.
Issue 3: High Background Noise

Question: My baseline is very noisy, making it difficult to integrate the peaks for low-concentration samples. How can I reduce the background noise?

Answer: High background noise can originate from contaminated solvents, the LC-MS system itself, or the sample matrix.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter mobile phases before use.A significant reduction in baseline noise.
System Contamination Flush the entire LC system, including the autosampler and column, with a strong solvent wash sequence.A cleaner baseline and the disappearance of ghost peaks.
Matrix Effects Improve the sample cleanup procedure. If using protein precipitation, consider a more selective method like solid-phase extraction (SPE) to remove more interfering matrix components.Reduced ion suppression and a lower baseline in the region of the analyte's retention time.
Leaks in the System A small leak can introduce air and contaminants. Perform a thorough leak check of all fittings and connections.A stable and less noisy baseline.
Issue 4: Inconsistent or Shifting Retention Times

Question: The retention times for Pantethine and this compound are not consistent between injections. What could be the problem?

Answer: Retention time shifts can lead to misidentification and inaccurate quantification.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A good rule of thumb is to equilibrate for at least 10 column volumes.Stable and reproducible retention times.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing. Evaporation of the organic component can alter the mobile phase strength over time.Consistent retention times across a sequence of injections.
Fluctuating Column Temperature Use a column oven to maintain a constant and consistent column temperature.Improved retention time stability.
Column Degradation If retention times consistently decrease and peak shape deteriorates, the column may be degrading. Replace the column.Restoration of expected retention times and peak shapes.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the precipitation of proteins from plasma or serum samples prior to LC-MS/MS analysis of Pantethine.

  • Spike: To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and improve chromatographic peak shape).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Table 1: Hypothetical Recovery Data for Protein Precipitation

AnalyteSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)
Pantethine5046.593
Pantethine50048096
Pantethine5000495099

Note: This data is for illustrative purposes and actual recovery should be determined experimentally.

Protocol 2: Suggested LC-MS/MS Parameters

These are suggested starting parameters for the analysis of Pantethine and this compound. Optimization is required for your specific instrumentation and application.

Table 2: Liquid Chromatography Parameters

ParameterSuggested Condition
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters (Hypothetical MRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pantethine555.7278.125
Pantethine555.7261.130
This compound557.7280.125
This compound557.7263.130

*Note: These MRM transitions are predicted based on the structure of Pantethine and require experimental optimization and validation. The product ions correspond to the cleavage of the disulfide bond and subsequent fragmentation.

Visualizations

Troubleshooting_Workflow General LC-MS/MS Troubleshooting Workflow Start Problem Identified (e.g., No Peak, Poor Shape) Check_Sample Step 1: Evaluate Sample - Integrity - Preparation - Concentration Start->Check_Sample Sample_OK Sample Issues Resolved? Check_Sample->Sample_OK Check_LC Step 2: Inspect LC System - Leaks/Blockages - Mobile Phase - Column LC_OK LC Issues Resolved? Check_LC->LC_OK Check_MS Step 3: Verify MS Settings - Ion Source - MRM Transitions - Gas Flows/Temps MS_OK MS Issues Resolved? Check_MS->MS_OK Sample_OK->Start No, Re-prepare Sample_OK->Check_LC Yes LC_OK->Check_LC No, Fix/Replace LC_OK->Check_MS Yes Consult_Expert Consult Senior Scientist or Instrument Vendor MS_OK->Consult_Expert No End Problem Resolved MS_OK->End Yes LCMS_System_Components Key Components of an LC-MS/MS System and Potential Issues cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometer (MS) Solvent Solvent Delivery - Incorrect Composition - Bubbles - Leaks Autosampler Autosampler - Injection Volume Error - Carryover - Needle Clog Solvent->Autosampler Column Column - Degradation - Contamination - Wrong Phase Autosampler->Column IonSource Ion Source (ESI) - Contamination - Incorrect Voltages - Clogged Capillary Column->IonSource Quadrupole1 Q1 (Precursor Selection) - Incorrect m/z - Poor Transmission IonSource->Quadrupole1 CollisionCell Q2 (Fragmentation) - Incorrect Collision Gas Pressure - Incorrect Collision Energy Quadrupole1->CollisionCell Quadrupole3 Q3 (Product Selection) - Incorrect m/z - Poor Transmission CollisionCell->Quadrupole3 Detector Detector - Saturation - Loss of Sensitivity Quadrupole3->Detector

References

Validation & Comparative

"validating Pantethine-15N2 as a tracer for Coenzyme A synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately tracing the synthesis of Coenzyme A (CoA) is crucial for understanding metabolic pathways and developing therapeutic interventions. This guide provides a comparative analysis of two primary methodologies: stable isotope labeling using pantothenate analogues and supplementation with unlabeled pantethine.

The validation of a tracer for CoA synthesis hinges on its ability to be reliably incorporated into the CoA molecule and be accurately detected and quantified. This allows for the precise measurement of synthesis rates and pool sizes, offering insights into metabolic flux under various physiological and pathological conditions.

Comparison of Tracer Methodologies

This section compares the use of a stable isotope-labeled precursor, [13C3, 15N1]-Pantothenate, with the more traditional approach of using unlabeled pantethine to modulate and measure CoA levels. While the query specified Pantethine-15N2, publicly available research extensively validates the use of [13C3, 15N1]-Pantothenate as a stable isotope tracer for CoA synthesis. This compound serves as an excellent proxy for understanding the principles and advantages of stable isotope labeling in this context.

FeatureStable Isotope Labeling ([13C3, 15N1]-Pantothenate)Unlabeled Pantethine Supplementation
Principle Direct tracing of the labeled precursor into the CoA molecule, allowing for the differentiation between pre-existing and newly synthesized CoA.Indirect assessment of CoA synthesis by measuring the net change in the total CoA pool size after supplementation.
Specificity High. Directly measures the incorporation of the tracer into the CoA molecule.Low. Measures the overall change in CoA levels, which can be influenced by synthesis, degradation, and feedback mechanisms.
Quantification Precise measurement of CoA synthesis rates and flux through the pathway using mass spectrometry.Provides a net change in the total CoA pool size. Does not distinguish between synthesis and degradation rates.
Analytical Method Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry (LC/MRM-MS).High-Pressure Liquid Chromatography (HPLC) or enzymatic assays.
Key Advantage Enables dynamic tracking of CoA synthesis and metabolism.Simpler experimental setup and wider availability of the precursor.
Limitations Requires specialized equipment (mass spectrometer) and synthesis of the labeled compound.Does not provide a direct measure of synthesis rate and is subject to confounding by other metabolic processes.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing these different approaches.

Table 1: Coenzyme A Content in Rat Liver Homogenate after Incubation with Precursors

Precursor (1 mM)Incubation Time (min)Total CoA (nmol/g wet weight)Percent Increase from Control
Control (no addition)60135 ± 5-
Pantothenate60170 ± 726%
Pantethine60210 ± 856%
Pantothenate + Cysteine60185 ± 637%
Pantethine + Cysteine60225 ± 967%

Data adapted from a study on the effect of pantethine and pantothenate on CoA content in rat liver.

Table 2: Stable Isotope Labeling Efficiency of Coenzyme A in Cell Culture

Cell LineLabeled PrecursorLabeling TimeLabeling Efficiency
Murine Hepatocytes (Hepa 1c1c7)[13C3, 15N1]-Pantothenate3 Passages>99%
Pan6-deficient Yeast[13C3, 15N1]-PantothenateNot specifiedHigh

Data from studies on stable isotope labeling by essential nutrients in cell culture (SILEC) to generate labeled Coenzyme A.

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and experimental procedures, the following diagrams are provided in DOT language script.

Coenzyme A Synthesis Pathway cluster_pantothenate Pantothenate Pathway cluster_pantethine Pantethine Pathway cluster_common Common Pathway Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK PPC 4'-Phospho-N-pantothenoylcysteine Phosphopantothenate->PPC PPCS Phosphopantetheine 4'-Phosphopantetheine PPC->Phosphopantetheine PPCDC Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Pantetheinase Pantetheine->Phosphopantetheine Pantothenate Kinase DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA PPAT CoA Coenzyme A DephosphoCoA->CoA DPCK PANK PANK PPCS PPCS PPCDC PPCDC PPAT PPAT DPCK DPCK

Caption: Metabolic pathways for Coenzyme A synthesis from Pantothenate and Pantethine.

Experimental Workflow: Stable Isotope Tracing of CoA Synthesis start Cell Culture in Pantothenate-free Medium labeling Supplement with [13C3, 15N1]-Pantothenate start->labeling incubation Incubate for a Defined Period (e.g., multiple cell passages) labeling->incubation harvest Harvest Cells incubation->harvest extraction Extract Metabolites harvest->extraction analysis LC/MRM-MS Analysis extraction->analysis quantification Quantify Labeled and Unlabeled CoA Species analysis->quantification

Caption: Workflow for stable isotope labeling and analysis of Coenzyme A synthesis.

Experimental Protocols

1. Stable Isotope Labeling using [13C3, 15N1]-Pantothenate

This protocol is adapted from the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology.

  • Cell Culture: Murine hepatocytes (Hepa 1c1c7) are cultured in RPMI medium deficient in pantothenate. The medium is supplemented with 1 mg/L [13C3, 15N1]-pantothenate and 10% charcoal-dextran stripped fetal bovine serum (to minimize unlabeled pantothenate).

  • Labeling: Cells are passaged multiple times (e.g., three passages) in the labeled medium to achieve near-complete incorporation of the stable isotope-labeled precursor into the cellular CoA pool.

  • Cell Harvesting and Extraction: Cells are harvested, and metabolites are extracted using a suitable solvent system (e.g., acetonitrile/methanol/water).

  • LC/MRM-MS Analysis: The cell extracts are analyzed by liquid chromatography-multiple reaction monitoring mass spectrometry (LC/MRM-MS). This technique allows for the specific detection and quantification of both the unlabeled (endogenous) and the heavy-labeled (newly synthesized) CoA and its thioester derivatives.

  • Data Analysis: The ratio of labeled to unlabeled CoA is used to determine the efficiency of labeling and to calculate the absolute concentrations of CoA species by using the labeled CoA as an internal standard.

2. Unlabeled Pantethine Supplementation and CoA Quantification

This protocol is based on studies measuring the effect of pantethine on total CoA pools in rat liver.

  • Sample Preparation: Rat liver homogenates are prepared in a suitable buffer.

  • Incubation: The homogenates are incubated at 37°C with 1 mM pantethine. Control samples are incubated without any additions. Cysteine (1 mM) can be added to assess its effect on CoA synthesis.

  • Reaction Termination and Extraction: The reaction is stopped at various time points (e.g., 60 minutes) by adding a deproteinizing agent like perchloric acid. The mixture is then centrifuged to remove precipitated proteins.

  • Quantification: The total CoA content in the supernatant is determined using an established method, such as a coupled enzymatic assay or HPLC with UV detection.

  • Data Analysis: The total CoA concentration (e.g., in nmol/g wet weight) is calculated and compared between the control and pantethine-supplemented groups to determine the net increase in the CoA pool.

Conclusion

The validation of a tracer for Coenzyme A synthesis is paramount for accurate metabolic research. Stable isotope labeling with precursors like [13C3, 15N1]-pantothenate offers a highly specific and quantitative method to directly measure CoA synthesis and flux. In contrast, while supplementation with unlabeled pantethine can demonstrate an increase in the total CoA pool, it provides a less direct and less precise measure of synthesis rates. For researchers requiring detailed insights into the dynamics of CoA metabolism, the stable isotope labeling approach is the superior and more rigorously validated methodology.

Unveiling Lipid Dynamics: A Comparative Guide to Pantethine-15N2 and Other Stable Isotope Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the selection of an appropriate tracer is paramount. This guide provides a comprehensive comparison of Pantethine-15N2, a potential novel tracer, with established stable isotope tracers. By examining their theoretical applications, metabolic pathways traced, and experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions for their lipidomics studies.

Stable isotope tracing has become a cornerstone of metabolic research, allowing for the quantification of dynamic processes such as biosynthesis, degradation, and flux through various pathways.[1][2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of applications, including human studies.[4] The fundamental principle involves the introduction of a labeled precursor into a biological system and tracking its incorporation into downstream metabolites using mass spectrometry or nuclear magnetic resonance spectroscopy.[4]

An Overview of Stable Isotope Tracers in Lipid Metabolism

The choice of a stable isotope tracer is dictated by the specific metabolic pathway under investigation. Commonly used isotopes in lipidomics include Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N). ¹³C-labeled precursors, such as glucose or fatty acids, are versatile for tracking the carbon backbone of lipids. Deuterium, often administered as heavy water (D₂O), can label a wide range of molecules and is cost-effective, though it has potential drawbacks like kinetic isotope effects and loss during desaturation reactions. ¹⁵N-labeled precursors are specifically used to trace nitrogen-containing lipids like sphingolipids and phosphatidylethanolamine.

This compound: A Novel Avenue for Tracing Coenzyme A Metabolism

Pantethine, a dimeric form of pantetheine, is a precursor to Coenzyme A (CoA), a central molecule in cellular metabolism. CoA is integral to the synthesis and oxidation of fatty acids. While extensive research has been conducted on the pharmacological effects of pantethine on lipid profiles, its use as a stable isotope tracer in the form of this compound is not yet documented in publicly available literature.

Theoretically, this compound could serve as a unique tracer to investigate the dynamics of CoA synthesis and its subsequent influence on lipid metabolism. The ¹⁵N label would be incorporated into the pantetheine moiety of CoA, allowing researchers to trace its metabolic fate.

Comparative Analysis of Stable Isotope Tracers

The following table provides a comparative overview of the theoretical application of this compound against established stable isotope tracers for lipid metabolism.

FeatureThis compound (Theoretical)¹³C-Labeled Fatty Acids (e.g., ¹³C-Palmitate)¹⁵N-Labeled Amino Acids (e.g., ¹⁵N-Serine)Deuterium Oxide (D₂O)
Primary Metabolic Pathway Traced Coenzyme A biosynthesis and its contribution to lipid metabolism.Fatty acid uptake, elongation, desaturation, and incorporation into complex lipids.De novo synthesis of nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine).De novo lipogenesis, cholesterol synthesis.
Type of Information Obtained Flux through the CoA synthesis pathway, contribution of CoA to fatty acid synthesis and oxidation.Rates of fatty acid synthesis, oxidation, and turnover in different lipid pools.Synthesis and turnover rates of specific classes of nitrogenous lipids.Overall rates of lipid and cholesterol synthesis.
Potential Advantages Provides a direct measure of CoA dynamics, a critical and highly regulated metabolic hub.Directly traces the fate of specific fatty acids.High specificity for nitrogen-containing lipids.Relatively inexpensive and easy to administer for whole-body labeling.
Limitations Lack of established experimental protocols and validation. The ¹⁵N label is specific to the nitrogen atom and may not trace the entire carbon backbone of lipids.Does not provide information on the synthesis of the glycerol backbone or head groups.Limited to a specific subset of lipids.Can be lost in certain reactions; interpretation can be complex due to widespread labeling.
Instrumentation LC-MS/MSGC-MS, LC-MS/MSLC-MS/MSGC-MS, LC-MS/MS

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful implementation of stable isotope tracing studies. Below are a representative protocol for a ¹³C-labeled fatty acid experiment and a hypothetical protocol for a this compound study.

Experimental Protocol: Tracing Fatty Acid Metabolism with ¹³C-Palmitate in Cultured Cells

This protocol provides a general framework for tracing the incorporation of ¹³C-labeled palmitate into cellular lipids.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Prepare a labeling medium by supplementing base medium with ¹³C-palmitate complexed to bovine serum albumin (BSA).

  • Replace the standard medium with the labeling medium and incubate for a defined period (e.g., 0, 2, 6, 12, 24 hours).

2. Metabolite Extraction:

  • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold solvent mixture (e.g., methanol/water).

  • Scrape the cells and perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

3. Sample Analysis by Mass Spectrometry:

  • Separate the lipid classes of interest using liquid chromatography (LC).

  • Analyze the isotopic enrichment of the targeted lipids using tandem mass spectrometry (MS/MS).

4. Data Analysis:

  • Calculate the fractional isotopic enrichment of the target lipids at each time point.

  • Use metabolic modeling software to determine the rates of fatty acid incorporation and turnover.

Hypothetical Experimental Protocol: Investigating Coenzyme A Dynamics with this compound

This hypothetical protocol outlines how this compound could be used to trace CoA metabolism.

1. Synthesis and Purification of this compound:

  • Synthesize this compound using established chemical methods with ¹⁵N-labeled precursors.

  • Purify the labeled compound to a high degree of chemical and isotopic purity.

2. In Vitro or In Vivo Labeling:

  • For cell culture studies, introduce this compound into the culture medium.

  • For animal studies, administer this compound via an appropriate route (e.g., oral gavage, intravenous injection).

3. Sample Collection and Preparation:

  • Collect cells or tissues at various time points post-administration.

  • Perform metabolite extraction, potentially with specific protocols to isolate CoA and its derivatives.

4. Mass Spectrometry Analysis:

  • Utilize high-resolution LC-MS/MS to detect and quantify ¹⁵N-labeled CoA and other downstream metabolites.

5. Data Interpretation:

  • Determine the rate of ¹⁵N incorporation into the CoA pool.

  • Trace the transfer of the ¹⁵N-labeled moiety to other molecules, if any.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in stable isotope tracing.

Metabolic Fate of this compound This compound This compound Pantetheine-15N Pantetheine-15N This compound->Pantetheine-15N Hydrolysis Coenzyme A-15N Coenzyme A-15N Pantetheine-15N->Coenzyme A-15N Biosynthesis Fatty Acid Synthesis Fatty Acid Synthesis Coenzyme A-15N->Fatty Acid Synthesis Fatty Acid Oxidation Fatty Acid Oxidation Coenzyme A-15N->Fatty Acid Oxidation Nitrogen-Containing Lipids Nitrogen-Containing Lipids Coenzyme A-15N->Nitrogen-Containing Lipids Potential Transfer

Metabolic pathway of this compound.

General Experimental Workflow for Stable Isotope Tracing cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell Culture / Animal Model Cell Culture / Animal Model Tracer Administration Tracer Administration Cell Culture / Animal Model->Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Data Processing Data Processing MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

A typical stable isotope tracing workflow.

Comparative Application of Lipid Tracers cluster_tracers Choice of Tracer Lipid Metabolism Question Lipid Metabolism Question This compound This compound Lipid Metabolism Question->this compound CoA Dynamics? 13C-Fatty Acid 13C-Fatty Acid Lipid Metabolism Question->13C-Fatty Acid Specific FA Fate? 15N-Amino Acid 15N-Amino Acid Lipid Metabolism Question->15N-Amino Acid Nitrogenous Lipid Synthesis? D2O D2O Lipid Metabolism Question->D2O Overall Lipogenesis?

Logical flow for selecting a lipid tracer.

Conclusion

The field of lipidomics is continually advancing, with the development of novel tracers and analytical techniques offering deeper insights into the complexities of lipid metabolism. While established tracers like ¹³C-labeled fatty acids and ¹⁵N-labeled amino acids provide robust methods for studying specific aspects of lipid dynamics, the theoretical application of this compound presents an exciting, albeit currently unexplored, opportunity to directly probe the metabolism of Coenzyme A. Further research is warranted to synthesize and validate this compound as a tracer, which could unlock new avenues for understanding the intricate regulation of lipid metabolism and its role in health and disease. Researchers are encouraged to consider the specific biological question at hand when selecting the most appropriate stable isotope tracer for their studies.

References

A Comparative Guide to Metabolic Flux Analysis: Cross-Validation of Pantethine-¹⁵N₂ Labeling with Established Stable Isotope Tracing Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, the accurate quantification of metabolic fluxes is paramount to understanding cellular physiology in both health and disease. Stable isotope tracing, coupled with mass spectrometry or NMR, has become a cornerstone for such analyses.[1][2][3] This guide provides a comparative overview of a specialized tracer, Pantethine-¹⁵N₂, with established methods like ¹³C-glucose and ¹⁵N-glutamine tracing for metabolic flux analysis. While direct experimental cross-validation data for Pantethine-¹⁵N₂ labeling is not yet prevalent in published literature, this document offers a conceptual comparison based on established biochemical principles and methodologies in the field.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative strengths and applications of different stable isotope tracers for elucidating metabolic pathways.

Principles of Metabolic Flux Analysis with Stable Isotopes

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[2] The core principle involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a cellular system.[3] As the cells metabolize this labeled substrate, the isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites, researchers can infer the relative activities of different metabolic pathways. The choice of the isotopic tracer is critical as it dictates which pathways can be interrogated and the precision of the resulting flux estimations.

Comparative Overview of Isotopic Tracers

The selection of an appropriate isotopic tracer is contingent on the specific metabolic pathway of interest. Here, we compare the theoretical application of Pantethine-¹⁵N₂ with the widely used ¹³C-glucose and ¹⁵N-glutamine tracers.

Tracer Primary Metabolic Pathway Traced Information Obtained Potential Applications Strengths Limitations
Pantethine-¹⁵N₂ Coenzyme A (CoA) Biosynthesis (Salvage Pathway)Rate of CoA synthesis from pantethine, flux through the pantetheine salvage pathway.Studying disorders of CoA synthesis, investigating the efficacy of pantethine supplementation, assessing metabolic remodeling in diseases with altered CoA metabolism.Highly specific for the pantetheine salvage pathway of CoA synthesis. Directly measures the incorporation of the pantetheine moiety.Provides limited information on other central metabolic pathways. Assumes efficient uptake and hydrolysis of pantethine.
¹³C-Glucose Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) CycleCarbon flux through central carbon metabolism, relative activity of glycolysis vs. PPP, contribution of glucose to TCA cycle intermediates and biomass precursors.Cancer metabolism research, studying metabolic adaptations to genetic or pharmacological perturbations, identifying metabolic bottlenecks.Well-established and versatile tracer for central carbon metabolism. A variety of positionally labeled glucose tracers are available to probe specific reactions.Can be complex to interpret due to the interconnectedness of central carbon metabolism. May not fully capture the contributions of other substrates like fatty acids or amino acids.
¹⁵N-Glutamine Nitrogen Metabolism, Amino Acid Synthesis, TCA Cycle AnaplerosisFate of glutamine nitrogen, de novo nucleotide and amino acid synthesis, contribution of glutamine to TCA cycle intermediates (anaplerosis).Investigating nitrogen assimilation and utilization, studying cancer cell dependence on glutamine, elucidating the interplay between carbon and nitrogen metabolism.Provides a direct measure of nitrogen flow through various biosynthetic pathways. Complements ¹³C-tracing studies to provide a more holistic view of metabolism.Does not provide information on carbon flux from glucose. Interpretation can be confounded by transamination reactions.

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment in mammalian cell culture, which can be adapted for Pantethine-¹⁵N₂, ¹³C-glucose, or ¹⁵N-glutamine.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Tracer Introduction: Replace the standard culture medium with a medium containing the stable isotope-labeled substrate (e.g., ¹⁵N₂-pantethine, U-¹³C₆-glucose, or U-¹⁵N₂-glutamine) at a known concentration. The standard unlabeled counterpart should be absent or at a minimal concentration.

  • Incubation: Culture the cells in the labeling medium for a predetermined period. The duration should be sufficient to achieve isotopic steady-state for the metabolites of interest. This can range from minutes to hours depending on the pathway and cell type.

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins. Collect the supernatant containing the metabolites.

Sample Analysis
  • Instrumentation: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Acquire data in a manner that allows for the determination of the mass isotopologue distribution (MID) for each metabolite of interest. This involves measuring the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

Data Analysis and Flux Calculation
  • MID Correction: Correct the raw MID data for the natural abundance of stable isotopes.

  • Metabolic Flux Analysis (MFA): Use the corrected MIDs as input for MFA software (e.g., INCA, Metran). This software uses a metabolic network model to estimate the intracellular fluxes that best reproduce the experimental labeling data.

  • Statistical Analysis: Perform statistical tests to assess the goodness-of-fit of the model to the data and to determine the confidence intervals of the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

Coenzyme A Biosynthesis from Pantethine

The following diagram illustrates the salvage pathway for Coenzyme A synthesis from pantethine, highlighting the incorporation of the two nitrogen atoms from ¹⁵N₂-labeled pantethine. Pantethine is first hydrolyzed to pantetheine, which is then phosphorylated to 4'-phosphopantetheine. Subsequent enzymatic steps lead to the formation of Coenzyme A.

CoA_Biosynthesis cluster_uptake Cellular Uptake & Hydrolysis cluster_synthesis CoA Synthesis Pathway Pantethine Pantethine-¹⁵N₂ Pantetheine Pantetheine-¹⁵N₂ Pantethine->Pantetheine Pantetheinase P_Pantetheine 4'-Phospho- pantetheine-¹⁵N₂ Pantetheine->P_Pantetheine PanK deP_CoA Dephospho-CoA-¹⁵N₂ P_Pantetheine->deP_CoA PPAT CoA Coenzyme A-¹⁵N₂ deP_CoA->CoA DPCK

Caption: Coenzyme A synthesis from Pantethine-¹⁵N₂.

General Experimental Workflow for Stable Isotope Tracing

This diagram outlines the typical workflow for a metabolic flux analysis experiment using stable isotope tracers.

Experimental_Workflow A 1. Cell Culture & Labeling B 2. Metabolic Quenching A->B C 3. Metabolite Extraction B->C D 4. LC-MS/GC-MS Analysis C->D E 5. Data Processing (MID Correction) D->E F 6. Metabolic Flux Analysis (MFA) E->F G 7. Flux Map Visualization F->G

References

A Comparative Guide to Metabolic Flux Analysis: Pantethine-15N2 versus 13C-Labeled Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic reactions within a cell. The choice of isotopic tracer is paramount to the success of these studies, directly influencing the pathways that can be interrogated and the precision of the resulting flux maps. This guide provides an objective comparison between the novel tracer Pantethine-15N2 and well-established 13C-labeled precursors for metabolic flux analysis, offering insights into their respective strengths and applications.

At a Glance: Key Differences and Applications

The primary distinction between this compound and 13C-labeled precursors lies in the element they trace and, consequently, the metabolic pathways they illuminate. 13C-labeled precursors, such as glucose and glutamine, are the gold standard for mapping central carbon metabolism. In contrast, this compound, a precursor to Coenzyme A (CoA), offers a unique window into nitrogen metabolism and CoA-dependent pathways.

FeatureThis compound13C-Labeled Precursors (e.g., Glucose, Glutamine)
Isotope 15N13C
Primary Metabolic Focus Nitrogen metabolism, Coenzyme A synthesis and utilization, amino acid and nucleotide metabolism.Central carbon metabolism (Glycolysis, TCA Cycle, Pentose Phosphate Pathway), fatty acid synthesis.
Key Insights Nitrogen assimilation and distribution, CoA-dependent acylation and acetylation reactions.Carbon source utilization, energy metabolism, biomass synthesis.
Established Methodology Emerging, less established.Well-established, widely used.

Performance Comparison: Tracing Different Metabolic Networks

The selection of a tracer is dictated by the specific biological question being addressed. While 13C-labeled precursors provide a broad overview of carbon flow, this compound allows for a more targeted investigation of nitrogen and CoA-related metabolic activities.

Central Carbon Metabolism with 13C-Labeled Precursors

13C-labeled substrates are indispensable for quantifying fluxes through the core pathways of cellular metabolism.

  • [U-13C]-Glucose: Uniformly labeled glucose is a versatile tracer for glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. It provides a global view of glucose carbon fate.

  • [1,2-13C2]-Glucose: This specifically labeled glucose is particularly effective for resolving fluxes around the upper and lower glycolysis and the PPP.

  • [U-13C]-Glutamine: As a major anaplerotic substrate, labeled glutamine is crucial for studying the TCA cycle, particularly in cancer cells where glutaminolysis is often upregulated.

The precision of flux estimates is highly dependent on the choice of the 13C tracer. For instance, [1,2-¹³C₂]glucose often provides the most precise estimates for glycolysis and the PPP, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.[1][2] Parallel labeling experiments using different 13C tracers can significantly enhance the accuracy and coverage of the metabolic network analysis.[3]

Nitrogen and Coenzyme A Metabolism with this compound

Pantethine is a precursor to Coenzyme A, a critical cofactor in numerous metabolic pathways.[4][5] A this compound tracer, with its two nitrogen atoms labeled, would enable the tracking of nitrogen flow into CoA and its subsequent transfer in various enzymatic reactions.

  • Coenzyme A Synthesis: The incorporation of 15N from this compound into the CoA molecule would allow for the direct measurement of CoA biosynthesis rates.

  • Amino Acid Metabolism: As CoA is involved in the catabolism and synthesis of several amino acids, this compound can be used to trace the nitrogen flux through these pathways. Glutamate, in particular, serves as a central hub for nitrogen metabolism.

  • Nucleotide Metabolism: Nitrogen atoms are fundamental components of nucleotides. Tracing with 15N-labeled precursors can elucidate the pathways of nucleotide biosynthesis.

  • Acetylation Reactions: Acetyl-CoA, derived from CoA, is the donor of acetyl groups in numerous acetylation reactions. While the carbon backbone of the acetyl group is traced with 13C-precursors, the nitrogen in the CoA molecule itself can be tracked with this compound, providing insights into the dynamics of CoA utilization.

Simultaneous 13C and 15N metabolic flux analysis (13C15N-MFA) is a powerful technique for the concurrent quantification of carbon and nitrogen fluxes, offering a more holistic view of cellular metabolism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. The following sections outline the general experimental workflows for using 13C-labeled precursors and a proposed protocol for this compound.

General Protocol for 13C-Metabolic Flux Analysis
  • Cell Culture and Isotope Labeling:

    • Culture cells in a defined medium to ensure all carbon sources are known.

    • Introduce the 13C-labeled substrate (e.g., [U-13C]-glucose) and allow the cells to reach a metabolic and isotopic steady state. The time required to reach steady state varies depending on the pathway of interest, ranging from minutes for glycolysis to hours for nucleotide synthesis.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, typically using cold methanol or other quenching solutions.

    • Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • Analytical Measurement:

    • Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques.

  • Data Analysis and Flux Calculation:

    • Correct the raw data for the natural abundance of isotopes.

    • Utilize computational software (e.g., INCA, METRAN) to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular fluxes.

Proposed Protocol for this compound Metabolic Flux Analysis

This protocol is based on the principles of 15N-MFA and the known metabolism of pantethine.

  • Tracer Administration and Cell Culture:

    • Culture cells in a medium containing this compound as the sole source of pantethine.

    • Allow sufficient time for the cells to incorporate the labeled precursor and reach isotopic steady state in the CoA pool and downstream metabolites.

  • Sample Preparation:

    • Perform rapid quenching and metabolite extraction as described for 13C-MFA.

  • Mass Spectrometry Analysis:

    • Use LC-MS/MS to detect and quantify the 15N-labeling in CoA, acyl-CoAs, amino acids, and nucleotides. The high resolution and sensitivity of modern mass spectrometers are essential for resolving the isotopologues.

  • Computational Modeling:

    • Develop a metabolic network model that includes the pathways of CoA synthesis, amino acid metabolism, and nucleotide metabolism, incorporating the atom transitions for nitrogen.

    • Use specialized software capable of handling 15N labeling data to calculate the nitrogen fluxes. Bayesian model averaging can be a statistically rigorous approach for this.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex relationships in metabolic flux analysis.

cluster_13C 13C-Labeled Precursors cluster_15N This compound 13C-Glucose 13C-Glucose Glycolysis Glycolysis 13C-Glucose->Glycolysis PPP PPP Glycolysis->PPP TCA Cycle TCA Cycle Glycolysis->TCA Cycle 13C-Glutamine 13C-Glutamine 13C-Glutamine->TCA Cycle This compound This compound CoA Synthesis CoA Synthesis This compound->CoA Synthesis Amino Acid Metabolism Amino Acid Metabolism CoA Synthesis->Amino Acid Metabolism Nucleotide Metabolism Nucleotide Metabolism CoA Synthesis->Nucleotide Metabolism

Caption: Metabolic pathways traced by 13C-precursors vs. This compound.

Start Start Isotope Labeling Isotope Labeling Start->Isotope Labeling Quenching Quenching Isotope Labeling->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Data Processing Data Processing MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation End End Flux Calculation->End

Caption: General experimental workflow for metabolic flux analysis.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and 13C-labeled precursors is not a matter of one being superior to the other, but rather a strategic decision based on the research question.

  • For a comprehensive analysis of central carbon metabolism, energy production, and biomass synthesis, 13C-labeled precursors remain the undisputed standard. Their versatility and the extensive body of research supporting their use make them the go-to choice for a wide range of metabolic studies.

  • For targeted investigations into nitrogen metabolism, Coenzyme A dynamics, and the biosynthesis of nitrogen-containing compounds like amino acids and nucleotides, this compound presents a novel and powerful tool. Its application can uncover new insights into the regulation of these crucial metabolic pathways.

Ultimately, the most comprehensive understanding of cellular metabolism may be achieved through the integrated use of both 13C and 15N tracers, enabling a dual-dimensional view of carbon and nitrogen fluxes that will undoubtedly propel future discoveries in metabolic research and drug development.

References

Comparative Analysis of Pantethine-15N2 Uptake in Diverse Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Pantethine-15N2 uptake and its subsequent metabolic fate in various cell lines. Pantethine, a dimeric form of pantetheine and a precursor to Coenzyme A (CoA), is of significant interest for its therapeutic potential in a range of diseases, including cancer and metabolic disorders.[1][2][3] The use of isotopically labeled this compound allows for precise tracing of its uptake, distribution, and incorporation into key metabolic pathways.

Quantitative Analysis of this compound Uptake

The following table summarizes hypothetical yet plausible quantitative data on the uptake of this compound in different cell lines, based on generalized principles of cellular metabolism and transport. This data is intended to be representative for the purposes of this guide.

Cell LineCell TypeTissue of OriginThis compound Uptake (pmol/mg protein/hr)Key Findings & Remarks
HepG2 Hepatocellular CarcinomaLiver125 ± 15High uptake, consistent with the liver's central role in metabolism.
MCF-7 Breast AdenocarcinomaBreast98 ± 12Significant uptake, potentially linked to the high metabolic and proliferative rate of cancer cells.
A549 Lung CarcinomaLung85 ± 10Moderate uptake, suggesting a role for pantethine metabolism in lung cancer biology.
HUVEC Human Umbilical Vein Endothelial CellsEndothelium65 ± 8Baseline uptake in non-cancerous, metabolically active cells.
SH-SY5Y NeuroblastomaBrain78 ± 9Notable uptake, indicating potential relevance in neurological studies.

Experimental Protocols

A detailed methodology for assessing this compound uptake is crucial for reproducible and comparable results. Below is a standard protocol that can be adapted for various cell lines.

Protocol: this compound Uptake Assay
  • Cell Culture:

    • Culture the desired cell lines (e.g., HepG2, MCF-7, A549) in their respective recommended media and conditions until they reach 80-90% confluency in 6-well plates.

  • Incubation with this compound:

    • Aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add 1 mL of incubation buffer (e.g., Krebs-Ringer-HEPES) containing a known concentration of this compound (e.g., 50 µM) to each well.

    • Incubate the plates at 37°C for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Uptake:

    • To stop the uptake, aspirate the incubation buffer and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Separate the supernatant for analysis. A dual-phase extraction method using methanol/chloroform/water can be employed to separate water-soluble and lipid fractions.[4][5]

  • Quantification of this compound and its Metabolites:

    • Analyze the cell lysates using liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of this compound and its labeled metabolites, such as 15N-labeled Coenzyme A.

    • Normalize the uptake to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

  • Data Analysis:

    • Calculate the rate of uptake and express it as pmol of this compound per mg of protein per hour.

Visualization of Key Processes

Diagrams illustrating the experimental workflow and the metabolic pathway of pantethine can aid in understanding the experimental design and the biological context.

G cluster_0 Experimental Workflow: this compound Uptake Assay A 1. Cell Seeding & Culture (e.g., HepG2, MCF-7) B 2. Wash with PBS A->B C 3. Incubation with This compound B->C D 4. Termination of Uptake (Ice-cold PBS wash) C->D E 5. Cell Lysis D->E F 6. Sample Preparation (e.g., Protein Precipitation) E->F G 7. LC-MS Analysis F->G H 8. Data Normalization (vs. Protein Content) G->H

Caption: Workflow for measuring this compound uptake in cultured cells.

G cluster_1 Pantethine Metabolic Pathway Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Pantetheinase Phosphopantetheine 4'-Phosphopantetheine Pantetheine->Phosphopantetheine Pantothenate Kinase DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA PPAT CoA Coenzyme A (CoA) DephosphoCoA->CoA DPCK

Caption: Simplified metabolic pathway of Pantethine to Coenzyme A.

Concluding Remarks

The study of this compound uptake across different cell lines provides valuable insights into the metabolic dependencies of various cell types. Cancer cells, with their altered metabolism, often exhibit increased reliance on pathways involving Coenzyme A, making pantethine a potential therapeutic target. The methodologies and comparative data presented in this guide serve as a foundation for researchers to design and interpret experiments aimed at elucidating the role of pantethine in health and disease. Further research is warranted to explore the specific transporters involved in pantethine uptake and the downstream effects of its metabolism in different cellular contexts.

References

A Comparative Guide to the Validation of Analytical Methods for Pantethine Quantification Using Pantethine-15N2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key validation parameters for the quantification of Pantethine in biological matrices, specifically focusing on the use of Pantethine-15N2 as a stable isotope-labeled internal standard (SIL-IS). The methodologies and data presented are based on established principles of bioanalytical method validation, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and selectivity.[1]

The accurate quantification of drugs and their metabolites is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The use of a SIL-IS is highly recommended for mass spectrometry-based methods as it compensates for variability during sample processing and analysis.[2] This document outlines the essential validation experiments, presents typical performance data in a comparative format, and provides detailed experimental protocols to assist researchers in the development and validation of robust analytical methods.

Comparative Analysis of Analytical Methods

While various analytical techniques can be employed for the quantification of Pantethine, LC-MS/MS offers superior performance, particularly when coupled with an isotope dilution strategy using this compound. This approach corrects for matrix effects and variations in instrument response, leading to high accuracy and precision.[3]

Below is a summary of typical validation parameters for an LC-MS/MS method for Pantethine quantification using this compound as an internal standard. The data is representative of expected performance in biological matrices such as human plasma.

Table 1: Comparison of Key Validation Parameters

Validation ParameterAcceptance Criteria (ICH M10)Typical Performance of LC-MS/MS MethodAlternative Method (LC-UV) Performance
Linearity (r²) ≥ 0.99≥ 0.999≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 50.5 - 5 ng/mL2.5 - 10 µg/mL[4]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +5%-10% to +10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%< 15%
Matrix Effect (% CV) ≤ 15%< 10%Not directly applicable; matrix interference can be significant
Recovery (%) Consistent, precise, and reproducible85 - 105%80 - 110%
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of nominal concentration< 10% degradationVariable, can be susceptible to degradation

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following sections describe a representative protocol for an LC-MS/MS method for the quantification of Pantethine in human plasma using this compound.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.

  • To a 100 µL aliquot of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of a protein-precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic and mass spectrometric conditions need to be optimized for the specific analyte and internal standard.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Pantethine.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both Pantethine and this compound would be monitored.

Method Validation Workflow and Data Analysis

The validation of a bioanalytical method involves a series of experiments to demonstrate its reliability for the intended application.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify Selectivity Selectivity & Specificity Quantify->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Recovery->Stability

Caption: Experimental workflow for Pantethine quantification.

The validation process ensures that the method is selective, accurate, precise, and robust.

Start Method Development Validation Full Method Validation Start->Validation Selectivity Selectivity Assessed? Validation->Selectivity Linearity Linearity Met? Selectivity->Linearity Yes Revise Revise Method Selectivity->Revise No Accuracy Accuracy & Precision Met? Linearity->Accuracy Yes Linearity->Revise No Stability Stability Confirmed? Accuracy->Stability Yes Accuracy->Revise No Validated Method Validated Stability->Validated Yes Stability->Revise No Revise->Validation

References

A Comparative Guide to Metabolic Tracers: Pantethine-15N2 vs. Radioactive Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of metabolic research, tracers are indispensable tools for elucidating complex biochemical pathways. The choice between a stable isotope-labeled compound like Pantethine-15N2 and a traditional radioactive tracer is a critical decision for researchers, with significant implications for experimental design, safety, and data interpretation. This guide provides an objective comparison of these two classes of tracers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their metabolic studies.

Core Principles: Stable vs. Radioactive Isotope Tracing

The fundamental principle of both stable and radioactive isotope tracing is the introduction of a labeled molecule into a biological system to track its metabolic fate.[1] While radioactive tracers contain an atom with an unstable nucleus that emits radiation, stable isotope tracers incorporate a heavier, non-radioactive isotope of an element.[2] The key distinction lies in their detection methods and safety profiles.

This compound , a stable isotope-labeled version of pantethine, offers a non-radioactive alternative for studying the metabolism of this precursor to Coenzyme A (CoA).[3] Pantethine itself plays a crucial role in lipid metabolism, including fatty acid oxidation and the synthesis of various lipids.[4][5]

Radioactive tracers , such as 14C- or 3H-labeled compounds, have been the gold standard in metabolic research for decades due to their high sensitivity. However, their use is associated with safety concerns and regulatory hurdles.

Performance and Characteristics: A Comparative Analysis

The selection of a tracer depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. The following table summarizes the key characteristics of this compound and radioactive tracers.

FeatureThis compound (Stable Isotope Tracer)Radioactive Tracers (e.g., 14C, 3H)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation Counting, Autoradiography
Sensitivity High, dependent on instrumentationExtremely high
Safety Non-radioactive, safe for human studiesRadioactive, requires specialized handling and disposal, limited human use
Isotope Effect Minimal, generally considered biologically indistinguishable from the unlabeled compoundCan have a more pronounced isotope effect, potentially altering reaction rates
Information Richness Provides positional information within the molecule, allows for flux analysis of multiple pathways simultaneouslyPrimarily provides information on the overall incorporation of the label
Cost Higher initial cost for labeled compounds and instrumentationLower cost for some common radiotracers, but disposal costs can be high
Regulatory Burden MinimalSignificant, requires licensing and adherence to strict safety protocols
Experimental Flexibility Allows for repeated studies in the same subjectLimited by radiation exposure limits

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data in metabolic tracer studies. Below are generalized methodologies for studies involving this compound and radioactive tracers.

This compound Metabolic Flux Analysis Protocol

This protocol outlines a typical workflow for a stable isotope tracing experiment using this compound in a cell culture model.

1. Cell Culture and Labeling:

  • Culture cells of interest to the desired confluence in standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the specific metabolic pathway and cell type.

  • Incubate the cells for the predetermined time to allow for the uptake and metabolism of the tracer.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (MS):

  • Analyze the extracted metabolites using a high-resolution mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid Chromatography-Mass Spectrometer (LC-MS).

  • The mass spectrometer will separate the metabolites and detect the mass-to-charge ratio of the ions, allowing for the differentiation between unlabeled and 15N-labeled metabolites.

4. Data Analysis:

  • Process the raw MS data to identify and quantify the different isotopologues of the metabolites of interest.

  • Calculate the fractional enrichment of 15N in the downstream metabolites.

  • Use metabolic flux analysis (MFA) software to model the flow of the 15N label through the metabolic network and quantify the flux through specific pathways.

Radioactive Tracer Protocol (e.g., 14C-Pantethine)

This protocol describes a general procedure for a radioactive tracer experiment, for instance, using 14C-labeled pantethine in an animal model.

1. Animal Preparation and Tracer Administration:

  • Acclimate the animals to the experimental conditions.

  • Administer a known dose of the 14C-labeled tracer, for example, via intravenous injection or oral gavage.

2. Sample Collection:

  • At predetermined time points, collect biological samples such as blood, urine, or specific tissues.

  • Process the samples as required (e.g., plasma separation, tissue homogenization).

3. Measurement of Radioactivity:

  • Prepare the samples for liquid scintillation counting by adding them to a scintillation cocktail.

  • Use a liquid scintillation counter to measure the radioactive decay (disintegrations per minute, DPM) in each sample.

  • The instrument detects the light emitted from the scintillation cocktail upon interaction with the radiation from the 14C isotope.

4. Data Analysis:

  • Correct the raw counts for background radiation and quenching (a process that can reduce the efficiency of light detection).

  • Calculate the specific activity (DPM per unit of mass or volume) of the tracer in the collected samples.

  • Determine the rate of incorporation or turnover of the labeled molecule in the biological system.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic studies. The following diagrams, created using the DOT language, illustrate key concepts.

Pantethine_Metabolism Pantethine This compound Pantetheine Pantetheine-15N Pantethine->Pantetheine Reduction Cysteamine Cysteamine-15N Pantetheine->Cysteamine Pantothenic_Acid Pantothenic Acid Pantetheine->Pantothenic_Acid CoA Coenzyme A-15N Pantetheine->CoA Fatty_Acid_Oxidation Fatty Acid Oxidation CoA->Fatty_Acid_Oxidation Lipid_Synthesis Lipid Synthesis CoA->Lipid_Synthesis TCA_Cycle TCA Cycle Fatty_Acid_Oxidation->TCA_Cycle

Metabolic fate of this compound.

Experimental_Workflow cluster_stable This compound Study cluster_radioactive Radioactive Tracer Study Tracer_Admin_S Administer this compound Sample_Collection_S Collect Biological Samples Tracer_Admin_S->Sample_Collection_S Metabolite_Extraction_S Metabolite Extraction Sample_Collection_S->Metabolite_Extraction_S MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction_S->MS_Analysis MFA Metabolic Flux Analysis MS_Analysis->MFA Tracer_Admin_R Administer Radioactive Tracer Sample_Collection_R Collect Biological Samples Tracer_Admin_R->Sample_Collection_R Scintillation_Counting Liquid Scintillation Counting Sample_Collection_R->Scintillation_Counting Data_Analysis_R Calculate Specific Activity Scintillation_Counting->Data_Analysis_R

Comparison of experimental workflows.

Conclusion

Both this compound and radioactive tracers are powerful tools for investigating metabolic pathways. The choice between them involves a trade-off between sensitivity, safety, and the richness of the data obtained.

  • This compound and other stable isotope tracers are ideal for studies requiring high-resolution data on multiple pathways, especially in human subjects where safety is paramount. The ability to perform repeated measurements in the same individual provides significant statistical power.

  • Radioactive tracers remain a valuable option for studies demanding the highest sensitivity, particularly when only the overall flux of a pathway is of interest. However, their use necessitates stringent safety protocols and careful consideration of the associated regulatory requirements.

Ultimately, the optimal choice of tracer will depend on the specific goals of the research. As mass spectrometry technology continues to advance in sensitivity and accessibility, the use of stable isotope tracers like this compound is expected to become increasingly prevalent in all areas of metabolic research, from basic science to drug development.

References

Safety Operating Guide

Proper Disposal of Pantethine-15N2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Pantethine-15N2, a non-hazardous, stable isotope-labeled compound.

Key Safety and Logistical Information

Pantethine, the base compound of this compound, is not classified as a hazardous substance.[1][2] The isotopic labeling with Nitrogen-15 (¹⁵N) does not alter the chemical properties of the molecule in a way that would necessitate special disposal precautions related to radioactivity, as ¹⁵N is a stable, non-radioactive isotope.[3] Therefore, the disposal procedures for this compound are governed by its non-hazardous chemical nature and should align with standard laboratory practices for non-hazardous chemical waste.[3][]

Disposal Procedures

The primary principle for the disposal of this compound is to treat it as non-hazardous chemical waste, adhering to all local, state, and federal regulations. The disposal method is determined by the chemical properties of the compound, not the isotopic label.

Step 1: Waste Identification and Segregation

  • Identify: Classify this compound waste as non-hazardous chemical waste.

  • Segregate: Do not mix this compound waste with hazardous materials such as flammable solvents, corrosive acids or bases, or toxic chemicals. Mixing non-hazardous waste with hazardous waste results in the entire mixture being classified and treated as hazardous waste.

Step 2: Container Selection and Labeling

  • Container: Use a clearly labeled, sealed container for collecting this compound waste. The container should be appropriate for the physical form of the waste (solid or liquid).

  • Labeling: Label the waste container clearly with the full chemical name: "this compound". Include the concentration and quantity. Ensure the label indicates that it is "non-hazardous waste."

Step 3: On-Site Handling and Storage

  • Storage: Store the waste container in a designated waste accumulation area within the laboratory.

  • Personal Protective Equipment (PPE): Although Pantethine is not considered hazardous, standard laboratory PPE, including safety glasses and gloves, should be worn when handling the compound and its waste.

Step 4: Final Disposal

The final disposal route for non-hazardous chemical waste can vary depending on institutional policies and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. Common disposal options for non-hazardous waste include:

  • EHS Collection: Your institution's EHS department may collect all chemical waste, including non-hazardous materials.

  • Sanitary Sewer: For aqueous solutions of non-hazardous, water-soluble compounds like Pantethine, drain disposal may be permissible. However, this is strictly subject to your institution's and local wastewater authority's regulations. Never pour chemicals down the drain without explicit approval.

  • Regular Trash: Solid, non-hazardous chemical waste may sometimes be disposed of in the regular trash, but this must be explicitly permitted by your institution's waste management plan.

Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Non-hazardous chemical waste
Isotope Type Stable, non-radioactive (Nitrogen-15)
Primary Disposal Determinant Chemical properties of Pantethine
Special Precautions None related to isotopic labeling

Experimental Protocols

There are no specific experimental protocols required for the disposal of this compound beyond standard laboratory waste management procedures. The key is to follow your institution's established protocols for non-hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Pantethine_Disposal_Workflow start Start: this compound Waste Generated is_hazardous Is the waste mixed with hazardous chemicals? start->is_hazardous hazardous_waste Treat as Hazardous Waste Follow institutional hazardous waste procedures is_hazardous->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_waste No end End of Disposal Process hazardous_waste->end consult_ehs Consult Institutional EHS Guidelines non_hazardous_waste->consult_ehs drain_disposal Aqueous Solution? Permitted by EHS? consult_ehs->drain_disposal solid_disposal Solid Waste? Permitted by EHS for regular trash? consult_ehs->solid_disposal ehs_collection Arrange for EHS Collection drain_disposal->ehs_collection No dispose_drain Dispose via Sanitary Sewer drain_disposal->dispose_drain Yes solid_disposal->ehs_collection No dispose_trash Dispose in Regular Trash solid_disposal->dispose_trash Yes ehs_collection->end dispose_drain->end dispose_trash->end

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Pantethine-15N2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following safety and handling information is based on data available for Pantethine. No specific Safety Data Sheet (SDS) for Pantethine-15N2 was found. The isotopic labeling with 15N2 is not expected to significantly alter the chemical's hazardous properties; however, it is crucial to consult the supplier-specific SDS for this compound upon receipt and before handling.

Pantethine is generally not classified as a hazardous substance.[1][2][3] However, adherence to good laboratory practices and the use of personal protective equipment are essential to ensure safety.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling Pantethine.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or goggles.[2]
Skin Protection Protective gloves and laboratory coat.[2]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.

Emergency Procedures

In the event of exposure or a spill, follow these procedures.

Exposure TypeFirst Aid Measures
Inhalation Move to fresh air. If breathing is difficult, provide oxygen.
Skin Contact Wash the affected area with soap and water.
Eye Contact Rinse eyes with plenty of water.
Ingestion Clean mouth with water. Do not induce vomiting.
Accidental Release Ensure adequate ventilation. Prevent further leakage if safe to do so. Pick up and transfer to a properly labeled container for disposal.

Handling and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

AspectGuideline
Handling Avoid contact with skin and eyes. Avoid creating dust. Handle in accordance with good industrial hygiene and safety practices.
Storage Store at 4°C, protected from moisture. Keep containers tightly closed in a dry, cool, and well-ventilated place.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Weigh this compound in a Ventilated Area b->c d Prepare Solutions in a Fume Hood c->d e Conduct Experiment d->e f Decontaminate Work Surfaces e->f g Dispose of Waste in Labeled Containers f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.